3-(2-Naphthyl)Acrylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51557-26-7 | |
| Record name | 3-(Naphth-2-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(2-Naphthyl)Acrylic Acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(2-Naphthyl)Acrylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (NAA), a prominent derivative of cinnamic acid. With its rigid naphthalene core and reactive acrylic acid moiety, this compound serves as a valuable building block in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices, present detailed protocols, and ground all claims in authoritative references.
Introduction: The Structural Significance of this compound
This compound, systematically named (E)-3-(naphthalen-2-yl)prop-2-enoic acid, is an organic compound that belongs to the class of α,β-unsaturated carboxylic acids.[1] Its structure is characterized by a naphthalene ring system linked at the 2-position to an acrylic acid functional group.[1] This unique combination of a large, aromatic naphthyl group and a conjugated carboxylic acid system imparts distinct physicochemical and biological properties.
The extended π-system of the naphthalene ring, coupled with the electron-withdrawing nature of the acrylic acid, makes NAA a subject of interest for creating novel molecular architectures. It is a key intermediate in the synthesis of more complex molecules, with its derivatives being explored for a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and antitubercular properties.[1] Furthermore, its structural similarity to cinnamic acid allows it to participate in important photochemical reactions, such as [2+2] cycloadditions, making it a valuable component in the development of photoresponsive materials.[2]
Synthetic Methodologies: Crafting the Naphthalene-Acrylic Acid Scaffold
The synthesis of this compound is most commonly achieved through condensation reactions that form the crucial carbon-carbon double bond. The choice of method often depends on the desired scale, available starting materials, and required purity.
Knoevenagel Condensation: A High-Yield Approach
The Knoevenagel condensation is a highly reliable and frequently employed method for synthesizing NAA. This reaction involves the nucleophilic addition of an active methylene compound, typically malonic acid, to the carbonyl group of an aldehyde, in this case, 2-naphthaldehyde.[3] The reaction is catalyzed by a weak base, often pyridine, which serves a dual role as both the catalyst and the solvent.[3][4] The subsequent dehydration and decarboxylation yield the desired α,β-unsaturated acid.[3]
The use of pyridine is strategic; it is sufficiently basic to deprotonate malonic acid, forming the reactive enolate, but not so strong as to induce self-condensation of the aldehyde.[3] The reaction proceeds efficiently under reflux, driving the condensation to completion.
Caption: Knoevenagel condensation of 2-naphthaldehyde with malonic acid.
Perkin Reaction
An alternative, classic route is the Perkin reaction, which synthesizes cinnamic acid derivatives from aromatic aldehydes and acid anhydrides in the presence of an alkali salt of the acid.[5][6] For NAA, this would involve reacting 2-naphthaldehyde with acetic anhydride and sodium acetate.[7] This method typically requires high temperatures and longer reaction times to proceed.[8] The alkali salt acts as the base catalyst, generating a carbanion from the anhydride which then attacks the aldehyde.[6][9]
Other Synthetic Routes
Other notable methods for synthesizing NAA include:
-
Stobbe Condensation: This involves reacting 2-naphthaldehyde with diethyl succinate using a strong base like potassium tert-butoxide.[1]
-
Wittig Reaction: This approach uses a phosphonium ylide to react with 2-naphthaldehyde, forming an ester intermediate which is then hydrolyzed to the final acid product.[1]
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of synthesized this compound. The following data provides a reference for its key properties.
Core Physical Properties
The macroscopic properties of a compound are the first indicators of its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1][10] |
| Appearance | Colorless needles or pale cream powder | [4][11] |
| Melting Point | 208-215 °C | [11] |
| Solubility | Slightly soluble in water; Soluble in aqueous ethanol | [4][12] |
Spectroscopic Data Interpretation
Spectroscopy provides an atomic-level fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The vinylic protons of the acrylic acid moiety appear as doublets in the downfield region (typically 6.3-8.4 ppm). For the analogous (E)-3-(naphthalen-1-yl)acrylic acid, these protons appear at ~6.60 ppm and ~8.39 ppm with a large coupling constant (J ≈ 15.7 Hz), confirming the trans (E) configuration.[2] The aromatic protons of the naphthalene ring will produce a complex multiplet pattern further downfield (typically 7.5-8.2 ppm), and the acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (often >12 ppm), which can be confirmed by D₂O exchange.[2]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid around 172 ppm.[13] The sp² carbons of the alkene and the naphthalene ring will resonate in the 115-145 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp peak will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[7] Absorptions for the C=C double bond of the alkene and the aromatic ring will be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[7]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 198).[10]
Chemical Reactivity and Applications
The dual functionality of this compound—the carboxylic acid and the activated alkene—dictates its chemical reactivity and utility.
-
Reactions of the Carboxylic Acid: The carboxyl group undergoes typical reactions such as esterification with alcohols under acidic catalysis to produce the corresponding esters.[1]
-
Reactions of the Alkene:
-
Hydrogenation: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation (e.g., using Pd/C) to yield 3-(2-Naphthyl)Propionic Acid.[1]
-
Cycloaddition Reactions: As a conjugated system, the alkene can act as a dienophile in Diels-Alder reactions .[1] More significantly, it can undergo [2+2] photodimerization upon UV irradiation, especially in the solid state, to form cyclobutane derivatives (truxillic or truxinic acid analogues). This photoreactivity is foundational to its use in developing photoresponsive materials.[1][2]
-
-
Applications in Drug Development and Material Science:
-
Medicinal Chemistry: The NAA scaffold is a precursor for synthesizing molecules with potential therapeutic value. Its derivatives have been investigated for their ability to inhibit enzymes involved in inflammation and pain pathways.[1]
-
Material Science: Its ability to undergo photochemical reactions makes it a building block for polymers and materials that can change their properties in response to light.[14]
-
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol provides a robust, step-by-step method for the laboratory-scale synthesis of this compound, validated by published procedures.[4]
Objective: To synthesize this compound from 2-naphthaldehyde and malonic acid.
Materials:
-
2-Naphthaldehyde (5.0 g, 32.0 mmol)
-
Malonic Acid (7.5 g, 72.1 mmol)
-
Pyridine (20 mL)
-
2N Hydrochloric Acid (HCl) solution (200 mL)
-
Ethanol
-
Deionized Water
-
Round-bottom flask, condenser, heating mantle, filtration apparatus
Caption: Step-by-step workflow for the synthesis and purification of NAA.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol). Add pyridine (20 mL). The causality here is that pyridine acts as both the solvent to dissolve the reactants and the basic catalyst to initiate the condensation.[4]
-
Condensation: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour.[4] The elevated temperature provides the necessary activation energy for the dehydration and decarboxylation steps that follow the initial addition.
-
Workup and Precipitation: After 1 hour, remove the heat source and allow the dark-colored reaction mixture to cool to room temperature. In a separate beaker, prepare 200 mL of a 2N HCl solution. Slowly pour the cooled reaction mixture into the HCl solution with stirring. A precipitate should form immediately.[4] This step is critical for two reasons: it protonates the carboxylate to form the final insoluble acid, and it neutralizes the basic pyridine, forming a water-soluble pyridinium salt.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any remaining HCl and pyridinium salts.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a mixture of ethanol and water (e.g., 200 mL ethanol / 50 mL water).[4] This purification technique relies on the principle that the desired product is significantly more soluble in the hot solvent mixture than at room temperature, while impurities remain in solution upon cooling.
-
Drying and Characterization: Collect the purified colorless needles by filtration and dry them under vacuum. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm its structure and purity. The expected yield is approximately 82%.[4]
Conclusion
This compound is a compound of significant academic and industrial interest due to its versatile chemical nature. Its synthesis is readily achievable through established organic reactions like the Knoevenagel condensation, and its structure is well-suited for further functionalization. The combination of a rigid, photoactive naphthalene core and a reactive acrylic acid handle makes it a powerful intermediate for the development of advanced materials and novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with and innovate using this valuable chemical building block.
References
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- Sari, Y., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Rasayan Journal of Chemistry, 13(2), 853-859. [Link]
- PubChem. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. [Link]
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An In-Depth Technical Guide to the Synthesis of (E)-3-(naphthalen-2-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(naphthalen-2-yl)acrylic acid is a valuable scaffold in medicinal chemistry and materials science, owing to the unique photophysical and biological properties conferred by the naphthalene moiety. This guide provides a comprehensive overview of the synthetic methodologies for this compound, with a focus on the Knoevenagel condensation, Perkin reaction, and Heck reaction. We will delve into the mechanistic underpinnings of each route, offering detailed experimental protocols and a comparative analysis of their respective advantages and limitations. Furthermore, this document will explore the known applications of (E)-3-(naphthalen-2-yl)acrylic acid and its derivatives, and provide a thorough characterization of the final compound through spectroscopic analysis.
Introduction: The Significance of the Naphthalene Scaffold
The naphthalene ring system is a privileged motif in drug discovery and materials science.[1][2] Its rigid, planar, and lipophilic nature allows for effective interaction with biological targets, while its extended π-system imparts unique electronic and photophysical properties. Consequently, naphthalene derivatives have found applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] (E)-3-(naphthalen-2-yl)acrylic acid, which combines the naphthalene core with a reactive acrylic acid moiety, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic or material applications.[5]
Comparative Analysis of Synthetic Strategies
The synthesis of (E)-3-(naphthalen-2-yl)acrylic acid can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on factors such as starting material availability, desired yield and purity, and reaction conditions. Here, we compare three prominent methods: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.
| Reaction | Starting Materials | Catalyst/Reagent | General Yield | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 2-naphthaldehyde, Malonic acid | Base (e.g., piperidine, pyridine) | High | Mild conditions, high yields, readily available starting materials. | Requires a compound with an active methylene group. |
| Perkin Reaction | 2-naphthaldehyde, Acetic anhydride | Base (e.g., sodium acetate) | Moderate to High | Uses readily available anhydride. | Requires high temperatures, longer reaction times.[6] |
| Heck Reaction | 2-bromonaphthalene, Acrylic acid | Palladium catalyst, Base | Variable | Good functional group tolerance. | Cost of palladium catalyst, potential for side reactions.[1] |
Detailed Synthetic Protocols and Mechanistic Insights
Knoevenagel Condensation: A High-Yielding Approach
The Knoevenagel condensation is a highly efficient method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[3]
Experimental Protocol:
A detailed protocol for the Knoevenagel condensation of 2-naphthaldehyde with malonic acid is as follows:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 vol).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(naphthalen-2-yl)acrylic acid.
Reaction Mechanism:
The mechanism of the Knoevenagel condensation proceeds through the following key steps:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-naphthaldehyde, forming a tetrahedral intermediate.
-
Protonation and Dehydration: The intermediate is protonated by the solvent or the conjugate acid of the catalyst. Subsequent dehydration (elimination of a water molecule) leads to the formation of the α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: Upon heating, the dicarboxylic acid readily undergoes decarboxylation to yield the final product, (E)-3-(naphthalen-2-yl)acrylic acid.
Knoevenagel Condensation Workflow
Perkin Reaction: A Classic Condensation
The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid.[7][8]
Experimental Protocol:
A general procedure for the Perkin reaction to synthesize (E)-3-(naphthalen-2-yl)acrylic acid is as follows:
-
In a round-bottom flask, combine 2-naphthaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heat the mixture in an oil bath at 180-200 °C for 4-8 hours.[6]
-
Allow the reaction to cool and then add water to the mixture.
-
Boil the mixture to hydrolyze the excess anhydride.
-
If the product does not crystallize upon cooling, add a small amount of hydrochloric acid.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol.
Reaction Mechanism:
The mechanism of the Perkin reaction is generally accepted to proceed as follows:[9][10]
-
Enolate Formation: The acetate ion from sodium acetate acts as a base and abstracts an α-hydrogen from acetic anhydride, forming a carbanion (enolate).
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 2-naphthaldehyde to form an alkoxide intermediate.
-
Acyl Transfer and Elimination: The alkoxide undergoes an intramolecular acyl transfer to form a mixed anhydride, which then eliminates an acetate ion to form the α,β-unsaturated anhydride.
-
Hydrolysis: The α,β-unsaturated anhydride is hydrolyzed during the workup to yield the final product, (E)-3-(naphthalen-2-yl)acrylic acid.
Perkin Reaction Mechanism
Heck Reaction: A Palladium-Catalyzed Cross-Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][11]
Experimental Protocol:
A representative protocol for the Heck reaction to synthesize (E)-3-(naphthalen-2-yl)acrylic acid is as follows:
-
To a reaction vessel, add 2-bromonaphthalene (1.0 eq), acrylic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF, acetonitrile).
-
Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-140 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-3-(naphthalen-2-yl)acrylic acid.
Reaction Mechanism:
The catalytic cycle of the Heck reaction involves the following key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 2-bromonaphthalene to form a Pd(II)-aryl complex.
-
Alkene Coordination and Insertion: Acrylic acid coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting palladium intermediate forms the C-C double bond of the product and a palladium-hydride species. This step generally proceeds with syn-elimination and determines the E-stereochemistry of the product.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Heck Reaction Catalytic Cycle
Applications in Research and Development
(E)-3-(naphthalen-2-yl)acrylic acid and its derivatives are of significant interest in several research areas:
-
Medicinal Chemistry: The naphthalene scaffold is present in numerous FDA-approved drugs.[12] Derivatives of (E)-3-(naphthalen-2-yl)acrylic acid have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[2][3][4] The acrylic acid moiety provides a handle for further functionalization to create a diverse library of compounds for biological screening.
-
Materials Science: The extended conjugation of the molecule makes it a candidate for applications in organic electronics. It can be used as a building block for the synthesis of fluorescent dyes, organic semiconductors, and photoresponsive materials.[5]
Characterization of (E)-3-(naphthalen-2-yl)acrylic acid
The identity and purity of the synthesized (E)-3-(naphthalen-2-yl)acrylic acid should be confirmed by a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, as well as the vinylic protons of the acrylic acid moiety. The coupling constant between the vinylic protons is typically around 16 Hz, confirming the E-configuration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the naphthalene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and characteristic C=C and aromatic C-H stretching vibrations.[13][14]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (198.22 g/mol ).[7]
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 11.52 (brs, 1H), 8.20 (d, 1H, J = 7.5 Hz), 7.91-7.83 (m, 2H), 7.81 (d, 1H, J = 15.8 Hz), 7.77 (d, 1H, J = 7.2 Hz), 7.58-7.46 (m, 3H), 6.33 (d, 1H, J = 15.8 Hz).
-
¹³C NMR (100 MHz, CDCl₃): δ 171.3, 142.2, 133.6, 131.7, 131.4, 130.5, 128.8, 127.0, 126.2, 125.5, 125.1, 123.5, 120.5.
-
Melting Point: > 200 °C.[15]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of (E)-3-(naphthalen-2-yl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The Knoevenagel condensation stands out as a particularly efficient and high-yielding method, utilizing readily available starting materials under relatively mild conditions. The Perkin and Heck reactions offer viable alternatives, each with its own set of advantages and challenges. The detailed protocols, mechanistic insights, and comparative analysis presented herein are intended to equip researchers and scientists with the necessary knowledge to select and optimize the most suitable synthetic route for their specific needs. The provided characterization data will serve as a reliable reference for confirming the identity and purity of the final product.
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An In-depth Technical Guide to the Molecular Structure and Properties of 3-(2-Naphthyl)acrylic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Naphthyl)acrylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document delves into the intricacies of its molecular structure, synthesis, spectroscopic characterization, and potential therapeutic applications. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its reactivity and known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and application of naphthyl-based compounds.
Introduction: The Scientific Interest in this compound
This compound, with the chemical formula C₁₃H₁₀O₂, is an organic compound featuring a naphthalene moiety attached to an acrylic acid backbone.[1] This structural arrangement confers a unique combination of aromaticity, planarity, and reactivity, making it a versatile scaffold in various scientific domains. Its derivatives have shown promise as antioxidant, anti-inflammatory, analgesic, and antitubercular agents.[1] The acrylic acid portion of the molecule provides a handle for a variety of chemical transformations, including esterification, hydrogenation, and cycloaddition reactions, allowing for the synthesis of a diverse library of derivatives.[1] Furthermore, the naphthalene group, a key pharmacophore in many bioactive molecules, contributes to the compound's potential for interacting with biological targets. This guide will provide a detailed exploration of the molecular characteristics and scientific applications of this intriguing compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a naphthalene ring system linked at the 2-position to a propenoic acid chain. The molecule exists predominantly as the more stable (E)-isomer due to steric hindrance.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| IUPAC Name | (2E)-3-(naphthalen-2-yl)prop-2-enoic acid | |
| CAS Number | 51557-26-7 | [2] |
| Appearance | Typically a solid at room temperature | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [2] |
Molecular Geometry
-
Bond Lengths (Predicted):
-
The C=C double bond in the acrylic acid moiety is expected to have a bond length of approximately 1.34 Å.
-
The C-C single bond connecting the naphthalene ring to the acrylic acid group will be shorter than a typical alkane C-C bond (around 1.47 Å) due to the sp²-sp² hybridization.
-
The C=O and C-O bonds of the carboxylic acid group are predicted to be around 1.23 Å and 1.36 Å, respectively.
-
-
Bond Angles (Predicted):
-
The bond angles around the sp² carbons of the double bond and the naphthalene ring will be approximately 120°.
-
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Knoevenagel-type Condensation
This is a common and efficient method for the synthesis of α,β-unsaturated carboxylic acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).
-
Reaction: Reflux the reaction mixture for 1 hour.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 2N HCl solution (200 mL). The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and recrystallize it from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield colorless needles of this compound. An expected yield is approximately 82% (5.2 g).
Diagram of Knoevenagel-type Condensation Workflow:
Caption: Knoevenagel-type Condensation Workflow.
Stobbe Condensation
The Stobbe condensation is another valuable method for forming C-C bonds, specifically for the synthesis of alkylidene succinic acids or their esters.[3][4] This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base.[3][4]
Reaction Scheme: 2-Naphthaldehyde + Diethyl succinate --(Base)--> (E)-3-(2-Naphthyl)acrylic acid
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6] This reaction is known for its reliability and stereochemical control.
Reaction Scheme: 2-Naphthaldehyde + Ph₃P=CHCOOH --> (E)-3-(2-Naphthyl)acrylic acid + Ph₃PO
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the vinylic protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constant between the two vinylic protons is a key indicator of the alkene geometry, with a large coupling constant (typically >15 Hz) confirming the (E)-isomer.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (around 170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
C=C stretch (Alkene): A medium intensity band around 1640-1620 cm⁻¹.
-
C-H stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H bend (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
The extended π-system of the naphthalene ring and the conjugated acrylic acid moiety results in strong UV absorption. The UV-Vis spectrum, typically recorded in a solvent like ethanol, will show characteristic λmax values corresponding to π-π* transitions. The absorption maxima for similar acrylate compounds are often observed in the range of 290-320 nm.[7]
Chemical Reactivity
The presence of both a carboxylic acid and a reactive double bond makes this compound a versatile building block in organic synthesis.
-
Esterification: The carboxylic acid group can be readily converted to esters by reaction with alcohols under acidic conditions.[1]
-
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation.[1]
-
Cycloaddition Reactions: The electron-deficient double bond can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions.[1]
-
Polymerization: The acrylic acid moiety allows for copolymerization with other vinyl monomers.[1]
Diagram of Key Chemical Reactions:
Caption: Key Reactions of this compound.
Biological Activity and Potential Applications
Derivatives of this compound have garnered significant attention for their potential therapeutic properties.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. The structural features of this compound, particularly the naphthalene ring, are found in several known COX inhibitors. It is hypothesized that this class of compounds may exert its anti-inflammatory effects through the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
Other Potential Applications
-
Antioxidant: The aromatic nature of the naphthalene ring suggests potential radical scavenging activity.[2]
-
Antitubercular: Some derivatives have been investigated for their activity against Mycobacterium tuberculosis.[1]
-
Materials Science: The ability of this compound to undergo polymerization and solid-state photodimerization makes it a candidate for the development of novel polymers and functional materials.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, versatile reactivity, and the promising biological activities of its derivatives make it an attractive scaffold for further investigation. This guide has provided a comprehensive overview of its molecular structure, properties, and applications, with the aim of facilitating future research and development in this exciting area.
References
- Stobbe Condensation. (n.d.). In Wikipedia.
- Al-Juboori, A. M., & Al-Ithawi, S. A. (2021). Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Iraqi Journal of Science, 62(12), 4647-4654.
- PrepChem.com. (n.d.). Synthesis of a. This compound.
- PubChem. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
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- Johnson, W. S., & Daub, G. H. (1951).
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A Technical Guide to the Spectroscopic Characterization of 3-(2-Naphthyl)Acrylic Acid
This guide provides an in-depth analysis of the spectroscopic data for 3-(2-Naphthyl)Acrylic Acid, also known as (E)-3-(naphthalen-2-yl)prop-2-enoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the causal relationships between the molecular structure and the spectroscopic output, and provides robust, field-tested protocols for data acquisition. Our approach is grounded in the principles of structural elucidation, ensuring that each piece of data serves to validate the others in a comprehensive characterization workflow.
Introduction: The Molecule in Focus
This compound is an organic compound featuring a naphthalene ring system linked to an acrylic acid moiety. Its extended π-conjugated system makes it an interesting chromophore and a versatile building block in medicinal chemistry and material science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique spectroscopic approach.
Molecular Formula: C₁₃H₁₀O₂
Molecular Weight: 198.22 g/mol
The core of our analysis relies on unambiguously assigning spectral features to the specific substructures within the molecule, as illustrated below.
Figure 1: Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the acrylic acid double bond.
2.1. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is anticipated to show distinct signals in three regions: the aromatic region for the naphthyl protons, the vinylic region for the alkene protons, and a downfield signal for the carboxylic acid proton.
-
Causality of Signal Position: The deshielding of aromatic and vinylic protons is due to the magnetic anisotropy of the π-electron systems. The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its propensity for hydrogen bonding.
-
Stereochemistry Confirmation: The key to confirming the (E)- or trans-stereochemistry of the double bond is the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). A large coupling constant, typically in the range of 15-18 Hz, is definitive for a trans configuration, a foundational principle in NMR analysis.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet (br s) | - |
| Naphthyl (Ar-H) | 7.4 - 8.0 | multiplet (m) | - |
| Vinylic (Hβ) | ~7.8 | doublet (d) | Jαβ ≈ 16.0 |
| Vinylic (Hα) | ~6.5 | doublet (d) | Jαβ ≈ 16.0 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. The exact positions can vary with solvent and concentration.
2.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. We expect 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.
-
Causality of Signal Position: The chemical shift is primarily influenced by the hybridization state and the electronegativity of attached atoms. The sp²-hybridized carbonyl carbon is the most deshielded and appears furthest downfield. Aromatic and vinylic carbons appear in the intermediate sp² region, while any sp³ carbons would appear upfield[1][2].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Vinylic & Aromatic (sp²) | 115 - 150 |
| - Cβ | ~145 |
| - Cα | ~120 |
| - Naphthyl Quaternary | 130 - 135 |
| - Naphthyl CH | 125 - 130 |
2.3. Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural validation.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable and does not exchange too rapidly.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H):
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire the spectrum with a 90° pulse angle.
-
Set a spectral width of at least 16 ppm.
-
Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all protons.
-
Collect at least 16 scans for a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C):
-
Switch the probe to the ¹³C channel and tune.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~240 ppm.
-
Use a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
3.1. Spectral Interpretation
The spectrum of this compound is dominated by features from the carboxylic acid and the conjugated alkene/aromatic system. The presence of strong hydrogen bonding in the solid state significantly influences the O-H and C=O stretching frequencies.
-
Causality of Vibrational Frequencies: The position of an absorption band is determined by the bond strength and the masses of the connected atoms. Conjugation lowers the frequency of the C=O and C=C stretching vibrations due to a decrease in double bond character. Hydrogen bonding broadens the O-H stretch and shifts it to a lower wavenumber[3].
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic of a hydrogen-bonded dimer. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | sp² C-H bond vibration. |
| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp | Conjugation lowers frequency from ~1760 cm⁻¹. |
| C=C Stretch (Aromatic/Alkene) | 1600 - 1640 | Medium-Strong | Overlapping signals from naphthyl and acrylic C=C. |
| C-O Stretch | 1210 - 1320 | Strong | Coupled with O-H in-plane bending. |
| O-H Bend (Out-of-plane) | ~920 | Broad, Medium | Characteristic of carboxylic acid dimers. |
3.2. Experimental Protocol for FT-IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to traditional KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric (H₂O, CO₂) and instrumental contributions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
Data Collection: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-addition of Scans: Average at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like this compound.
4.1. Electronic Transitions and Interpretation
The molecule's structure, featuring a naphthalene ring conjugated with an acrylic acid system, creates a large chromophore. This extended conjugation significantly lowers the energy required for π → π* electronic transitions, shifting the maximum absorbance wavelength (λmax) into the UV-A region.
-
Causality of Absorption: The absorption of UV-Vis light promotes electrons from a lower-energy bonding or non-bonding molecular orbital (π) to a higher-energy anti-bonding orbital (π*). The more extensive the conjugation, the smaller the energy gap and the longer the wavelength of absorption[4]. The specific λmax is sensitive to the solvent environment (solvatochromism).
Figure 2: Conjugated System of this compound
An approximate λmax is expected in the range of 280-320 nm .
4.2. Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the analytical region (>220 nm).
-
Stock Solution Preparation: Prepare a concentrated stock solution by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent in a volumetric flask.
-
Working Solution Preparation: Prepare a dilute working solution (typically in the micromolar range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 Absorbance Units).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (autozero or baseline correction). This step is crucial to subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.
-
Scan Acquisition: Scan the sample over a range from approximately 400 nm down to 200 nm to record the full absorption spectrum and identify the λmax.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information from fragmentation patterns.
5.1. Fragmentation Analysis
In Electron Ionization (EI) mode, the high-energy electron beam will generate a molecular ion (M⁺˙), which is the intact molecule with one electron removed. This molecular ion is often unstable and undergoes fragmentation.
-
Causality of Fragmentation: Fragmentation occurs at the weakest bonds or leads to the formation of particularly stable fragments (e.g., resonance-stabilized cations)[5][6]. The fragmentation pattern is a reproducible fingerprint of the molecule.
Expected Key Peaks:
-
m/z = 198: The molecular ion peak (M⁺˙), confirming the molecular weight.
-
m/z = 153: Loss of the carboxyl group (-COOH, 45 Da). This is often a prominent peak for carboxylic acids[7]. The resulting C₁₂H₉⁺ cation is resonance-stabilized.
-
m/z = 152: Subsequent loss of a hydrogen atom from the m/z 153 fragment.
-
m/z = 127: Represents the naphthyl cation (C₁₀H₇⁺), resulting from cleavage of the bond between the ring and the acrylic side chain.
5.2. Experimental Protocol for MS Data Acquisition (GC-MS)
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a standard method.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method Development:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (1 µL) into a heated inlet (~250 °C) in split mode.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. This program separates the analyte from any impurities or solvent.
-
-
MS Method Development:
-
Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant low-mass fragments and the molecular ion.
-
Transfer Line Temperature: Set the temperature of the transfer line from the GC to the MS at ~280 °C to prevent sample condensation.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze it for the molecular ion and key fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) if available.
Integrated Spectroscopic Workflow
Figure 3: Integrated Spectroscopic Confirmation Workflow
This workflow demonstrates the logical progression of analysis. FT-IR provides a quick confirmation of key functional groups. NMR then establishes the precise atomic connectivity and stereochemistry. Mass spectrometry confirms the overall molecular weight and provides fragmentation data consistent with the proposed structure. Finally, UV-Vis confirms the expected electronic properties of the conjugated system. When the data from all four techniques are in agreement, the structure is considered rigorously confirmed.
References
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- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid. In NIST Chemistry WebBook.
- Xue, L., & Kieber, D. J. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 449, 115371.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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- ResearchGate. (n.d.). FTIR spectrum of acrylic acid.
- Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- Ailiesei, G. L., & Barboiu, V. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 59(1), 67-74.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c).
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- SpectraBase. (n.d.). Acrylic acid - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material.
- Smith, B. C. (2023).
- PubChem. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid.
- National Institute of Standards and Technology. (n.d.). 2-Propenoic acid. In NIST Chemistry WebBook.
- re3data.org. (2024). NIST Atomic Spectra Database.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid.
- PubChem. (n.d.). 2-((2S,4aR,8aS)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)prop-2-enoic acid.
- National Institute of Standards and Technology. (n.d.). Atomic Spectra Database.
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
- PubChem. (n.d.). Prop-2-enoic acid--prop-2-enal (1/1).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials.
- National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid. In NIST Chemistry WebBook.
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An In-depth Technical Guide to the Mechanism of Action of 3-(2-Naphthyl)Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Naphthyl)acrylic acid, a notable member of the acrylic acid class of organic compounds, has garnered significant interest within the scientific community. Its unique structure, featuring a naphthalene ring at the 2-position of an acrylic acid moiety, underpins its diverse biological activities. This guide provides a comprehensive exploration of the known and putative mechanisms of action of this compound, offering insights for researchers and professionals in drug discovery and development. The compound has been investigated for a range of therapeutic effects, including neuroprotective, antioxidant, anti-inflammatory, and anticancer properties, primarily attributed to its ability to modulate enzyme activity.
Core Mechanism of Action: Neuroprotection via Enzyme Inhibition
The most clearly elucidated mechanism of action for this compound is its role as an inhibitor of benzylpiperidine N-acetyltransferase[1][2][3]. This enzyme is pivotal in the metabolic pathway that converts benzylamine to benzylpiperidine.
Inhibition of Benzylpiperidine N-Acetyltransferase
Benzylpiperidine N-acetyltransferase is implicated in neurochemical pathways, and its inhibition by this compound has been shown to prevent the production of dopamine and norepinephrine[1][2][3]. This modulation of neurotransmitter levels is the basis for the compound's observed neuroprotective effects. By arresting the enzymatic conversion, this compound helps maintain the balance of crucial neurotransmitters, offering a potential therapeutic avenue for neurological disorders characterized by their dysregulation.
Diagram: Proposed Neuroprotective Mechanism of this compound
Caption: Inhibition of benzylpiperidine N-acetyltransferase by this compound.
Antioxidant Properties
In addition to its neuroprotective role, this compound exhibits antioxidant activity. This is attributed to its chemical structure, which facilitates the formation of hydrogen bonds, enabling it to scavenge free radicals and reduce oxidative stress[1][2][3]. The naphthalene moiety and the acrylic acid functional group likely contribute to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Putative Mechanisms of Action: Areas for Future Research
While the neuroprotective and antioxidant effects are the most substantiated, preliminary evidence suggests that this compound and its derivatives may also possess anti-inflammatory and anticancer properties. The precise mechanisms for the parent compound are yet to be fully elucidated; however, studies on structurally similar molecules provide a strong basis for hypothesized pathways.
Putative Anti-inflammatory Mechanism
The anti-inflammatory effects of acrylic acid derivatives are often linked to the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
Diagram: Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Putative Anticancer Mechanism
Several acrylic acid derivatives have demonstrated anticancer activity through the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. It is plausible that this compound shares this mechanism of action.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, the following are representative protocols for key assays.
N-Acetyltransferase (NAT) Inhibition Assay
This protocol is adapted from commercially available arylamine N-acetyltransferase (NAT) activity assay kits and can be optimized for benzylpiperidine N-acetyltransferase.
Principle: This fluorometric assay measures the activity of NAT by detecting the transfer of an acetyl group from Acetyl-Coenzyme A to an acceptor substrate. The inhibition of this activity by this compound can be quantified.
Materials:
-
Purified benzylpiperidine N-acetyltransferase
-
This compound (test inhibitor)
-
NAT Assay Buffer
-
NAT Substrate I (acceptor substrate)
-
NAT Substrate II (Acetyl-Coenzyme A)
-
Dithiothreitol (DTT)
-
Known NAT inhibitor (positive control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 360/440 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for a standard NAT assay kit. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: For each well, prepare a 50 µL reaction mixture containing:
-
44 µL NAT Assay Buffer
-
2 µL NAT Substrate I
-
2 µL DTT (1 M)
-
2 µL of either this compound at various concentrations, solvent control, or positive control.
-
-
Enzyme Addition: Add 10 µL of purified benzylpiperidine N-acetyltransferase to each well.
-
Initiation of Reaction: Start the reaction by adding 40 µL of NAT Substrate II to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 360/440 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
Principle: This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in absorbance or fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
This compound (test compound)
-
Paclitaxel (polymerization promoter - positive control)
-
Vinblastine (polymerization inhibitor - positive control)
-
96-well clear microplate
-
Spectrophotometer with temperature control
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:
-
Tubulin polymerization buffer
-
GTP
-
This compound at various concentrations, solvent control, or positive/negative controls.
-
-
Tubulin Addition: Add purified tubulin to each well to a final concentration of 2-3 mg/mL.
-
Polymerization Initiation: Place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.
Summary of Biological Activities and Mechanisms
| Biological Activity | Proposed Mechanism of Action | Status |
| Neuroprotection | Inhibition of benzylpiperidine N-acetyltransferase, leading to reduced production of dopamine and norepinephrine. | Established |
| Antioxidant | Scavenging of free radicals through hydrogen bond formation. | Established |
| Anti-inflammatory | Putative inhibition of the NF-κB signaling pathway. | Hypothesized |
| Anticancer | Putative inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. | Hypothesized |
Conclusion
This compound is a compound with multifaceted biological activities. Its established mechanism of action as an inhibitor of benzylpiperidine N-acetyltransferase provides a solid foundation for its neuroprotective effects. Furthermore, its antioxidant properties contribute to its potential as a therapeutic agent. The putative anti-inflammatory and anticancer mechanisms, based on the activity of structurally related compounds, present exciting avenues for future research. The experimental protocols provided in this guide offer a starting point for investigators to further unravel the intricate molecular mechanisms of this promising compound.
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The Biological Versatility of 3-(2-Naphthyl)Acrylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Naphthyl Scaffold
In the landscape of medicinal chemistry, the naphthalene nucleus consistently emerges as a privileged scaffold, conferring unique physicochemical properties upon a diverse array of bioactive molecules. When coupled with an acrylic acid moiety, the resulting 3-(2-Naphthyl)acrylic acid presents a compelling starting point for drug discovery and development. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, offering a critical synthesis of existing research on the parent compound and its more extensively studied derivatives. While direct, comprehensive data on this compound remains an area of active investigation, the wealth of information on related structures provides a strong rationale for its further exploration as a therapeutic agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, illuminating the path from its fundamental chemical properties to its potential applications in combating a range of human diseases.
Molecular Profile and Synthesis of this compound
This compound, with the chemical formula C₁₃H₁₀O₂, is an organic compound characterized by a naphthalene ring linked to an acrylic acid functional group.[1] This structure imparts a combination of lipophilicity from the bicyclic aromatic system and a reactive Michael acceptor and carboxylic acid functionality, which are pivotal to its biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| IUPAC Name | (2E)-3-(naphthalen-2-yl)prop-2-enoic acid | |
| Appearance | Pale cream to cream powder | |
| Melting Point | 208.0-215.0 °C | |
| Solubility | Slightly soluble in water |
The synthesis of this compound can be achieved through several established organic chemistry reactions. The selection of a particular synthetic route often depends on the desired scale, purity, and available starting materials.
Knoevenagel Condensation: A Classic Approach
A frequently employed method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-naphthaldehyde with a compound containing an active methylene group, such as malonic acid.
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis [2]
-
Reactant Preparation: Dissolve 2-naphthaldehyde (1.0 eq) and malonic acid (1.5-2.0 eq) in a suitable solvent, such as pyridine, which can also act as the basic catalyst.
-
Reaction: Reflux the mixture for a specified period, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a dilute solution of a strong acid, such as 2N HCl, to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol/water, to yield the purified this compound.
Caption: Knoevenagel condensation for this compound synthesis.
Wittig and Horner-Wadsworth-Emmons Reactions
Alternative synthetic strategies include the Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction.[1] These methods offer excellent control over the stereochemistry of the resulting double bond, typically favoring the formation of the (E)-isomer. The HWE reaction, in particular, is often preferred due to the water-soluble nature of the phosphate by-product, which simplifies purification.
The Spectrum of Biological Activity: Insights from Derivatives
While comprehensive biological data on this compound is emerging, a significant body of research on its derivatives provides compelling evidence for its potential as a versatile therapeutic scaffold. The following sections explore key areas of biological activity, drawing parallels from closely related compounds to infer the potential of the parent molecule.
Anticancer Potential: A Promising Frontier
Numerous studies have highlighted the anticancer properties of compounds containing the naphthyl and acrylic acid motifs. Derivatives of this compound have demonstrated cytotoxic effects against a range of cancer cell lines.
While specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, studies on closely related aminobenzylnaphthols and other naphthyl derivatives have shown potent cytotoxic activity. For instance, certain aminobenzylnaphthols exhibited IC50 values in the range of 11.55 to 66.19 µM against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[3] Novel 2-cyano-3-(naphthalene-1-yl) acryloyl amide analogues have also shown potent anticancer activity against MCF-7 breast cancer cells.[4] These findings suggest that the naphthylacrylic acid scaffold is a promising starting point for the development of novel anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: Targeting Inflammatory Pathways
The anti-inflammatory potential of this compound and its derivatives is a significant area of interest.[1] Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways are valuable therapeutic candidates. While direct in vivo anti-inflammatory data for the parent compound is limited, related naphthyl-N-acylhydrazone derivatives have demonstrated remarkable anti-inflammatory properties in animal models, suggesting a potential mechanism involving the inhibition of pro-inflammatory mediators like TNF-α and nitric oxide.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (Conceptual) [7]
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound (or a derivative) orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the right hind paw of each animal to induce localized edema.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Caption: Potential anti-inflammatory mechanism of this compound.
Antioxidant Properties: Scavenging Free Radicals
Experimental Protocol: DPPH Radical Scavenging Assay [10]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. A control well should contain only the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. The purple color of the DPPH radical will be reduced in the presence of an antioxidant.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antitubercular Activity: A Potential New Weapon Against an Old Foe
Tuberculosis remains a global health challenge, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Naphthalene derivatives have shown promise in this area. Although direct antitubercular data for this compound is scarce, novel acrylic acid ethyl ester derivatives have demonstrated significant in vitro activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination against Mycobacteria (Conceptual) [12][13]
-
Bacterial Culture: Grow a culture of Mycobacterium species to the mid-log phase in an appropriate broth medium.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a period suitable for the growth of the specific Mycobacterium species.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
Future Directions and Conclusion
This compound stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. The biological activities exhibited by its derivatives strongly suggest that the parent compound possesses a rich and varied pharmacological profile. The key to unlocking its full therapeutic potential lies in a systematic and thorough investigation of its direct biological effects.
Future research should prioritize:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broad panel of cancer cell lines, microbial strains, and in various models of inflammation.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety.
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An In-depth Technical Guide to 3-(2-Naphthyl)acrylic Acid Derivatives and Analogues
Abstract
This technical guide provides a comprehensive overview of 3-(2-naphthyl)acrylic acid and its derivatives, a class of compounds demonstrating significant potential across diverse scientific disciplines. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and application of these versatile molecules. We will explore various synthetic methodologies, delve into their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, and elucidate the underlying mechanisms of action. Furthermore, this guide will touch upon the emerging applications of these compounds in materials science, particularly in the development of photoresponsive materials and functional polymers.
Introduction: The Versatile Naphthylacrylic Acid Scaffold
The this compound core structure, characterized by a naphthalene ring linked to an acrylic acid moiety, represents a privileged scaffold in medicinal chemistry and materials science. The naphthalene group, a bicyclic aromatic system, imparts lipophilicity and unique electronic properties, facilitating interactions with biological targets and influencing the photophysical characteristics of the molecule. The acrylic acid functional group provides a reactive handle for further chemical modifications, such as esterification and amidation, and can participate in various chemical reactions including cycloadditions and polymerizations.
The confluence of these structural features gives rise to a diverse array of biological activities. Derivatives of this compound have been investigated for their potential as antioxidant, anti-inflammatory, analgesic, antitubercular, antibacterial, antifungal, and anticancer agents.[1] This broad spectrum of activity underscores the importance of this chemical class as a starting point for the design and development of novel therapeutic agents and advanced materials. This guide aims to provide a detailed exploration of the synthesis, properties, and applications of these promising compounds.
Synthetic Strategies: Accessing the Naphthylacrylic Acid Core
The synthesis of this compound and its analogues can be achieved through several established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we detail three primary methods: the Knoevenagel-type condensation, the Wittig reaction, and the Heck coupling.
Knoevenagel-Type Condensation
This is a classical and straightforward method for the synthesis of this compound, involving the condensation of 2-naphthaldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a base, such as pyridine or piperidine.
Causality Behind Experimental Choices: The use of a basic catalyst is crucial for the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Pyridine often serves as both the base and the solvent. The subsequent elimination of water and decarboxylation (when using malonic acid) drives the reaction to completion, yielding the α,β-unsaturated carboxylic acid.
Experimental Protocol: Synthesis of this compound via Knoevenagel-Type Condensation
Materials:
-
2-Naphthaldehyde
-
Malonic Acid
-
Pyridine
-
2N Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (1.0 eq) and malonic acid (2.25 eq) in pyridine (4 mL per gram of 2-naphthaldehyde).
-
Reflux the reaction mixture for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 2N HCl solution (40 mL per gram of 2-naphthaldehyde).
-
A precipitate of this compound will form immediately.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1 v/v) to obtain colorless needles of pure this compound. An expected yield is approximately 82%.[2]
Diagram of Knoevenagel-Type Condensation Workflow:
Caption: Workflow for the synthesis of this compound via Knoevenagel-type condensation.
Stobbe Condensation
The Stobbe condensation is another powerful C-C bond-forming reaction that can be employed to synthesize alkylidene succinic acids or their esters, which are precursors to this compound.[3][4] This reaction involves the condensation of an aldehyde or ketone (in this case, 2-naphthaldehyde) with a succinic ester in the presence of a strong base.[3]
Causality Behind Experimental Choices: A strong base, such as potassium tert-butoxide or sodium ethoxide, is required to generate the carbanion from the succinic ester.[3][5] The reaction proceeds through a γ-lactone intermediate, and its subsequent base-induced ring-opening is a key step.[4] The choice of base and solvent can influence the reaction rate and yield.
Experimental Protocol: Synthesis of this compound via Stobbe Condensation (General Procedure)
Materials:
-
2-Naphthaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol or other suitable solvent
-
Hydrochloric acid (for work-up)
-
Solvents for extraction (e.g., diethyl ether)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl succinate (1.1 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.
-
Add 2-naphthaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by the addition of water.
-
Acidify the aqueous layer with concentrated HCl to precipitate the half-ester.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting half-ester can be hydrolyzed to the diacid and subsequently decarboxylated to yield this compound.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones.[6] For the synthesis of this compound derivatives, 2-naphthaldehyde is reacted with a phosphorus ylide (a Wittig reagent) bearing an ester group. Subsequent hydrolysis of the ester yields the desired carboxylic acid.[7]
Causality Behind Experimental Choices: The reaction proceeds via the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the driving force of the reaction.[8] The use of a stabilized ylide (containing an electron-withdrawing group like an ester) generally leads to the formation of the more stable (E)-alkene.[9]
Experimental Protocol: Synthesis of Ethyl 3-(2-Naphthyl)acrylate via Wittig Reaction (General Procedure)
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
2-Naphthaldehyde
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in an anhydrous solvent.
-
Add a solution of 2-naphthaldehyde (1.0 eq) in the same solvent dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(2-naphthyl)acrylate.
-
The ester can then be hydrolyzed to this compound using standard basic or acidic hydrolysis conditions.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[10][11] In the context of synthesizing this compound, 2-bromonaphthalene can be coupled with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base.[2][12]
Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the product and regenerate the Pd(0) catalyst.[2] The choice of palladium source, ligand, base, and solvent are critical for achieving high yields and selectivity.
Experimental Protocol: Synthesis of this compound via Heck Reaction (General Procedure)
Materials:
-
2-Bromonaphthalene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
A base (e.g., triethylamine, potassium carbonate)
-
A high-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To a reaction vessel, add 2-bromonaphthalene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, dilute with water, and acidify with HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Physicochemical Properties and Spectroscopic Characterization
The parent compound, this compound, is a white solid with a molecular formula of C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol .[1] Its structure is characterized by a naphthalene ring system linked at the 2-position to a prop-2-enoic acid moiety.
Spectroscopic Data (Representative for Naphthylacrylic Acid Derivatives):
-
¹H NMR: The proton NMR spectrum of a typical 3-(aryl)acrylic acid will show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.5-8.5 ppm. The vinylic protons of the acrylic acid moiety will appear as doublets in the range of 6.0-8.0 ppm, with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[13]
-
¹³C NMR: The carbon NMR spectrum will display signals for the naphthalene carbons, the olefinic carbons of the acrylic acid group (typically around 120-145 ppm), and the carbonyl carbon of the carboxylic acid (typically >170 ppm).[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group will be present around 1680-1710 cm⁻¹. The C=C stretching vibration of the alkene will appear around 1620-1640 cm⁻¹.[15]
Biological Activities and Therapeutic Potential
Derivatives of this compound have garnered significant interest due to their diverse pharmacological activities. This section will highlight some of the most promising therapeutic applications.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several studies have pointed to the potential of naphthalene-containing compounds as anti-inflammatory agents. The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[16]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Derivatives of this compound are being investigated as inhibitors of pro-inflammatory signaling pathways. One of the most critical pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[17] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the enzyme COX-2.[18] Some tetrahydro-naphthyl derivatives have been shown to inhibit NF-κB expression and reduce the production of TNF-α.[16]
Caption: Schematic of the [2+2] photodimerization of this compound.
Functional Copolymers
The carboxylic acid group of this compound allows it to be copolymerized with other vinyl monomers via free radical polymerization. The incorporation of the naphthylacrylic acid moiety into a polymer chain can impart desirable properties to the resulting material.
Properties of Naphthyl-Containing Copolymers:
-
Fluorescence: The naphthalene group is a well-known fluorophore. Copolymers containing this moiety often exhibit enhanced fluorescence properties, making them suitable for applications in sensors, imaging, and optoelectronics. The emission properties, including the potential for excimer formation, can be tuned by the copolymer composition and architecture. [19][20]* Thermal Stability: The rigid aromatic structure of the naphthalene ring can enhance the thermal stability of the polymer. The glass transition temperature (Tg) of copolymers generally increases with a higher content of the naphthyl-containing monomer. [16]For reference, the glass transition temperature of poly(acrylic acid) is around 105 °C. [21]
Conclusion and Future Outlook
This compound and its derivatives represent a highly versatile and promising class of compounds with a broad range of potential applications. Their straightforward synthesis and the tunability of their chemical and physical properties through structural modification make them attractive targets for further investigation. In the field of drug discovery, these compounds serve as valuable scaffolds for the development of new anti-inflammatory, anticancer, and antimicrobial agents. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for designing more potent and selective drug candidates. In materials science, the unique photophysical and chemical properties of these molecules open up avenues for the creation of novel functional polymers and photoresponsive materials with tailored characteristics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, comprehensive biological evaluation of a wider range of derivatives, and the fabrication of advanced materials with practical applications.
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Photochemical properties of naphthylacrylic acids
An In-Depth Technical Guide to the Photochemical Properties of Naphthylacrylic Acids For Researchers, Scientists, and Drug Development Professionals
Naphthylacrylic acids and their derivatives represent a fascinating class of photoresponsive molecules with a rich and diverse range of photochemical behaviors. Their ability to undergo significant structural and electronic changes upon exposure to light has positioned them as promising candidates for a variety of applications, from the development of novel phototherapeutics and drug delivery systems to the engineering of advanced photoactive materials. This technical guide provides a comprehensive exploration of the core photochemical properties of naphthylacrylic acids, delving into the mechanisms of their photoisomerization, photocycloaddition, and fluorescence phenomena. We will examine the experimental methodologies employed to elucidate these properties and discuss the implications of their unique photochemical reactivity for researchers and professionals in the field of drug development and materials science.
Introduction: The Photochemical Landscape of Naphthylacrylic Acids
The defining characteristic of naphthylacrylic acids lies in the electronic interplay between the naphthalene chromophore and the acrylic acid moiety. The extended π-system of the naphthalene ring is a strong absorber of ultraviolet (UV) radiation, and upon excitation, this energy can be channeled into several competing photochemical and photophysical pathways. The specific outcome of photoexcitation is highly dependent on a range of factors including the substitution pattern on the naphthalene ring, the isomeric form of the acrylic acid chain (E or Z), the solvent environment, and the physical state (solution vs. solid-state). Understanding and controlling these pathways is paramount for harnessing the full potential of these molecules.
Key Photochemical Processes
E/Z (trans/cis) Photoisomerization
One of the most prominent photochemical reactions of naphthylacrylic acids in solution is the reversible isomerization around the carbon-carbon double bond of the acrylic acid chain.[1][2][3][4] This process, which converts the typically more stable E (trans) isomer to the Z (cis) isomer, can be induced by direct photoexcitation. The reverse reaction, from Z to E, can often be triggered by irradiation at a different wavelength or by thermal relaxation.
The photostationary state (PSS), which is the equilibrium ratio of the two isomers under continuous irradiation, is dependent on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions.[5][6] For many substituted 1-naphthylacrylates, direct excitation leads to a high proportion of the Z isomer at the PSS.[1] In contrast, triplet-sensitized isomerization often results in a lower proportion of the Z isomer, indicating that the singlet excited state is a more efficient pathway for E to Z conversion.[1]
The mechanism of photoisomerization involves the population of an excited singlet or triplet state, which then decays to a "phantom" or perpendicular excited state where rotation around the double bond is facilitated. From this twisted intermediate, the molecule can relax to either the E or Z ground state.
Diagram 1: E/Z Photoisomerization Pathway
Caption: Simplified Jablonski diagram illustrating the E/Z photoisomerization mechanism.
[2+2] Photocycloaddition (Photodimerization)
In the solid state, the photochemical behavior of naphthylacrylic acids can be dramatically different from that in solution. When arranged in a suitable crystal lattice, adjacent molecules can undergo a [2+2] photocycloaddition reaction upon UV irradiation, leading to the formation of a cyclobutane ring.[7][8] This photodimerization is a powerful tool for solid-state synthesis and can induce significant mechanical stress within the crystal, leading to phenomena such as bending, twisting, or shattering.[7]
The outcome of the solid-state photoreaction is dictated by the topochemical principles, where the crystal packing determines the feasibility and stereochemistry of the product. The efficiency and nature of the photomechanical response are highly dependent on the crystal morphology, with different crystal forms (e.g., bulk crystals, microrods, microplates) of the same compound exhibiting distinct behaviors.[7]
Diagram 2: Solid-State [2+2] Photocycloaddition
Caption: Workflow for the comprehensive photochemical analysis of naphthylacrylic acids.
Quantitative Data Summary
The following table summarizes key quantitative photochemical data for representative naphthylacrylic acids.
| Compound | Photochemical Process | Quantum Yield (Φ) | Solvent/State | Reference |
| Substituted 1-naphthylacrylates | E → Z Isomerization | High (via singlet state) | Solution | [1] |
| Naphthylacrylic Acid | [2+2] Photocycloaddition | Varies with crystal form | Solid | [7] |
| Naphthylacrylic Acid | Fluorescence | 0.067 (in THF solution) | Solution | [7] |
Note: Specific quantum yields can vary significantly with substitution and experimental conditions.
Applications in Drug Development and Materials Science
The photoresponsive nature of naphthylacrylic acids opens up exciting possibilities for various applications.
-
Photodynamic Therapy (PDT): The ability to generate reactive oxygen species upon photoexcitation could be explored for PDT applications.
-
Photoactivated Drug Delivery: The conformational changes associated with E/Z isomerization can be used to design "caged" drugs that are activated by light at a specific site, potentially reducing off-target effects. [9][10][11][12][13]* Photoresponsive Polymers and Hydrogels: Incorporating naphthylacrylic acid moieties into polymer chains can lead to materials that change their properties (e.g., swelling, solubility) in response to light, which is useful for creating smart drug delivery systems. [13][14]* Photomechanical Materials: The solid-state photodimerization can be harnessed to create materials that perform mechanical work upon illumination, with potential applications in micro-actuators and sensors. [7]
Conclusion
Naphthylacrylic acids are a versatile class of photochromic compounds with a rich photochemistry that encompasses photoisomerization, photocycloaddition, and fluorescence. The choice between these competing pathways can be controlled by manipulating the molecular structure, solvent environment, and physical state. A thorough understanding of these fundamental photochemical properties, gained through a combination of advanced spectroscopic techniques, is crucial for designing and optimizing their application in fields ranging from targeted drug delivery to the development of novel photoresponsive materials. The continued exploration of these fascinating molecules promises to yield further innovations in science and technology.
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The Strategic Utility of 3-(2-Naphthyl)Acrylic Acid: A Versatile Precursor in Medicinal Chemistry and Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-(2-Naphthyl)acrylic acid, a conjugated carboxylic acid featuring a naphthalene moiety, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural architecture, combining the reactivity of an α,β-unsaturated acid with the steric and electronic properties of the naphthalene ring system, confers upon it a remarkable versatility. This guide delves into the core chemical principles of this compound, providing a comprehensive overview of its synthesis, reactivity, and multifaceted applications. We will explore its crucial role in the construction of complex heterocyclic scaffolds with significant pharmacological potential, including antimicrobial and anticancer agents. Furthermore, this document will detail its utility in materials science, particularly in the synthesis of functionalized polymers and photosensitive materials. Through a synthesis of established literature and practical insights, this guide aims to equip researchers and professionals in drug development with the technical knowledge to effectively harness the synthetic potential of this valuable compound.
Physicochemical Properties and Spectroscopic Profile
This compound presents as a stable, crystalline solid, typically off-white to pale yellow in appearance. Its core structure and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 49711-14-0; 51557-26-7 | [1] |
| IUPAC Name | (E)-3-(naphthalen-2-yl)prop-2-enoic acid | [1] |
| Melting Point | 210-212 °C | [2] |
| Boiling Point | 393.1 ± 11.0 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and pyridine. | [3] |
The spectroscopic data for this compound are consistent with its conjugated structure. The infrared (IR) spectrum exhibits characteristic absorptions for the carboxylic acid OH stretch, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene, alongside aromatic C-H and C=C stretching vibrations from the naphthalene ring. The ¹H NMR spectrum typically shows signals for the vinyl protons with a large coupling constant indicative of the trans (E) configuration, aromatic protons of the naphthalene ring, and a broad singlet for the carboxylic acid proton.
Synthesis of this compound: A Comparative Overview
Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale, purity, and available starting materials. The most common and reliable methods are outlined below.
Knoevenagel-Doebner Condensation
This is a widely employed and efficient method for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, followed by decarboxylation.
Causality of Experimental Choices:
-
2-Naphthaldehyde is the electrophilic partner, providing the naphthalene scaffold.
-
Malonic acid serves as the nucleophilic component, providing the carbons for the acrylic acid backbone.
-
Pyridine acts as both the solvent and a basic catalyst. It facilitates the formation of the enolate of malonic acid and promotes the subsequent condensation and decarboxylation steps.
-
Refluxing provides the necessary thermal energy to drive the reaction to completion.
-
Acidification with HCl is crucial for the precipitation of the final product from the reaction mixture.
-
Recrystallization from aqueous ethanol is a standard purification technique to obtain the product as colorless needles with high purity.
Experimental Protocol:
A detailed protocol for this synthesis has been reported with a yield of 82%.[4]
-
Dissolve malonic acid (7.5 g, 72.1 mmol) and 2-naphthaldehyde (5.0 g, 32.0 mmol) in pyridine (20 mL).[4]
-
Reflux the reaction mixture for 1 hour.[4]
-
After cooling to room temperature, pour the reaction mixture into a 2N HCl solution (200 mL).[4]
-
The product will precipitate immediately. Collect the solid by filtration.[4]
-
Recrystallize the crude product from aqueous ethanol (200 mL ethanol/50 mL water) to yield colorless needles of this compound (5.2 g, 82%).[4]
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction offers a highly stereoselective route to the thermodynamically favored (E)-isomer of this compound. This method involves the reaction of 2-naphthaldehyde with a phosphonate ester.
Causality of Experimental Choices:
-
The use of a phosphonate ester, such as triethyl phosphonoacetate, allows for the formation of a stabilized carbanion that reacts with the aldehyde.
-
A strong base, like sodium ethoxide, is required to deprotonate the phosphonate ester and generate the reactive ylide.
-
Anhydrous conditions are important to prevent quenching of the base and the ylide.
-
The HWE reaction generally provides excellent stereoselectivity for the (E)-alkene, with yields often exceeding 80%.[4]
Stobbe Condensation
The Stobbe condensation is another classical method that can be employed, involving the reaction of diethyl succinate with 2-naphthaldehyde in the presence of a strong base like potassium tert-butoxide.[1] This is followed by hydrolysis and decarboxylation to yield the desired product.[1]
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by three primary functional groups: the carboxylic acid, the carbon-carbon double bond, and the naphthalene ring. This trifecta of reactivity makes it a versatile precursor for a wide array of more complex molecules.
Figure 1: Key reactive sites of this compound and corresponding synthetic transformations.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes standard transformations such as esterification with alcohols under acidic conditions and amidation with amines, often facilitated by coupling agents.[1] These reactions are fundamental for modifying the solubility and pharmacokinetic properties of derivatives in drug design.
Reactions at the Alkene Double Bond
The conjugated double bond is highly susceptible to a variety of addition and cycloaddition reactions.
-
Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon, reduces the double bond to yield 3-(2-Naphthyl)propionic acid.[1]
-
Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with azomethine ylides to form pyrrolizine derivatives.[1]
-
Michael Addition: The electrophilic β-carbon of the acrylic acid system is prone to nucleophilic attack in a Michael (conjugate) addition. A particularly important variant is the Aza-Michael addition , where nitrogen nucleophiles are added.
Electrophilic Substitution on the Naphthalene Ring
The naphthalene ring can undergo electrophilic aromatic substitution, although the specific conditions and regioselectivity will be influenced by the deactivating effect of the acrylic acid substituent.
Application in the Synthesis of Bioactive Heterocycles
A significant application of this compound is its use as a scaffold for the synthesis of heterocyclic compounds with diverse biological activities. The Aza-Michael addition reaction is a key strategy in this regard.
Synthesis of Pyridazinone and Oxazinone Derivatives
The reaction of 3-(aroyl)acrylic acids with nitrogen nucleophiles via Aza-Michael addition provides intermediates that can be cyclized to form various heterocyclic systems. For instance, reaction with hydrazine hydrate can lead to the formation of pyridazinone derivatives, while reaction with hydroxylamine hydrochloride can yield oxazinone structures.
Experimental Protocol: Synthesis of a Pyridazinone Derivative (General Procedure)
This protocol is adapted from a similar synthesis and illustrates the general workflow.
-
A mixture of the Aza-Michael adduct (formed from 3-(1-naphthoyl)acrylic acid and a primary amine) and hydrazine hydrate in ethanol is refluxed for several hours.[5]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Rationale for Biological Activity:
The resulting heterocyclic compounds, such as pyridazinones, have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. The rigid, planar structure of the naphthalene ring, combined with the specific geometry and electronic properties of the heterocyclic ring, allows for effective interaction with biological targets like enzymes and receptors.
| Compound Type | Biological Activity | Representative IC₅₀ Values | Reference |
| Pyridazinone Derivatives | Antibacterial | MIC: 3.74–8.92 µM against S. aureus (MRSA) | [6] |
| Acrylic Acid Analogs | Anticancer (MCF-7 cells) | IC₅₀: 2.57–9.31 µM | [7] |
| Acrylic Acid Analogs | Anticancer (MDA-MB-231 cells) | IC₅₀: 3.24 µM | [8] |
| Isocoumarin Derivatives | Antifungal | Higher activity than standard drugs | [9] |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Antimicrobial | Active at 64 µg/mL against C. albicans | [10] |
Applications in Materials Science
The unique combination of a polymerizable acrylic acid group and a fluorescent, thermally stable naphthalene moiety makes this compound a valuable monomer in materials science.
Functionalized Copolymers
The carboxylic acid group allows for copolymerization with other vinyl monomers, such as methyl methacrylate, via radical-initiated reactions. The incorporation of the naphthyl group into the polymer backbone can significantly enhance the material's properties.
-
Enhanced Fluorescence: The resulting copolymers exhibit fluorescence with an emission maximum around 425 nm.[1]
-
Improved Thermal Stability: The decomposition onset temperature of these copolymers can be increased by as much as 40°C compared to the homopolymer (e.g., PMMA).[1]
-
Crosslinking Potential: The naphthalene moiety can participate in crosslinking reactions, such as Diels-Alder reactions, which increases the glass transition temperature (Tg) of the polymer.[1]
Figure 2: Workflow for the synthesis of functionalized copolymers from this compound and the resulting enhanced material properties.
Conclusion
This compound is a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis and predictable reactivity make it an accessible yet highly potent tool for organic chemists. In medicinal chemistry, it serves as a gateway to a rich diversity of heterocyclic compounds with promising therapeutic applications. In materials science, it offers a direct route to polymers with tailored optical and thermal properties. As the demand for novel, functional molecules continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a central role in driving innovation across the chemical sciences.
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The Medicinal Chemistry Potential of 3-(2-Naphthyl)Acrylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
3-(2-Naphthyl)acrylic acid, a versatile organic compound featuring a naphthalene moiety appended to an acrylic acid backbone, represents a promising scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties make it an attractive starting point for derivatization and exploration across a spectrum of biological targets. This technical guide provides an in-depth analysis of the synthesis, known biological activities, and potential medicinal chemistry applications of this compound and its analogues. We will delve into its potential as an anti-inflammatory, anticancer, and antimicrobial agent, supported by mechanistic insights and detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Naphthylacrylic Acid Scaffold
The strategic combination of a planar, lipophilic naphthalene ring system with a reactive acrylic acid functional group endows this compound with a compelling profile for medicinal chemistry. The naphthalene group can engage in π-π stacking and hydrophobic interactions within biological targets, while the acrylic acid moiety provides a handle for a variety of chemical modifications and can participate in hydrogen bonding or act as a Michael acceptor. This dual functionality has led to its investigation in diverse therapeutic areas, including inflammation, pain, infectious diseases, and oncology.[1] This guide will serve as a comprehensive resource for researchers looking to harness the potential of this scaffold in their drug discovery programs.
Synthesis and Physicochemical Properties
The synthesis of this compound is readily achievable through several established organic chemistry reactions, making it an accessible starting material for library synthesis.
Synthetic Routes
Common synthetic methodologies include the Stobbe and Wittig reactions.[1] However, a particularly straightforward and high-yielding approach is the Knoevenagel condensation of 2-naphthaldehyde with malonic acid.[2]
Experimental Protocol: Knoevenagel Condensation Synthesis[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of 2N HCl solution. The product will precipitate out of solution.
-
Isolation and Purification: Collect the precipitate by filtration. Recrystallize the crude product from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield this compound as colorless needles (typical yield: ~82%).
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Colorless needles | [2] |
| IUPAC Name | (2E)-3-(naphthalen-2-yl)prop-2-enoic acid | |
| PubChem CID | 21867142 | [3] |
Potential Therapeutic Applications
The this compound scaffold and its derivatives have shown promise in several key therapeutic areas. The following sections will explore these applications, providing mechanistic context and actionable experimental protocols.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Mechanistic Insight: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins. Given the structural similarities of some acrylic acid derivatives to known anti-inflammatory agents, there is a strong rationale for investigating this compound and its analogues as COX inhibitors.
While direct and potent inhibition of COX enzymes by the parent this compound is not extensively documented in publicly available literature, the broader class of acrylic acid derivatives has been explored for these properties.[4] The naphthalene moiety can be hypothesized to anchor the molecule in the hydrophobic channel of the COX active site, while the carboxylic acid group can interact with key polar residues, such as Arg120.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
The following protocol provides a framework for screening this compound and its derivatives for COX-2 inhibitory activity.
Caption: Workflow for in vitro COX-2 inhibition screening.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and the scientific literature.
-
Reagent Preparation:
-
Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare stock solutions of this compound derivatives and a positive control (e.g., celecoxib) in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 75 µL of COX assay buffer.
-
Add 2 µL of a COX cofactor working solution.
-
Add 1 µL of a suitable fluorometric probe.
-
Add 10 µL of the test compound solution or DMSO (for vehicle control).
-
Add 1 µL of the reconstituted COX-2 enzyme solution.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetics in a plate reader (e.g., λEx = 535 nm / λEm = 587 nm) at 25°C for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.
-
Anticancer Potential: Tubulin Polymerization Inhibition and Cytotoxicity
Mechanistic Insight: The acrylic acid moiety is a feature of several classes of compounds known to possess anticancer activity, including analogues of combretastatin, a potent tubulin polymerization inhibitor.[5][6] These compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The naphthalene ring of this compound can be envisioned to occupy hydrophobic pockets in the colchicine binding site of β-tubulin, while the acrylic acid portion can form crucial hydrogen bonds.
While direct evidence for this compound as a potent anticancer agent is still emerging, numerous studies on related acrylate and naphthyl derivatives demonstrate significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[7][8] For instance, certain 3-(4-chlorophenyl)acrylic acid derivatives have been reported with IC₅₀ values as low as 3.24 µM against the MDA-MB-231 breast cancer cell line.[7]
Quantitative Data: Cytotoxicity of Related Acrylic Acid Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-chlorophenyl)acrylic acid derivative | MDA-MB-231 | 3.24 | [5][7] |
| 6-Acrylic phenethyl ester-2-pyranone derivative | HeLa | 0.50 | [8] |
| Methyl acrylate ester derivative | MCF-7 | 2.57 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1 to 100 µM) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Antimicrobial and Urease Inhibitory Potential
Mechanistic Insight: The search for novel antimicrobial agents is a global health priority. The lipophilic nature of the naphthalene ring can facilitate the passage of molecules through microbial cell membranes. Furthermore, acrylic acid derivatives have been investigated for their antimicrobial properties.[9] A particularly interesting target is the urease enzyme, which is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach.[5] Inhibition of urease can be a viable strategy for anti-ulcer and antimicrobial therapies. Studies on other acrylic acid derivatives have shown potent urease inhibition, with IC₅₀ values significantly better than the standard inhibitor, thiourea.[10]
Quantitative Data: Urease Inhibition by Acrylic Acid Derivatives[10]
| Compound | Urease IC₅₀ (µM) |
| Acrylic Acid Derivative 1 | 16.87 ± 0.02 |
| Acrylic Acid Derivative 2 | 13.71 ± 0.07 |
| Acrylic Acid Derivative 3 | 10.46 ± 0.03 |
| Thiourea (Standard) | 21.5 ± 0.01 |
Derivatization Strategies and Structure-Activity Relationships (SAR)
The this compound scaffold offers multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. A systematic exploration of these modifications can lead to the identification of potent and drug-like candidates.
Caption: Key sites for derivatization on the this compound scaffold.
Key SAR Insights from Related Series:
-
Naphthalene Ring Substitution: The addition of electron-donating or electron-withdrawing groups to the naphthalene ring can significantly impact binding affinity and activity. Hydroxyl or methoxy groups, for instance, can introduce new hydrogen bonding interactions.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity, membrane permeability, and potential for oral bioavailability. Amide derivatives, in particular, can introduce additional vectors for hydrogen bonding.[9]
-
α-Carbon Substitution: Adding substituents to the α-carbon of the acrylic acid moiety can influence the molecule's conformation and steric interactions within a binding site.
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile scaffold with significant, yet largely untapped, potential in medicinal chemistry. The preliminary evidence from related compound series strongly suggests that derivatives of this core structure are likely to exhibit interesting biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial research.
Future research should focus on the systematic synthesis and screening of this compound derivative libraries against a panel of relevant biological targets. A deeper investigation into the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, computational studies, such as molecular docking and dynamics simulations, can provide valuable insights into the binding modes of these compounds and guide the rational design of next-generation analogues. The information and protocols provided in this guide offer a solid foundation for initiating such research endeavors, with the ultimate goal of developing novel therapeutics based on this promising chemical scaffold.
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A Technical Guide to the Synthesis, Properties, and Applications of 3-(2-Naphthyl)Acrylic Acid
This document provides an in-depth technical exploration of 3-(2-Naphthyl)Acrylic Acid, a versatile organic compound positioned at the intersection of medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, chemical behavior, biological activities, and the methodologies used for its evaluation.
Core Compound Profile and Significance
This compound, with the molecular formula C₁₃H₁₀O₂ and a molecular weight of approximately 198.22 g/mol , is an organic compound featuring a naphthalene ring substituted at the 2-position with an acrylic acid moiety.[1] This unique architecture, combining a bulky, aromatic naphthyl group with a reactive acrylic acid functional group, imparts distinct structural and functional properties.[1] The compound is a solid at room temperature, generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2][3] Its significance lies in its utility as a foundational scaffold for synthesizing a diverse range of derivatives and its inherent biological activities.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | ~198.22 g/mol | [1] |
| IUPAC Name | (2Z)-3-(naphthalen-2-yl)prop-2-enoic acid | [1][4] |
| CAS Number | 49711-14-0; 51557-26-7 | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in organic solvents (ethanol, acetone); limited in water | [2][3] |
Synthesis and Chemical Reactivity: From Benchtop to Application
The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method is often dictated by the desired yield, stereoselectivity, and available starting materials.
Key Synthetic Methodologies
-
Knoevenagel Condensation: This is a highly effective and common method involving the reaction of 2-naphthaldehyde with malonic acid. The reaction is typically catalyzed by a base like pyridine and driven by heat.[5] Its primary advantage is the straightforward procedure and high yield, making it ideal for laboratory-scale synthesis.[5]
-
Stobbe Condensation: This method involves reacting diethyl succinate with 2-naphthaldehyde in the presence of a strong base, such as potassium tert-butoxide, followed by hydrolysis and decarboxylation.[1]
-
Wittig Reaction: An alternative route uses a phosphonium ylide which reacts with 2-naphthaldehyde to form an acrylic acid intermediate that is subsequently hydrolyzed.[1] This method offers mild reaction conditions.
-
Horner-Wadsworth-Emmons (HWE) Reaction: For applications requiring specific stereoisomers, the HWE reaction is the method of choice. Using 2-naphthaldehyde and phosphonate esters under mild conditions can achieve greater than 95% stereoselectivity for the thermodynamically favored (E)-isomer.[1]
Caption: Workflow for Knoevenagel Synthesis of this compound.
Experimental Protocol: Knoevenagel Synthesis
The following protocol is a self-validating system for synthesizing this compound with a high degree of purity.
Objective: To synthesize this compound from 2-naphthaldehyde and malonic acid.
Materials:
-
2-naphthaldehyde (5.0 g, 32.0 mmol)
-
Malonic acid (7.5 g, 72.1 mmol)
-
Pyridine (20 mL)
-
2N Hydrochloric acid (HCl) solution (200 mL)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of 2-naphthaldehyde and 7.5 g of malonic acid in 20 mL of pyridine.[5] The use of excess malonic acid helps drive the reaction to completion.
-
Heating: Heat the reaction mixture to reflux and maintain for 1 hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After cooling the mixture to room temperature, pour it slowly into 200 mL of a 2N HCl solution.[5] This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate out of the aqueous solution. The immediate formation of a precipitate is the first validation checkpoint.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any residual acid and salts.
-
Purification: Recrystallize the crude product from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield colorless needles.[5] The formation of well-defined crystals is a key indicator of purity. The expected yield is approximately 5.2 g (82%).[5]
-
Validation: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Biological Activity and Therapeutic Potential
Research indicates that this compound and its derivatives are of significant interest in drug development due to their diverse biological activities. The primary mechanism of action appears to be enzyme inhibition.[1]
Core Biological Activities
-
Enzyme Inhibition: The compound has been shown to interact with and inhibit various enzymes, which may underpin its potential anti-inflammatory and analgesic effects.[1] One specific target identified is benzylpiperidine N-acetyltransferase; its inhibition may produce a neuroprotective effect.[2]
-
Antioxidant Properties: this compound has demonstrated the ability to reduce oxidative stress, suggesting a role as an antioxidant agent.[2]
-
Antitubercular and Antimicrobial Potential: Derivatives of this scaffold have been explored for activity against Mycobacterium tuberculosis and other microbes.[1][6]
-
Anticancer Activity: While research on the parent compound is emerging, various derivatives of naphthyl acrylic acid and other acrylic acids have been synthesized and evaluated as potential anticancer agents.[7][8] Studies on related acrylate derivatives show they can function as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[9][10]
Table 2: Bioactivity of Selected Acrylic Acid Derivatives (Illustrative Examples)
| Compound/Derivative Class | Target/Assay | Potency (IC₅₀) | Source |
| Acrylic Acid Derivative from Achillea mellifolium | Urease Enzyme | 10.46 ± 0.03 µM | [11] |
| Methyl Acrylate Ester Derivative | MCF-7 Breast Cancer Cells | 2.57 ± 0.16 µM | [9] |
| 3-(4-chlorophenyl) Acrylic Acid Derivative | MDA-MB-231 Breast Cancer Cells | 3.24 ± 0.13 µM | [10] |
| 6-Acrylic Phenethyl Ester-2-pyranone Derivative | HeLa Cancer Cells | 0.50 µM | [12] |
Note: This table showcases the potential of the acrylic acid scaffold by highlighting the activity of various derivatives.
Postulated Mechanism of Action: Enzyme Inhibition and Beyond
The biological effects of this compound are primarily attributed to its ability to inhibit enzyme function.[1] While the specific signaling pathways for the parent compound are not yet fully elucidated, a generalized model of enzyme inhibition provides a foundational understanding. The molecule can potentially bind to the active site (competitive inhibition) or an allosteric site (non-competitive inhibition) of a target enzyme, preventing the substrate from binding and catalysis from occurring.
In the context of cancer, related acrylate derivatives have been shown to interfere with microtubule dynamics.[9][10] By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M checkpoint and ultimately triggers programmed cell death (apoptosis).
Caption: Postulated anticancer mechanism based on related acrylate derivatives.
Methodologies for Biological Evaluation
To assess the therapeutic potential of this compound, standardized and validated biological assays are essential.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate. This conversion is the validation step for cell viability.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[12]
Conclusion and Future Directions
This compound stands out as a valuable chemical entity with a well-defined synthetic pathway and a promising profile of biological activity. Its role as an enzyme inhibitor forms the basis of its potential therapeutic applications in inflammation, pain, and neuroprotection. Furthermore, the demonstrated anticancer activity of closely related derivatives highlights a compelling avenue for future drug discovery efforts centered on this scaffold.
Future research should focus on elucidating the specific enzyme targets of this compound, exploring its structure-activity relationship (SAR) through the synthesis of a broader library of derivatives, and investigating its potential in materials science, particularly in the development of novel polymers with enhanced photoresponsive or thermal properties.[1][3]
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An In-depth Technical Guide to the Safe Handling of 3-(2-Naphthyl)Acrylic Acid for Research and Development
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(2-Naphthyl)acrylic acid, tailored for researchers, scientists, and professionals in the field of drug development. By integrating established safety protocols with an understanding of the compound's chemical properties and potential biological interactions, this document aims to foster a culture of safety and scientific excellence.
Understanding the Compound: A Chemist's Perspective
This compound, with the molecular formula C₁₃H₁₀O₂, is an organic compound featuring a naphthalene ring substituted at the 2-position with an acrylic acid moiety.[1] This structure imparts both the aromatic characteristics of naphthalene and the reactivity of a carboxylic acid, influencing its physical properties, chemical reactivity, and biological activity. Its molecular weight is approximately 198.22 g/mol .[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | ~198.22 g/mol | [1] |
| Appearance | Typically a solid powder or crystals. | [1] |
| Solubility | Slightly soluble in water. | [2] |
Chemical Reactivity and Stability
This compound can undergo reactions typical of carboxylic acids, such as esterification with alcohols under acidic conditions.[1] The acrylic double bond can participate in reactions like hydrogenation and cycloadditions.[1] It is important to be aware of potential hazardous polymerization, a characteristic of some acrylic acid derivatives, which can be initiated by heat, light, or peroxides.[3]
Hazard Identification and Risk Assessment: A Toxicological Approach
While specific toxicological data for this compound is limited, a comprehensive risk assessment can be formulated by examining the hazards associated with its constituent parts: the naphthalene core and the acrylic acid functional group.
GHS Classification
Based on available safety data sheets for this compound and its isomer, the compound is classified as hazardous.[4][5]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[4][5] |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[4][5] |
Toxicological Profile: An Evidence-Based Inference
The toxicity of this compound is likely a composite of the effects of naphthalene and acrylic acid.
-
Naphthalene Toxicity : Naphthalene and its metabolites can cause a range of adverse health effects. Acute exposure is associated with nausea, vomiting, headache, and confusion.[6] A significant concern is acute hemolysis, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6] The metabolism of naphthalene proceeds through the formation of reactive epoxide and quinone metabolites, which are implicated in its toxicity.[6] These reactive intermediates can deplete glutathione, leading to oxidative stress and cellular damage.[4][7]
-
Acrylic Acid Toxicity : Acrylic acid is corrosive and can cause severe skin burns and eye damage upon contact.[3] Inhalation may lead to respiratory irritation.[3] The metabolism of acrylic acid can be rapid, with excretion primarily as carbon dioxide.[3][8]
Inference for this compound: It is prudent to assume that this compound may be metabolized to intermediates that could induce oxidative stress, similar to naphthalene. The acrylic acid moiety contributes to its irritant properties. Therefore, minimizing exposure through all routes is critical.
Safe Handling and Engineering Controls: A Practical Guide
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.
Engineering Controls
-
Ventilation : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols.[9]
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[8] Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat : A fully buttoned lab coat should be worn to protect street clothes and skin from contamination.
-
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]
Experimental Workflow: Safe Weighing and Solution Preparation
Caption: Workflow for the safe weighing and preparation of a this compound solution.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, and open flames.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
As an organic acid, it should be segregated from mineral acids and stored in a non-combustible cabinet.[10] Using secondary containment, such as a tray, is a good practice to contain any potential spills.[6][11]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not dispose of down the drain.
Emergency Procedures: A Step-by-Step Response
In the event of an emergency, a calm and methodical response is crucial.
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[8]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[8] If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8] Clean mouth with water and drink plenty of water afterwards.[4] Call a physician or poison control center immediately.[8]
Accidental Release Measures
-
Minor Spill :
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Sweep up the spilled solid and place it in a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Remove all sources of ignition.[8]
-
Prevent further leakage or spillage if it is safe to do so.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Emergency Response Workflow for a Spill
Caption: Decision workflow for responding to an accidental spill of this compound.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is paramount for the protection of laboratory personnel and the integrity of research. By understanding its chemical nature, potential hazards, and implementing robust safety protocols, researchers can mitigate risks and create a secure working environment. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program. Continuous training, adherence to institutional policies, and a proactive approach to safety are the cornerstones of responsible scientific practice.
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3-(2-Naphthyl)Acrylic Acid solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 3-(2-Naphthyl)Acrylic Acid
Introduction
This compound, a derivative of naphthalene featuring an acrylic acid moiety, is a compound of significant interest in medicinal chemistry and material science.[1] Its molecular structure, combining a large, nonpolar aromatic system with a polar, hydrogen-bonding carboxylic acid group, presents a unique solubility profile that is critical for its application in drug development, formulation, and chemical synthesis.[1] Understanding the solubility of this compound in various organic solvents is paramount for researchers in designing reaction conditions, developing purification strategies like crystallization, and formulating delivery systems.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the well-established shake-flask method for equilibrium solubility determination, outlines analytical quantification techniques, and discusses the underlying physicochemical principles that govern its solubility behavior.
Physicochemical Profile and Solubility Principles
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The structure of this compound (Molecular Formula: C₁₃H₁₀O₂, Molecular Weight: 198.22 g/mol ) is distinctly amphiphilic.[1]
-
Nonpolar Naphthalene Core: The large, hydrophobic naphthalene ring system dominates the structure, suggesting good solubility in nonpolar or moderately polar aromatic and chlorinated solvents.
-
Polar Carboxylic Acid Group: The acrylic acid functional group (-CH=CH-COOH) is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This feature suggests potential solubility in polar, protic solvents like alcohols and aprotic solvents capable of hydrogen bonding.[3]
The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Solubility Profile of this compound
| Solvent | Type | Known Solubility |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble[1] |
| Dichloromethane (DCM) | Polar Aprotic (Halogenated) | Soluble[1] |
| Water | Polar Protic | Slightly Soluble[4][5] |
Experimental Determination of Thermodynamic Solubility
To obtain reliable quantitative data, the shake-flask method is considered the "gold standard" for determining equilibrium (or thermodynamic) solubility.[6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved states.
Workflow for Solubility Determination
The following diagram outlines the complete workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE, compatible with the organic solvent)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of the Suspension: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached, but not so much that it significantly alters the solvent volume.[6] As a starting point, 20-50 mg of solid per 1-2 mL of solvent is often adequate.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial containing the solid.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspensions for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle.[6] To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This is a critical step to ensure no solid particles are carried over into the analytical sample.[8][9]
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to bring its concentration into the linear range of the analytical method. A dilution factor of 100x or 1000x is common.
-
Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method to determine the concentration of the dissolved compound.[8]
Analytical Quantification Techniques
Due to its naphthalene ring, this compound has strong UV absorbance, making it well-suited for quantification by UV-Vis spectrophotometry or HPLC with a UV detector.
UV-Vis Spectrophotometry
This technique is rapid and straightforward but less selective than HPLC.[10]
Protocol:
-
Prepare Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to create a concentrated stock solution.
-
Create Calibration Standards: Perform a series of serial dilutions of the stock solution to prepare at least five standards of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which for aromatic compounds is typically in the 200-300 nm range. Plot absorbance versus concentration and perform a linear regression. The curve should have a correlation coefficient (R²) > 0.99.
-
Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve equation to calculate its concentration.
-
Calculate Final Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution.
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and is the method of choice, especially if impurities or degradation products might be present.[11]
Protocol:
-
Method Development: Develop a reversed-phase HPLC method. A C18 column is often suitable for separating compounds of this polarity.[12] The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile or methanol.[13][14] Detection is performed using a UV detector set to the λ_max of the compound.[11]
-
Calibration: Prepare calibration standards as described for UV-Vis and inject them into the HPLC system. Create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment.
-
Calculation: Determine the concentration in the diluted sample from the calibration curve using its peak area, and then multiply by the dilution factor to obtain the final solubility value.
Conclusion
The solubility of this compound in organic solvents is a critical parameter dictated by its amphiphilic chemical structure. While it is known to be soluble in solvents like THF and DCM, a comprehensive quantitative understanding requires rigorous experimental determination.[1] The shake-flask method, recognized as the industry standard, provides a reliable means to measure its thermodynamic solubility.[7] Coupled with robust analytical techniques such as HPLC or UV-Vis spectrophotometry for accurate quantification, researchers can generate the precise data needed for effective process development, formulation, and discovery. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their work with this valuable compound.
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Introduction: Bridging Aromatic Scaffolds with Reactive Functionality
An In-Depth Technical Guide to 3-(2-Naphthyl)acrylic Acid
Prepared by: Gemini, Senior Application Scientist
This compound, a molecule elegantly combining a polycyclic aromatic naphthalene core with a reactive acrylic acid moiety, serves as a pivotal building block in the realms of medicinal chemistry, polymer science, and materials research. Its rigid, planar naphthalene structure, coupled with the versatile chemistry of the α,β-unsaturated carboxylic acid, imparts unique photophysical, chemical, and biological properties. This guide provides an in-depth exploration of the physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and characterization, providing not just data, but the causal logic behind its scientific application.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in various experimental settings, from solubility in reaction media to its solid-state packing, which can influence reactivity.
Core Identification
-
IUPAC Name : (2E)-3-(naphthalen-2-yl)prop-2-enoic acid[1]
-
Molecular Formula : C₁₃H₁₀O₂[1]
-
CAS Number : 51557-26-7 (for the Z-isomer or unspecified), 49711-14-0[1][4][5]
-
Canonical SMILES : C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O[1]
-
InChI Key : KWGPBDBAAXYWOJ-SOFGYWHQSA-N[1]
The structure consists of a naphthalene ring substituted at the 2-position with a propenoic (acrylic) acid group.[1] The double bond in the acrylic acid moiety is typically in the more thermodynamically stable (E)- or trans-configuration. This stereochemistry is crucial as it dictates the molecule's geometry and its ability to participate in specific intermolecular interactions, such as crystal packing and receptor binding.[1]
Physical Properties Summary
The physical properties of this compound are summarized below. These values are critical for selecting appropriate solvents for reactions and purification, as well as for designing experimental conditions.
| Property | Value | Source(s) |
| Appearance | Pale cream to cream powder/crystals | [6] |
| Melting Point | 208-215 °C (for the 1-naphthyl isomer) | [6] |
| Boiling Point | 393.1±11.0 °C (Predicted, for 1-naphthyl isomer) | [7] |
| pKa | ~4.25 - 4.46 (Predicted, based on acrylic acid) | [8][9] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, pyridine | [7][10][11] |
Note: Some data points are for the closely related 1-naphthyl isomer or are predicted values, as comprehensive experimental data for the 2-naphthyl isomer is not always available in a single source. The pKa is inferred from that of acrylic acid, as the naphthyl group's electronic effect is not expected to cause a drastic shift.
Part 2: Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved through condensation reactions that form the crucial carbon-carbon double bond. The choice of method often depends on the desired scale, required stereochemical purity, and available starting materials.
Dominant Synthetic Pathways
The primary synthetic strategies leverage the reactivity of 2-naphthaldehyde. The causality behind these choices lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it an excellent target for nucleophilic attack by carbanions or ylides.
Caption: Key synthetic routes to this compound.
-
Knoevenagel-Doebner Condensation : This is arguably the most direct and frequently used laboratory-scale method. It involves the reaction of 2-naphthaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine. The mechanism proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde. Subsequent dehydration and decarboxylation yield the desired α,β-unsaturated acid.[10] This method is favored for its operational simplicity and good yields.
-
Stobbe Condensation : This method employs a diester, such as diethyl succinate, which condenses with 2-naphthaldehyde in the presence of a strong base like potassium tert-butoxide.[1] It is a powerful tool for forming the carbon-carbon bond, leading to the acrylic acid after hydrolysis and decarboxylation steps.[1]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These reactions provide excellent stereochemical control. A phosphonium ylide (Wittig) or a phosphonate carbanion (HWE) reacts with 2-naphthaldehyde to form the alkene.[1] The HWE reaction, in particular, is renowned for its high selectivity, typically yielding the thermodynamically favored (E)-isomer with greater than 95% stereoselectivity.[1]
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol provides a self-validating system for the synthesis and purification of this compound, ensuring high purity suitable for subsequent research applications.
Objective: To synthesize (E)-3-(2-Naphthyl)acrylic acid from 2-naphthaldehyde and malonic acid.
Materials:
-
2-Naphthaldehyde (5.0 g, 32.0 mmol)
-
Malonic Acid (7.5 g, 72.1 mmol)
-
Pyridine (20 mL)
-
2N Hydrochloric Acid (HCl) solution (200 mL)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (5.0 g) and malonic acid (7.5 g) in pyridine (20 mL).[10] The choice of pyridine is critical; it acts as both the solvent and the basic catalyst required to deprotonate malonic acid.
-
Condensation: Heat the reaction mixture to reflux and maintain for 1 hour.[10] The elevated temperature drives the condensation and subsequent dehydration and decarboxylation steps to completion.
-
Precipitation and Isolation: After cooling the mixture to room temperature, pour it slowly into 200 mL of a stirred 2N HCl solution.[10] This step is crucial for two reasons: it neutralizes the pyridine catalyst and protonates the carboxylate salt of the product, causing the water-insoluble acid to precipitate out of the aqueous solution.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual HCl and pyridine hydrochloride.
-
Recrystallization (Purification): Purify the crude product by recrystallizing from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water).[10] This step is a self-validating purification method. The desired product is less soluble in the cooled solvent mixture than impurities, allowing for the formation of pure, colorless needles upon cooling. The yield of pure product should be high (e.g., 82% reported).[10]
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.
Part 3: Chemical Reactivity and Derivatization
The dual functionality of this compound—the carboxylic acid group and the conjugated alkene—makes it a versatile substrate for a wide range of chemical transformations. Understanding this reactivity is key to its application in drug development and materials science.
Caption: Major reaction pathways for this compound.
-
Esterification: The carboxylic acid group readily reacts with alcohols under acidic catalysis to form the corresponding esters.[1] This is a fundamental reaction for modifying the compound's solubility, creating prodrugs, or preparing it for polymerization.
-
Hydrogenation: The alkene double bond can be selectively reduced via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to yield 3-(2-Naphthyl)propionic acid.[1] This transformation removes the conjugated system, which can be useful for structure-activity relationship (SAR) studies by decoupling the effects of the planar acrylic system from the naphthyl core.
-
Cycloaddition Reactions: The electron-deficient double bond is an active participant in cycloadditions.
-
[2+2] Photodimerization: In the solid state, upon exposure to UV light, adjacent molecules can undergo a [2+2] cycloaddition to form cyclobutane derivatives.[1] This topochemical reaction is highly dependent on the crystal packing, requiring the parallel alignment of double bonds within a specific distance (~4.2 Å).[1] This property is exploited in materials science for creating photomechanical responses.
-
Diels-Alder Reactions: The compound can act as a dienophile, reacting with conjugated dienes to form cyclohexene derivatives.[1]
-
-
Polymerization: The carboxylic acid group allows for copolymerization with vinyl monomers through radical-initiated reactions (e.g., using AIBN as an initiator).[1] This incorporates the naphthyl moiety into a polymer backbone, which can impart enhanced thermal stability and create fluorescent properties in the resulting material.[1]
Part 4: Spectral Characterization
Spectroscopic analysis is essential for verifying the structure and purity of this compound. The combination of the aromatic naphthalene system and the acrylic acid moiety gives rise to a distinct spectral fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. Key expected signals include:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield (>12 ppm), which is exchangeable with D₂O.
-
Vinylic Protons (-CH=CH-): Two doublets in the alkene region (~6.5-8.5 ppm). For the (E)-isomer, the coupling constant (J-value) between these protons is characteristically large (~15.7 Hz), confirming the trans configuration.[12]
-
Aromatic Protons (Naphthyl): A series of complex multiplets in the aromatic region (~7.5-8.2 ppm), corresponding to the seven protons on the naphthalene ring system.[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups:
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=C Stretch: Absorptions around 1620-1640 cm⁻¹ for the alkene and aromatic ring stretches.
-
C-H Bends: Out-of-plane C-H bending bands in the 700-900 cm⁻¹ region provide information about the substitution pattern on the naphthalene ring.
-
Part 5: Applications in Drug Development and Materials Science
The unique hybrid structure of this compound makes it a compound of significant interest for advanced applications.
-
Medicinal Chemistry Scaffold: The compound and its derivatives have been investigated for a range of biological activities. It is explored as a potential antioxidant, anti-inflammatory (through enzyme inhibition), analgesic, and antitubercular agent.[1] The rigid naphthalene group can effectively position the acrylic acid functionality to interact with biological targets like enzyme active sites.[1]
-
Polymer and Materials Science: Its ability to undergo polymerization allows for the creation of functional copolymers. These polymers can exhibit enhanced thermal stability and unique photophysical properties, such as fluorescence (emission ~425 nm), due to the incorporated naphthyl chromophore.[1] This makes them suitable for applications in optoelectronics and specialty coatings.
-
Photoreactive Materials: The solid-state photodimerization capability opens avenues for developing photoresponsive materials, sensors, and materials with photomechanical properties.[1]
Part 6: Safety, Storage, and Handling
As with any laboratory chemical, proper handling and storage of this compound are paramount for safety and maintaining compound integrity. While specific data for this exact compound is limited, guidelines can be established from data on the 1-naphthyl isomer and acrylic acid in general.
-
Hazard Identification: The related 3-(1-Naphthyl)acrylic acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition and light.[13][14] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[13][15]
-
Stability: Like other acrylic acids, there is a potential for hazardous polymerization, especially at elevated temperatures or upon depletion of inhibitors.[13][14][16] While this is a greater concern for the liquid monomer, it is a relevant consideration for the class of compounds.
References
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- Cole-Parmer.
- SpectraBase. Acrylic acid. [Link]
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- Inchem.org. Acrylic acid (HSG 104, 1997). [Link]
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- Zibo Anquan Chemical Co., Ltd. One of the most common reactions involving acrylic acid is its neutralization with sodium hydroxide (NaOH). [Link]
- ResearchGate.
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Methodological & Application
Application Note: Synthesis of 3-(2-Naphthyl)Acrylic Acid via Knoevenagel Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2-naphthyl)acrylic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol employs the Doebner modification of the Knoevenagel condensation, reacting 2-naphthaldehyde with malonic acid in the presence of pyridine, which serves as both the catalyst and solvent. This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol, and outlines methods for product purification and characterization. It is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for preparing α,β-unsaturated carboxylic acids.
Scientific Foundation: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with any compound having an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[1][2] The reaction is typically catalyzed by a weak base, such as an amine like piperidine or pyridine, to produce an α,β-unsaturated product.[3]
Causality in Catalyst Selection: The use of a weak base is critical. A strong base, such as sodium hydroxide, would risk promoting a self-condensation of the aldehyde reactant (an aldol condensation), leading to undesirable byproducts and reducing the yield of the target molecule.[1][2]
This specific synthesis employs the Doebner modification , which is uniquely suited for reactions where the active methylene compound is malonic acid and the solvent is pyridine.[1] Under these conditions, the initial condensation product undergoes a subsequent decarboxylation (loss of CO₂) upon heating, directly yielding the α,β-unsaturated carboxylic acid.[1]
The mechanism proceeds through three primary stages:
-
Enolate Formation: The basic catalyst (pyridine) deprotonates the active methylene group of malonic acid, forming a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2-naphthaldehyde, forming an aldol-type addition product.
-
Dehydration & Decarboxylation: This intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form a conjugated system. The heat from refluxing pyridine then promotes the decarboxylation of the geminal di-acid intermediate to yield the final, stable this compound product.
Reaction Mechanism Workflow
Caption: Workflow of the Doebner-Knoevenagel condensation.
Experimental Protocol
This protocol is adapted from a verified synthesis and has been optimized for high yield and purity.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2-Naphthaldehyde | C₁₁H₈O | 156.18 | 5.0 g | 32.0 mmol | Starting aldehyde. |
| Malonic Acid | C₃H₄O₄ | 104.06 | 7.5 g | 72.1 mmol | Active methylene compound. |
| Pyridine | C₅H₅N | 79.10 | 20 mL | - | Catalyst and solvent. Anhydrous grade recommended. |
| Hydrochloric Acid | HCl | 36.46 | ~200 mL | - | 2N aqueous solution for workup. |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - | For recrystallization. |
| Deionized Water | H₂O | 18.02 | 50 mL | - | For recrystallization. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers (400 mL, 250 mL)
-
Buchner funnel and filter flask
-
Filter paper
-
Graduated cylinders
-
Spatulas and weighing balance
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol).
-
Add a magnetic stir bar, followed by pyridine (20 mL).
-
Scientist's Note: Malonic acid is used in excess (~2.25 equivalents) to ensure the complete consumption of the more expensive naphthaldehyde, thereby maximizing the yield based on the limiting reagent. Pyridine acts as a basic catalyst to facilitate enolate formation and as a high-boiling solvent to enable the reaction and subsequent decarboxylation at reflux temperature.[1]
-
-
Condensation and Decarboxylation:
-
Attach the reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux using a heating mantle and stir gently.
-
Maintain the reflux for 1 hour. The solution should turn from a slurry into a homogenous, colored solution.[4]
-
Scientist's Note: The 1-hour reflux period is sufficient for the condensation and subsequent decarboxylation to proceed to completion. Prolonged heating is generally not necessary and may lead to side product formation.
-
-
Product Precipitation (Workup):
-
After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
In a 400 mL beaker, prepare 200 mL of a 2N HCl solution.
-
Slowly pour the cooled reaction mixture into the stirred HCl solution. A precipitate should form immediately.[4]
-
Scientist's Note: This step is crucial for two reasons. First, the acidic solution protonates the carboxylate salt of the product, rendering it insoluble in water. Second, it neutralizes the basic pyridine, forming the water-soluble pyridinium hydrochloride salt, which remains in the aqueous phase and is easily separated from the solid product.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several small portions of cold deionized water to remove any residual pyridinium salt and HCl.
-
Allow the product to air-dry on the filter for 10-15 minutes.
-
Purification Protocol: Recrystallization
-
Solvent Preparation: In a 250 mL beaker, prepare the recrystallization solvent by mixing ethanol (200 mL) and deionized water (50 mL).[4]
-
Dissolution: Transfer the crude solid product to a larger beaker or flask and add the aqueous ethanol solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Colorless needles of pure this compound should form.[4]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly. The expected yield is approximately 5.2 g (82%).[4]
Characterization and Validation
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Result | Interpretation |
| Melting Point | 211-213 °C | A sharp melting point in this range indicates high purity. |
| FTIR (ATR) | Broad peak: 3200-2500 cm⁻¹Sharp peak: ~1700 cm⁻¹Sharp peak: ~1630 cm⁻¹ | O-H stretch of the carboxylic acid (hydrogen-bonded).C=O stretch of the carboxylic acid.C=C stretch of the alkene.[5][6] |
| ¹H NMR | ~12.5 ppm (singlet, 1H)~7.5-8.4 ppm (multiplets, 9H)~6.6 ppm (doublet, 1H) | Carboxylic acid proton (-COOH).Aromatic (naphthyl) and one vinylic proton (Ar-CH=).Vinylic proton adjacent to carbonyl (=CH-COOH).[2] |
| ¹³C NMR | ~172 ppm~118-145 ppm~124-135 ppm | Carbonyl carbon (C=O).Alkene carbons (C=C).Aromatic carbons of the naphthyl group.[7] |
Note: NMR chemical shifts are approximate and depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Safety and Handling
-
Pyridine: Flammable, toxic, and an irritant. Handle exclusively in a well-ventilated fume hood. Wear nitrile gloves, safety glasses, and a lab coat.
-
2-Naphthaldehyde & Malonic Acid: Irritants. Avoid inhalation of dust and skin contact.
-
Hydrochloric Acid (2N): Corrosive. Causes skin and eye burns. Handle with appropriate personal protective equipment.
-
The reaction should be performed in a fume hood at all times.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Reagents not pure/dry; insufficient heating; reaction time too short. | Ensure anhydrous pyridine is used. Confirm reflux temperature was reached. Extend reflux time to 1.5 hours if necessary. |
| Oily Product / Fails to Solidify | Incomplete reaction or decarboxylation; impure starting materials. | Ensure complete cooling before and during filtration. Wash thoroughly with cold water. Re-evaluate purity of 2-naphthaldehyde. |
| Product is Colored (Yellow/Brown) | Impurities from starting material or side reactions from overheating. | Perform a second recrystallization. Consider adding a small amount of activated charcoal during the dissolution step of recrystallization. |
Applications in Research and Development
This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The α,β-unsaturated carboxylic acid moiety is a known Michael acceptor and can be used to covalently bind to biological targets. Furthermore, the naphthyl group provides a rigid, lipophilic scaffold that is present in many bioactive molecules. Derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[1] In materials science, these compounds can serve as monomers for photosensitive polymers.
References
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- Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
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- YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
- Wikipedia.
- Slideshare. Knoevenagel reaction. [Link]
- Royal Society of Chemistry.
- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Spectroscopy Online.
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Synthesis of 3-(2-Naphthyl)Acrylic Acid: A Detailed Application Protocol Utilizing the Horner-Wadsworth-Emmons Reaction
Introduction: The Strategic Synthesis of a Key Intermediate
3-(2-Naphthyl)acrylic acid is a valuable building block in the synthesis of various pharmacologically active compounds and advanced materials. Its rigid, aromatic structure makes it a desirable moiety in drug design and materials science. The Horner-Wadsworth-Emmons (HWE) reaction, a refined version of the Wittig reaction, offers a highly efficient and stereoselective method for the synthesis of such α,β-unsaturated carboxylic acids.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the traditional Wittig reaction.[1] This enhanced reactivity allows for the efficient olefination of a wide range of aldehydes, including aromatic aldehydes like 2-naphthaldehyde. A key advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity, which is often the desired isomer in subsequent applications.[1][2][3] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, simplifying the purification process compared to the often-problematic removal of triphenylphosphine oxide generated in the Wittig reaction.[2]
This protocol will detail a two-step synthesis: first, the HWE reaction of 2-naphthaldehyde with triethyl phosphonoacetate to yield ethyl (E)-3-(2-naphthyl)acrylate, followed by the hydrolysis of the resulting ester to afford the target molecule, this compound.
Reaction Scheme
Step 1: Horner-Wadsworth-Emmons Reaction
Step 2: Ester Hydrolysis
Experimental Protocols
Part 1: Synthesis of Ethyl (E)-3-(2-Naphthyl)Acrylate via Horner-Wadsworth-Emmons Reaction
This procedure is adapted from established protocols for the HWE reaction of aromatic aldehydes.[4][5]
Materials:
-
2-Naphthaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) that has been washed with anhydrous hexanes to remove the mineral oil.
-
Suspend the NaH in anhydrous THF (approximately 5 mL per mmol of NaH).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred suspension via a syringe. The addition should be controlled to maintain the temperature below 5 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate anion. The solution should become clear or slightly hazy.
-
-
Olefination Reaction:
-
In a separate flask, dissolve 2-naphthaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of 2-naphthaldehyde to the prepared phosphonate anion solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the 2-naphthaldehyde is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, ethyl (E)-3-(2-naphthyl)acrylate, can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Part 2: Hydrolysis of Ethyl (E)-3-(2-Naphthyl)Acrylate to this compound
This procedure is a standard ester hydrolysis protocol.[6]
Materials:
-
Ethyl (E)-3-(2-naphthyl)acrylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2N solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Saponification:
-
Dissolve the purified ethyl (E)-3-(2-naphthyl)acrylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting ester is no longer present (typically 1-3 hours).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water.
-
Cool the solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2N HCl. A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from an aqueous ethanol solution to yield colorless needles.[7]
-
Data Presentation
| Parameter | Value |
| HWE Reaction | |
| 2-Naphthaldehyde | 1.0 eq |
| Triethyl phosphonoacetate | 1.05 eq |
| Sodium Hydride (60%) | 1.1 eq |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Hydrolysis | |
| Ethyl (E)-3-(2-naphthyl)acrylate | 1.0 eq |
| Base (NaOH or KOH) | 2-3 eq |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Expected Yield | ~80-90% (overall) |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction followed by ester hydrolysis. The HWE reaction offers significant advantages in terms of stereoselectivity and ease of purification, making it a preferred method for the synthesis of (E)-α,β-unsaturated esters. This protocol is designed to be a valuable resource for researchers in academic and industrial settings, facilitating the efficient and reproducible synthesis of this important chemical intermediate.
References
- Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
- Organic Syntheses Procedure. 8.
- The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation.
- Organic Synthesis. Wittig & Wittig-Horner reactions.
- Organic Syntheses Procedure. acrylic acid.
- Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters.
- ResearchGate. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters.
- ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- TIJER. STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022.
- PubMed. The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity.
- PrepChem.com. Synthesis of a. This compound.
- CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Wikipedia. Triethyl phosphonoacetate.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
- ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation.
- CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.
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- 2. Wittig-Horner Reaction [organic-chemistry.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. prepchem.com [prepchem.com]
Heck coupling for the synthesis of 3-(2-Naphthyl)Acrylic Acid esters
Application Notes & Protocols
Topic: High-Efficiency Synthesis of 3-(2-Naphthyl)Acrylic Acid Esters via Palladium-Catalyzed Heck Coupling
Abstract: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive examination and a detailed, field-proven protocol for the synthesis of this compound esters, valuable building blocks in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of the catalytic cycle, rationale for reagent selection, a step-by-step experimental workflow, and critical insights for troubleshooting and optimization.
Scientific Foundation: The Mizoroki-Heck Catalytic Cycle
The power of the Heck reaction lies in its catalytic cycle, which efficiently couples an aryl halide with an alkene using a palladium catalyst.[3][4] The synthesis of a this compound ester from 2-bromonaphthalene and an alkyl acrylate proceeds through a series of well-defined organometallic transformations.
The Core Mechanism:
-
Catalyst Pre-Activation: The reaction typically begins with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂). In the presence of a phosphine ligand (e.g., PPh₃), this is reduced in situ to the catalytically active Pd(0) species.[2][4]
-
Oxidative Addition: The 14-electron Pd(0) complex readily undergoes oxidative addition by inserting into the carbon-bromine bond of 2-bromonaphthalene. This forms a square planar Pd(II) intermediate.[1][2][3]
-
Olefin Coordination & Migratory Insertion: The alkyl acrylate coordinates to the palladium center. Subsequently, the naphthyl group migrates from the palladium to one of the olefinic carbons in a syn-addition fashion. This step, known as carbopalladation, forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[5][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must rotate around the newly formed C-C bond to place a hydrogen atom syn-coplanar to the palladium. A β-hydride elimination then occurs, transferring this hydrogen to the palladium and forming the C=C double bond of the final product, which is released from the palladium coordination sphere.[1][5][6] This step dictates the high trans selectivity typically observed.
-
Catalyst Regeneration: The resulting hydridopalladium(II) complex, [HPd(L)₂X], is unstable. In the presence of a base (e.g., triethylamine), the hydrohalic acid (HBr) is neutralized, and the Pd(0) catalyst is regenerated via reductive elimination, allowing the cycle to begin anew.[3][4][7]
Experimental Design: Rationale and Optimization
The success of the Heck coupling hinges on the judicious selection of each component. The parameters outlined below are optimized for the synthesis of ethyl 3-(2-naphthyl)acrylate, but the principles are broadly applicable.
| Component | Selection | Rationale |
| Aryl Halide | 2-Bromonaphthalene | Offers a good balance of reactivity and cost. Aryl iodides are more reactive but more expensive, while aryl chlorides often require more forcing conditions or specialized catalyst systems.[2][8][9] |
| Alkene | Ethyl Acrylate | Acrylates are excellent substrates due to the electron-withdrawing ester group, which activates the double bond for migratory insertion and promotes high yields.[2][10][11] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | An air-stable, commercially available, and reliable Pd(II) precatalyst that is effectively reduced in situ to the active Pd(0) species.[2][4] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tolyl)₃) | This phosphine ligand stabilizes the palladium catalyst, preventing decomposition into inactive palladium black. Its steric bulk can enhance reaction rates and selectivity compared to simpler ligands like PPh₃.[12] |
| Base | Triethylamine (Et₃N) | A weak, non-nucleophilic organic base that effectively neutralizes the HBr generated during the cycle without competing in unwanted side reactions.[2][5][12] Inorganic bases like K₂CO₃ are also effective.[13] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents are crucial for solubilizing the reactants and catalyst components. Acetonitrile is often preferred for its ease of removal during work-up.[12][13] |
Key Optimization Parameters:
-
Temperature: Reactions are typically conducted at reflux in acetonitrile (~82 °C) or at slightly higher temperatures (80-120 °C) in solvents like DMF to ensure a reasonable reaction rate.[12][13]
-
Catalyst Loading: Generally, 0.1 to 2 mol% of the palladium precursor is sufficient for efficient conversion.[13][14] Higher loadings can be used to drive sluggish reactions but increase cost and residual palladium levels.
-
Reaction Time: Reaction progress should be monitored (e.g., by TLC or GC-MS). Typical reaction times range from 4 to 24 hours.[12][13]
Detailed Laboratory Protocol: Synthesis of Ethyl 3-(2-naphthyl)acrylate
This protocol details a representative procedure on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Bromonaphthalene | 207.07 | 5.0 | 1.035 g | 1.0 |
| Ethyl Acrylate | 100.12 | 7.5 | 0.82 mL | 1.5 |
| Palladium(II) Acetate | 224.50 | 0.05 | 11.2 mg | 0.01 |
| Tri(o-tolyl)phosphine | 304.37 | 0.15 | 45.7 mg | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.05 mL | 1.5 |
| Acetonitrile (MeCN) | - | - | 25 mL | - |
Step-by-Step Procedure:
-
Apparatus Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.035 g, 5.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (45.7 mg, 0.15 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Liquids: Using syringes, add anhydrous acetonitrile (25 mL), followed by triethylamine (1.05 mL, 7.5 mmol), and finally ethyl acrylate (0.82 mL, 7.5 mmol).
-
Degassing: To ensure removal of dissolved oxygen, which can poison the catalyst, bubble nitrogen gas gently through the stirred solution for 15 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and heat to reflux. Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting 2-bromonaphthalene spot is consumed (typically 5-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium black and other insoluble materials, washing the pad with ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to afford the pure product as a solid.[12]
Product Validation and Characterization
The identity and purity of the synthesized ethyl 3-(2-naphthyl)acrylate must be confirmed through standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 55-57 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85-7.75 (m, 4H), 7.69 (d, J=16.0 Hz, 1H), 7.50-7.45 (m, 3H), 6.48 (d, J=16.0 Hz, 1H), 4.28 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.8, 144.5, 134.2, 133.1, 131.9, 128.8, 128.6, 127.8, 127.0, 126.7, 123.8, 118.5, 60.6, 14.4. |
| Yield Calculation | (Actual mass of pure product / Theoretical mass) x 100%. A typical yield for this reaction is in the range of 85-95%. |
Note: NMR data is predicted and should be confirmed experimentally.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Impure reagents or solvent.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use fresh, high-purity Pd(OAc)₂.2. Use anhydrous solvents and purified reagents.3. Confirm oil bath temperature and ensure solvent is refluxing. |
| Formation of Black Precipitate (Pd Black) | Catalyst decomposition, often due to insufficient ligand or presence of oxygen. | Increase ligand-to-palladium ratio slightly (e.g., L:Pd from 3:1 to 4:1). Ensure thorough degassing. |
| Reductive Heck Side Product | The intermediate is reduced instead of undergoing β-hydride elimination.[8] | This is less common with acrylates but can occur. Ensure the base is non-nucleophilic and the system is anhydrous. |
| Homocoupling of Naphthalene | Side reaction forming 2,2'-binaphthyl. | Usually a minor pathway. Can be suppressed by ensuring a slight excess of the acrylate and maintaining proper reaction concentration. |
Expert Insight: For particularly challenging or electron-rich aryl bromides, switching to more electron-donating and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), or employing N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency and yields.[9][15]
References
- Heck Reaction Definition - Organic Chemistry Key Term - Fiveable. Source: Fiveable.
- Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Source: Vedantu.
- Heck Reaction - Chemistry LibreTexts. Source: Chemistry LibreTexts.
- Heck Reaction Mechanism - BYJU'S. Source: BYJU'S.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- Heck reaction - Wikipedia. Source: Wikipedia.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Source: NIH.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Heck Coupling - Organic Synthesis. Source: Organic Synthesis.
- Heck Coupling | Synthetic Methods in Drug Discovery. Source: Royal Society of Chemistry.
- A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Source: NIH.
- Heck Reaction—St
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.
- Mechanisms of the Mizoroki–Heck Reaction. Source: SciSpace.
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-c
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- 5. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
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- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Esterification of 3-(2-Naphthyl)Acrylic Acid
Abstract
This comprehensive application note provides a detailed experimental procedure for the esterification of 3-(2-naphthyl)acrylic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. By elucidating the causality behind experimental choices and grounding the procedure in established chemical principles, this guide ensures a reproducible and efficient synthesis of 3-(2-naphthyl)acrylate esters. The document covers the reaction mechanism, a step-by-step protocol, purification techniques, characterization methods, and a troubleshooting guide.
Introduction: The Significance of 3-(2-Naphthyl)Acrylate Esters
This compound and its ester derivatives are valuable compounds in medicinal chemistry and materials science. The naphthalene moiety confers unique photophysical properties and biological activities. Esterification of the carboxylic acid group is a critical transformation that allows for the modulation of the compound's physicochemical properties, such as lipophilicity, solubility, and bioavailability. This modification is often a key step in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.
The most common and cost-effective method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This reversible reaction requires careful control of conditions to drive the equilibrium towards the formation of the desired ester.[4]
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.[5][6][7]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
This entire process is reversible, and the removal of water is crucial to drive the reaction to completion.[4][6]
Experimental Protocol: Synthesis of Ethyl 3-(2-Naphthyl)Acrylate
This protocol details the synthesis of ethyl 3-(2-naphthyl)acrylate as a representative example. The principles can be adapted for other alcohols with appropriate modifications to reaction time and temperature.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | e.g., Thermo Scientific[2] |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Standard laboratory supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard laboratory supplier |
| Toluene | Anhydrous, ≥99.8% | Standard laboratory supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard laboratory supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Standard laboratory supplier |
| Diethyl Ether | Anhydrous | Standard laboratory supplier |
| Hexane | ACS Grade | Standard laboratory supplier |
| Ethyl Acetate | ACS Grade | Standard laboratory supplier |
| Equipment |
| Round-bottom flask (250 mL) |
| Reflux condenser |
| Dean-Stark apparatus |
| Magnetic stirrer with heating mantle |
| Separatory funnel (500 mL) |
| Rotary evaporator |
| Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| UV lamp (254 nm) |
| Glassware for extraction and filtration |
Safety Precautions
-
This compound: Causes skin and eye irritation. Avoid breathing dust.[7]
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Organic Solvents: Toluene, diethyl ether, hexane, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
General: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[7]
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (5.0 g, 25.2 mmol).
-
Add absolute ethanol (100 mL, excess) and anhydrous toluene (50 mL). The use of excess ethanol helps to shift the reaction equilibrium towards the product side, and toluene acts as an azeotropic agent to remove water.
-
Place a magnetic stir bar in the flask and attach a Dean-Stark apparatus fitted with a reflux condenser.
-
Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: This is an exothermic reaction.
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The azeotrope of toluene, ethanol, and water will begin to collect in the Dean-Stark trap. The lower aqueous layer will separate, and the upper organic layer will return to the reaction flask.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a developing chamber with a hexane:ethyl acetate (e.g., 8:2 v/v) solvent system. On a TLC plate, spot the starting material (dissolved in a suitable solvent like THF) and a sample from the reaction mixture. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Continue refluxing until no more water collects in the Dean-Stark trap and TLC analysis shows complete consumption of the starting material (typically 4-6 hours).
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Add 50 mL of diethyl ether to the separatory funnel and shake gently, venting frequently.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst). Caution: CO₂ evolution may cause pressure buildup.
-
100 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the esterification of this compound.
Data Presentation
| Parameter | Value | Rationale |
| Starting Material | This compound | Carboxylic acid for esterification. |
| Molecular Weight | 198.22 g/mol [5] | For calculating molar quantities. |
| Melting Point | 210-212 °C[5] | Purity indicator for starting material. |
| Alcohol | Ethanol (Absolute) | Reactant for ethyl ester formation. |
| Catalyst | Concentrated H₂SO₄ | Protic acid to catalyze the reaction. |
| Solvent | Toluene | Azeotropic removal of water. |
| Reaction Temperature | Reflux | To overcome the activation energy. |
| Reaction Time | 4-6 hours | Time for reaction completion. |
| Expected Product | Ethyl 3-(2-naphthyl)acrylate | The desired ester. |
| Boiling Point (Product) | 106-110 °C at 4 Pa[8] | Reference for purification by distillation. |
Characterization of the Product
The identity and purity of the synthesized ethyl 3-(2-naphthyl)acrylate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1715 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: If the product is a solid, a sharp melting point indicates high purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Use a larger excess of alcohol. Ensure efficient water removal with the Dean-Stark trap. Increase reaction time. |
| Insufficient catalyst. | Increase the amount of acid catalyst slightly. | |
| Reaction does not start | Wet reagents or glassware. | Use anhydrous alcohol and solvent. Thoroughly dry all glassware. |
| Inactive catalyst. | Use fresh, concentrated sulfuric acid. | |
| Formation of by-products | High reaction temperature leading to polymerization. | Maintain a steady reflux temperature. Consider adding a polymerization inhibitor like hydroquinone if necessary for acrylate esters.[9] |
| Difficult purification | Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
This application note provides a robust and detailed protocol for the Fischer esterification of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably synthesize the corresponding esters in good yield. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
- ResearchGate. (n.d.). Acid-catalyzed esterification mechanism.
- Chemistry LibreTexts. (2023, January 22). Esterification.
- Pathiranage, A. L., et al. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Clark, J. (2015). The mechanism for the esterification reaction.
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. [Link]
- Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester.
- PrepChem. (n.d.). Synthesis of ethyl β-(2-naphthyl)-acrylate.
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- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(1-Naphthyl)acrylic acid, 98% | Fisher Scientific [fishersci.ca]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: High-Throughput Screening for Anti-inflammatory Activity of 3-(2-Naphthyl)Acrylic Acid Analogues
Introduction: The Therapeutic Potential of Naphthyl-Based Compounds
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary therapeutic strategy involves the inhibition of pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] 3-(2-Naphthyl)acrylic acid and its analogues represent a class of compounds with significant potential for the development of novel anti-inflammatory agents.[4][5][6] The naphthalene moiety provides a rigid scaffold that can be systematically modified to optimize pharmacological activity and selectivity. This guide provides a comprehensive framework for the systematic screening and characterization of the anti-inflammatory properties of novel this compound analogues.
This application note details a tiered, in vitro screening cascade designed to efficiently identify and characterize the anti-inflammatory potential of a library of this compound analogues. The workflow progresses from broad primary screens to more specific secondary and mechanistic assays, allowing for a thorough evaluation of each compound's biological activity.
Experimental Design: A Multi-Tiered Screening Approach
A hierarchical screening strategy is employed to efficiently identify promising lead compounds. This approach begins with high-throughput primary assays to assess general anti-inflammatory activity, followed by more detailed secondary and mechanistic assays for active compounds.
Figure 1: A tiered screening workflow for identifying and characterizing the anti-inflammatory activity of this compound analogues.
I. Primary Screening: Assessing General Anti-inflammatory Potential and Cytotoxicity
The initial screening phase aims to broadly assess the anti-inflammatory effects of the compound library and to eliminate cytotoxic compounds.
A. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[7][8][9] Overproduction of NO is a hallmark of inflammatory conditions.[7] This assay serves as a robust primary screen for compounds that can suppress macrophage activation. The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.[7][10][11]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[7]
-
Treatment: Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[7]
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7][11]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
B. Cytotoxicity Assay (MTT)
Rationale: It is crucial to distinguish between true anti-inflammatory activity and a reduction in inflammatory markers due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the NO production assay protocol.
-
Incubation: Incubate the cells with the test compounds for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Compounds exhibiting significant cytotoxicity should be excluded from further screening.
II. Secondary Screening: Elucidating Mechanisms of Action
Compounds that demonstrate significant inhibition of NO production without notable cytotoxicity will advance to secondary screening to investigate their effects on specific inflammatory pathways.
A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Rationale: The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[1][2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]
Protocol (Enzyme-based assay):
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor such as hematin.[1]
-
Enzyme Addition: Add purified recombinant human COX-1 or COX-2 enzyme to the respective wells.
-
Inhibitor Incubation: Add various concentrations of the test compounds and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[1]
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by LC-MS/MS.[1]
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.
B. Pro-inflammatory Cytokine Quantification (TNF-α and IL-6 ELISA)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[12][13] Their levels are elevated in many inflammatory diseases. Measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages provides further evidence of a compound's anti-inflammatory potential.
Protocol (ELISA):
-
Sample Collection: Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compounds (as described in the NO production assay).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[12][14][15][16] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody (e.g., streptavidin-HRP).[12]
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Quantify the concentrations of TNF-α and IL-6 based on a standard curve generated with recombinant cytokines.
III. Mechanistic Studies: Unraveling the Signaling Pathways
For lead compounds with potent and selective anti-inflammatory activity, further investigation into their molecular mechanisms is warranted.
A. NF-κB and MAPK Signaling Pathway Analysis
Rationale: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response.[17][18][19][20][21] Upon stimulation by LPS, these pathways are activated, leading to the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[17][20][22][23][24] Investigating the effect of lead compounds on these pathways can provide insight into their mechanism of action.
Figure 2: Simplified overview of the NF-κB and MAPK signaling pathways in LPS-induced inflammation.
Potential Methods:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., p38 MAPK, IκBα) and the nuclear translocation of NF-κB subunits (p65) in cell lysates from treated and untreated cells.
-
Reporter Gene Assays: Utilize cell lines containing reporter constructs (e.g., NF-κB-luciferase) to quantify the transcriptional activity of these pathways in the presence of the test compounds.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison between compounds.
Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound Analogues
| Compound ID | NO Production IC50 (µM) | Cell Viability at 100 µM (%) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | TNF-α Inhibition at 50 µM (%) | IL-6 Inhibition at 50 µM (%) |
| Lead 1 | 5.2 ± 0.8 | 95 ± 4 | >100 | 2.1 ± 0.3 | >47.6 | 85 ± 6 | 78 ± 9 |
| Lead 2 | 10.5 ± 1.2 | 92 ± 5 | 50.1 ± 4.5 | 5.5 ± 0.7 | 9.1 | 65 ± 8 | 59 ± 7 |
| Control | Value | Value | Value | Value | Value | Value | Value |
Data are presented as mean ± standard deviation from at least three independent experiments.
Conclusion
The described multi-tiered screening approach provides a robust and efficient framework for the identification and characterization of novel this compound analogues with anti-inflammatory properties. This systematic evaluation, from broad initial screens to detailed mechanistic studies, enables the selection of promising lead candidates for further preclinical development. The insights gained from these studies will be instrumental in advancing our understanding of the therapeutic potential of this class of compounds in treating inflammatory diseases.
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Application Notes and Protocols: 3-(2-Naphthyl)Acrylic Acid as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for utilizing 3-(2-naphthyl)acrylic acid as a pivotal starting material in the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of its α,β-unsaturated carboxylic acid system makes it an exceptionally valuable building block. We will explore its application in constructing biologically significant five- and six-membered heterocycles, specifically focusing on naphthyl-substituted pyrazolines and pyrimidines. The causality behind experimental choices, detailed mechanistic insights, and step-by-step, validated protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound (C₁₃H₁₀O₂, M.W. 198.22 g/mol ) is an organic compound featuring a naphthalene ring conjugated with an acrylic acid moiety.[1] This arrangement of functional groups—a bulky, lipophilic naphthyl group, a reactive alkene, and a versatile carboxylic acid—renders it a highly strategic precursor in synthetic organic chemistry. The electron-rich naphthalene core is a common feature in many pharmacologically active molecules, while the conjugated system is primed for a variety of addition and cyclization reactions.
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings like pyrazolines and pyrimidines being prominent in a vast array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] This guide demonstrates how the unique architecture of this compound can be leveraged to construct these valuable heterocyclic systems efficiently.
Synthesis of the Core Precursor: this compound
The availability of a reliable, high-yield synthesis for the starting material is paramount. The Knoevenagel-Doebner condensation provides a straightforward and efficient route from 2-naphthaldehyde and malonic acid.
Protocol 2.1: Synthesis via Knoevenagel-Doebner Condensation
This protocol details the reaction of 2-naphthaldehyde with malonic acid using pyridine as both the solvent and the basic catalyst, which facilitates the decarboxylation of the intermediate.
Materials:
-
2-Naphthaldehyde (1.0 eq)
-
Malonic Acid (2.25 eq)
-
Pyridine
-
2N Hydrochloric Acid (HCl)
-
Ethanol/Water mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (e.g., 5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).[6]
-
Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of 2N HCl solution while stirring.[6] This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Recrystallize the crude product from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield this compound as colorless needles.[6]
-
Dry the purified product in a vacuum oven. Typical yields are in the range of 80-85%.
Application in Heterocyclic Synthesis: From Acrylic Acid to N-Heterocycles
The most common strategy for incorporating this compound into heterocyclic systems involves its conversion into an α,β-unsaturated ketone, commonly known as a chalcone. This chalcone intermediate then serves as the direct precursor for cyclization reactions.
Caption: Key steps in the synthesis of dihydropyrimidinethiones from chalcones.
| Compound ID | R-Group (on Phenyl) | Yield (%) | M.P. (°C) | Key IR Bands (cm⁻¹) |
| PY-1 | 4-OCH₃ | 75 | 210-212 | 3250 (N-H), 1650 (C=O), 1590 (C=N), 1180 (C=S) |
| PY-2 | H | 71 | 225-227 | 3245 (N-H), 1655 (C=O), 1595 (C=N), 1175 (C=S) |
Further Synthetic Potential: Cycloaddition Reactions
Beyond serving as a precursor to chalcones, the activated double bond in this compound itself can participate directly in cycloaddition reactions, offering alternative pathways to complex molecular architectures.
-
Diels-Alder Reactions: The acrylic acid moiety can act as a dienophile, reacting with suitable dienes to form six-membered rings. This approach provides access to highly substituted cyclohexene derivatives. [1]* [2+2] Photocycloadditions: Under photochemical conditions, the alkene can undergo [2+2] cycloadditions, leading to the formation of cyclobutane rings. This method has been used for the selective homo- and heterodimerization of naphthalene acrylic acids to form truxillic and truxinic acid analogs. [7][8][9]* [3+2] Cycloadditions: Reactions with 1,3-dipoles like azomethine ylides can lead to the formation of five-membered pyrrolizine derivatives. [1] These advanced applications highlight the broader utility of this compound as a versatile tool for constructing diverse and complex molecular frameworks.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. By first converting it to a chalcone intermediate, efficient and high-yielding pathways to naphthyl-substituted pyrazolines and pyrimidines are opened. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to explore the rich chemistry of this precursor. Its potential in cycloaddition reactions further broadens its applicability, cementing its role as a valuable building block in the fields of organic synthesis and drug discovery.
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Definitive Structural Elucidation of 3-(2-Naphthyl)acrylic Acid: An NMR-Based Protocol and Spectroscopic Analysis Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: 3-(2-Naphthyl)acrylic acid is a key structural motif found in compounds with potential applications in medicinal chemistry and material science[1]. Accurate and unambiguous structural verification is the cornerstone of any chemical research, particularly in drug discovery where molecular architecture dictates biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering atomic-level insight into molecular structure.[2][3] This application note provides a comprehensive, field-proven guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, to equip researchers with a self-validating protocol for structural confirmation.
Introduction: The Imperative for Spectroscopic Precision
In the landscape of drug discovery and development, the precise characterization of small molecules is a non-negotiable prerequisite for advancing lead candidates.[4] NMR spectroscopy provides unparalleled detail regarding the number and types of atoms in a molecule, their connectivity, and their spatial arrangement by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[5] this compound, a derivative of cinnamic acid, possesses a rigid naphthalene core and a reactive acrylic acid moiety, making it a valuable building block for more complex therapeutic agents. Its structure, particularly the trans configuration of the alkene, is critical to its chemical behavior. This guide provides the necessary protocols and interpretive framework to confirm the identity, purity, and stereochemistry of this compound with high fidelity.
Foundational Principles: Predicting the NMR Spectrum
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment.[6] In this compound, the key structural features influencing the spectrum are:
-
The Naphthalene Ring System: This electron-rich aromatic system creates distinct magnetic environments for its seven protons and ten carbons. Protons and carbons are deshielded to varying degrees depending on their proximity to other substituents and their position within the ring's magnetic anisotropy cone.
-
The α,β-Unsaturated Carbonyl System: The acrylic acid group is a powerful electron-withdrawing group. This property significantly deshields the β-vinyl proton and carbon relative to the α-position due to resonance effects.
-
Alkene Stereochemistry: The coupling constant (J-coupling) between the two vinyl protons is diagnostic of the double bond's stereochemistry. A large coupling constant (typically >14 Hz) is irrefutable evidence of a trans configuration, a common outcome of syntheses like the Knoevenagel or Wittig reactions.[7][8]
-
The Carboxylic Acid Proton: This acidic proton is highly deshielded and often participates in hydrogen bonding, resulting in a characteristically broad singlet signal at a very high chemical shift (δ > 10 ppm).[7]
Before entering the laboratory, a scientist can predict the expected spectrum based on these principles, turning the subsequent experiment into a process of verification rather than pure discovery.
Experimental Workflow and Protocols
The acquisition of high-quality, reproducible NMR data is contingent on meticulous sample preparation and correctly configured acquisition parameters. The following workflow is designed to be a self-validating system for generating reliable spectra.
Figure 1: Standard Operating Procedure for NMR Sample Analysis.
The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral resolution by disrupting the magnetic field homogeneity.[9]
-
Select Solvent: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, often resulting in sharp peaks for exchangeable protons. CDCl₃ is another common option, though the acidic proton may appear broader or exchange more readily.
-
Determine Concentration: The required concentration depends on the nucleus being observed.
-
For ¹H NMR , a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10]
-
For ¹³C NMR , which is inherently less sensitive due to the low natural abundance of ¹³C (~1.1%), a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
-
-
Prepare the Sample: a. Weigh the desired amount of this compound directly into a clean, small vial.[10] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[11][12] c. Vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particles. d. Transfer the solution into a clean, high-quality NMR tube (e.g., Wilmad or Norell) using a Pasteur pipette plugged with a small amount of glass wool to filter out any microparticulates.[11] e. Cap the NMR tube securely to prevent solvent evaporation.
These parameters are starting points for a typical 400-600 MHz spectrometer and should be adjusted as needed.
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds. This allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans. A higher number of scans is necessary to compensate for the low sensitivity.
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay ensures they are reliably observed.
-
Acquisition Time: ~1 second.
Spectral Interpretation and Data Analysis
The acquired spectra should be referenced using either the residual solvent peak or an internal standard like tetramethylsilane (TMS). The following tables provide the predicted chemical shifts and assignments for this compound based on established NMR principles and data from analogous structures.[7][8]
Figure 2: Structure and Atom Labeling Convention.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
| H-COOH | ~12.5 | broad singlet | - | 1H | Highly deshielded acidic proton, signal broadens due to chemical exchange and hydrogen bonding.[7] |
| H-β | 7.8 - 8.0 | doublet | J ≈ 16.0 | 1H | Significantly deshielded by the adjacent aromatic ring and the electron-withdrawing effect of the carbonyl group. Large J value confirms trans stereochemistry.[8] |
| H-Ar (Naphthyl) | 7.5 - 8.2 | multiplet | various | 7H | Aromatic protons reside in a complex region with overlapping signals. The H-1 proton is often a distinct singlet or narrow doublet. |
| H-α | 6.6 - 6.8 | doublet | J ≈ 16.0 | 1H | Coupled to H-β. Less deshielded than H-β as it is further from the naphthalene ring. |
| Carbon Label | Predicted δ (ppm) | Rationale & Notes |
| C=O | ~168 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-β | 142 - 145 | Deshielded due to its proximity to the naphthalene ring and conjugation with the carbonyl. |
| C-Ar (C-H) | 124 - 130 | Aromatic carbons with attached protons. Expect 7 distinct signals in this region. |
| C-Ar (C-q) | 131 - 135 | Quaternary (ipso) carbons of the naphthalene ring. Signals are typically weaker.[13] |
| C-α | 120 - 123 | Shielded relative to C-β, consistent with α,β-unsaturated acid structures. |
Conclusion
This application note provides a robust framework for the definitive characterization of this compound using ¹H and ¹³C NMR spectroscopy. By understanding the underlying principles and adhering to the detailed protocols for sample preparation and data acquisition, researchers can generate high-quality, unambiguous data. The provided spectral predictions for chemical shifts, coupling constants, and multiplicities serve as a reliable guide for interpretation, enabling confident structural verification. This foundational analysis is an indispensable step in any research or development pipeline that utilizes this versatile chemical entity.
References
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- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
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Application Note: Elucidating the Functional Group Landscape of 3-(2-Naphthyl)Acrylic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the analysis of 3-(2-Naphthyl)Acrylic Acid using Fourier-Transform Infrared (FTIR) spectroscopy. The protocols and interpretive frameworks detailed herein are tailored for researchers, scientists, and professionals in drug development and materials science. By leveraging the principles of vibrational spectroscopy, this document outlines methodologies for sample preparation, spectral acquisition, and the definitive identification of the key functional groups within the molecule: the carboxylic acid, the alkene moiety, and the naphthyl aromatic system. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in organic synthesis and medicinal chemistry, serving as a precursor for various pharmacologically active compounds. Its chemical architecture, featuring a carboxylic acid, a conjugated alkene, and a naphthalene ring system, imparts specific physicochemical properties that are crucial for its reactivity and biological interactions. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the presence and structural integrity of these functional groups. Each functional group possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies, providing a unique spectral "fingerprint" of the molecule.
Foundational Principles of FTIR Analysis for Organic Compounds
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending. The frequency of the absorbed radiation corresponds to the energy required to excite a particular vibrational mode. The key functional groups in this compound have distinct and well-characterized absorption bands:
-
Carboxylic Acid (-COOH): This group is readily identified by two prominent features: a very broad O-H stretching band and an intense C=O (carbonyl) stretching band.[1][2][3][4] The broadness of the O-H stretch is a hallmark of the strong hydrogen bonding that occurs between carboxylic acid molecules, typically forming dimers in the solid state.[3][4]
-
Alkene (-CH=CH-): The carbon-carbon double bond (C=C) stretch and the vinylic C-H bond vibrations characterize this group. The C=C stretching absorption is often found in the 1680-1630 cm⁻¹ region.[5][6][7] Conjugation with the naphthalene ring and the carbonyl group is expected to influence the exact position of this band.
-
Naphthyl Group (C₁₀H₇-): This aromatic system exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as a series of C=C stretching vibrations (ring modes) within the aromatic fingerprint region (approximately 1600-1450 cm⁻¹).[8] Out-of-plane C-H bending vibrations are also expected at lower wavenumbers.
Experimental Workflow: From Sample Preparation to Spectral Interpretation
The following diagram illustrates the logical flow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis.
Protocols for Sample Preparation
As this compound is a solid compound, two primary methods for sample preparation are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[9][10]
Protocol 3.1.1: KBr Pellet Method
This traditional transmission method provides high-quality spectra when executed correctly. The sample is dispersed in an IR-transparent matrix, typically KBr.[11][12]
-
Rationale: The alkali halide matrix becomes transparent to infrared radiation under pressure, allowing the incident beam to pass through the sample.[11] This method is ideal for obtaining sharp, well-resolved spectra. However, it is destructive and can be affected by moisture, as KBr is hygroscopic.[11][13]
-
Step-by-Step Protocol:
-
Drying: Gently dry the powdered this compound sample and high-purity FTIR-grade KBr in an oven at approximately 110°C for 2-4 hours to remove any adsorbed water, which can interfere with the O-H stretching region.[14]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample until it is a fine, consistent powder. This reduces particle size to minimize scattering of the IR beam.[9][15]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[9] Mix thoroughly with the ground sample until the mixture is homogeneous. A good rule of thumb is a sample concentration of 0.2% to 1%.[15][16]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[13][14][16] This should result in a thin, transparent, or translucent pellet.[13]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Protocol 3.1.2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[9][12]
-
Rationale: An infrared beam is directed into a crystal with a high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[17] This makes it ideal for analyzing solid powders directly.
-
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[9][17] Insufficient contact will result in a weak spectrum.
-
Analysis: Collect the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[17]
-
Interpreting the FTIR Spectrum of this compound
The following table summarizes the expected characteristic absorption bands for this compound, with wavenumbers derived from established literature values for its constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very Broad, Strong |
| Aromatic C-H Stretch | Naphthyl Ring | 3100 - 3000 | Medium to Weak, Sharp |
| Vinylic C-H Stretch | Alkene | 3100 - 3000 | Medium to Weak, Sharp |
| C=O Stretch | Carboxylic Acid (conjugated) | 1710 - 1680 | Very Strong, Sharp |
| C=C Stretch (Alkene) | Alkene (conjugated) | 1640 - 1620 | Medium to Variable |
| C=C Stretch (Aromatic) | Naphthyl Ring | 1600 - 1450 | Multiple Bands, Medium to Weak |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| O-H Bend | Carboxylic Acid | 1440 - 1395 & 950 - 910 | Medium, Broad |
| =C-H Bend (Out-of-plane) | Alkene & Aromatic | 1000 - 650 | Strong to Medium |
Note: The exact positions of these bands can be influenced by the physical state of the sample, intermolecular interactions, and conjugation effects.
Detailed Peak Assignments
The following diagram illustrates the molecular structure of this compound and the key vibrational modes probed by FTIR.
Caption: Key vibrational modes in this compound.
-
The Carboxylic Acid Signature (3300-2500 cm⁻¹ and 1710-1680 cm⁻¹): The most unambiguous feature will be the extremely broad absorption centered around 3000 cm⁻¹, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[2][4] This band will likely overlap with the sharper C-H stretching vibrations.[3] Coupled with this will be a very strong, sharp peak between 1710 cm⁻¹ and 1680 cm⁻¹, which is characteristic of the C=O stretch.[1][4] The conjugation with the alkene and naphthyl ring lowers this frequency from that of a saturated aliphatic carboxylic acid (which typically appears around 1760 cm⁻¹ for a monomer and 1710 cm⁻¹ for a dimer).[2]
-
The Alkene and Aromatic Region (3100-3000 cm⁻¹ and 1640-1450 cm⁻¹): The C-H stretching vibrations for both the vinylic hydrogens of the alkene and the hydrogens on the naphthalene ring are expected in the 3100-3000 cm⁻¹ region.[5][7] Below this, in the double-bond region, the C=C stretch of the alkene is anticipated around 1640-1620 cm⁻¹. This peak may be of medium to variable intensity. The naphthalene ring will give rise to several C=C stretching bands between 1600 cm⁻¹ and 1450 cm⁻¹.[8] These absorptions are often sharp and can be used as part of the "fingerprint" for the aromatic system.
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-O stretching, O-H bending, and various C-H bending modes. A strong band between 1320-1210 cm⁻¹ is attributable to the C-O stretching of the carboxylic acid.[4] The in-plane O-H bend is expected around 1440-1395 cm⁻¹. A broad out-of-plane O-H bend is also characteristic of carboxylic acid dimers and appears near 950-910 cm⁻¹.[4] The strong absorptions from the out-of-plane C-H bending of the substituted naphthalene ring and the alkene will also be present in the 1000-650 cm⁻¹ range and can provide further structural confirmation.
Conclusion and Best Practices
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality spectra. The key to accurate interpretation lies in the systematic identification of the characteristic bands for the carboxylic acid (broad O-H and strong C=O stretch), the alkene (C=C stretch), and the naphthyl group (aromatic C=C and C-H stretches). For definitive identification, it is always best practice to compare the acquired spectrum against a reference spectrum from a trusted library or a previously characterized batch. Careful attention to sample preparation, particularly the exclusion of moisture, is critical for obtaining reliable and reproducible results.[11][13]
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?
- Shimadzu. (n.d.). KBr Pellet Method.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Northern Illinois University. (n.d.). Sample preparation for FT-IR.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid.
- National Institutes of Health. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.
- ResearchGate. (n.d.). Application of ATR-FTIR for a rapid and simultaneous determination of sugars and organic acids in apricot fruit.
- National Institutes of Health. (n.d.). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Scientific Research Publishing. (2014). The Cyclization of Alkyl Side Chains of Naphthalenes: The GC/Potential Energies/FTIR Approach.
- ResearchGate. (n.d.). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
- Scribd. (n.d.). Atr Ft-Ir Imaging of Acetic Acid.
- PubMed. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
- The Astrophysical Journal. (n.d.). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O.
- Michigan State University. (n.d.). Infrared Spectrometry.
- ResearchGate. (n.d.). FTIR spectrum of acrylic acid.
- National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies.
- National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies Part 5.
- ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c).
- Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates.
- ResearchGate. (n.d.). Molecular structure, anharmonic vibrational frequencies and NBO analysis of naphthalene acetic acid by density functional theory calculations.
- RJPBCS. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials.
- ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material.
- ResearchGate. (n.d.). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations.
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Definitive Mass Spectrometric Characterization of 3-(2-Naphthyl)Acrylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the analysis of 3-(2-Naphthyl)Acrylic Acid using Electrospray Ionization Mass Spectrometry (ESI-MS). As a compound of significant interest in medicinal chemistry and material science, its unambiguous identification is critical.[1] This guide moves beyond a simple listing of steps to explain the causal reasoning behind instrumental and sample preparation choices, ensuring methodological robustness. We present optimized protocols for sample preparation, direct infusion analysis via high-resolution mass spectrometry (HRMS), and structural elucidation using tandem mass spectrometry (MS/MS). The methodologies are designed to be self-validating, incorporating mass accuracy and fragmentation data for confident characterization.
Introduction and Scientific Background
This compound is an organic compound with the molecular formula C₁₃H₁₀O₂ and a monoisotopic mass of approximately 198.068 g/mol .[1][2] Its structure is characterized by a naphthalene ring linked to an acrylic acid moiety, a combination that imparts unique chemical and biological properties.[1] Given its potential applications as an anti-inflammatory, antioxidant, and analgesic agent, rigorous analytical characterization is paramount during research and development.[1]
Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural confirmation. The presence of the carboxylic acid functional group is the primary determinant of the compound's ionization behavior. Carboxylic acids possess an acidic proton, making them ideal candidates for analysis in negative ion mode ESI, where they readily form a deprotonated molecule, [M-H]⁻.[3][4][5] While analysis in positive ion mode is possible, it typically results in the formation of adducts, such as [M+Na]⁺ or [M+NH₄]⁺, rather than a stable protonated [M+H]⁺ species.[6][7] This protocol will focus on the more direct and often more sensitive negative ion mode for primary characterization.
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to data interpretation. The goal is to obtain high-quality mass spectra that provide unambiguous evidence of the compound's identity and structure.
Caption: Overall experimental workflow.
Detailed Protocols
Sample Preparation
The quality of the mass spectrometric data is directly dependent on proper sample preparation. The primary objectives are to ensure the analyte is fully dissolved and free of particulates while maintaining a concentration suitable for ESI.[8][9]
Protocol Steps:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of a high-purity (LC-MS grade) solvent such as methanol or acetonitrile. Vortex briefly to ensure complete dissolution. This high concentration stock is not for direct analysis but for accurate dilution.
-
-
Working Solution Preparation (~10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of the same solvent (methanol or acetonitrile) to achieve a final concentration of 10 µg/mL. This concentration is a good starting point to avoid detector saturation.[10]
-
-
Final Dilution & Filtration:
-
For direct infusion, a final concentration of 1-5 µg/mL is often optimal. Further dilute the working solution as needed using a 50:50 mixture of acetonitrile:water.
-
Crucial Step: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) into a clean autosampler or sample vial. This prevents particulates from clogging the delicate tubing and emitter of the mass spectrometer.[10]
-
Causality Behind Choices:
-
Solvent: Methanol and acetonitrile are chosen for their volatility and compatibility with ESI. They effectively solubilize the analyte and readily evaporate in the ion source.[10]
-
Concentration: Overly concentrated samples can cause ion suppression, source contamination, and non-linear detector response.[10] Starting at a low µg/mL level ensures a clean signal.
Mass Spectrometry Analysis
This protocol is designed for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source, which is ideal for analyzing non-volatile, polar compounds.[9]
Protocol Steps:
-
Instrument Setup & Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.
-
Set up a direct infusion method using a syringe pump with a flow rate of 5-10 µL/min.
-
-
Blank Analysis:
-
Infuse the solvent blank (e.g., 50:50 acetonitrile:water) first to establish a baseline and check for system contaminants.[10]
-
-
Sample Analysis (Data Acquisition):
-
Infuse the prepared sample of this compound.
-
Acquire data in Negative Ion Mode (ESI-) first.
-
Perform a Full Scan MS experiment to identify the parent ion.
-
Perform a Tandem MS (MS/MS) experiment by selecting the observed parent ion (m/z 197.06) for fragmentation. This involves Collision-Induced Dissociation (CID) to generate structurally significant fragment ions.[11]
-
Table 1: Recommended Mass Spectrometer Settings (Negative Ion Mode)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI- | Optimal for deprotonating carboxylic acids.[4][5] |
| Capillary Voltage | -2.8 to -3.5 kV | Creates a stable electrospray of negatively charged droplets. |
| Cone/Nozzle Voltage | -30 to -50 V | Facilitates ion transfer from the source into the vacuum system. |
| Source Temperature | 120 - 150 °C | Aids in droplet desolvation without causing thermal degradation.[12] |
| Desolvation Gas Temp. | 350 - 450 °C | High temperature nitrogen gas to complete solvent evaporation.[12] |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in efficient desolvation. |
| Mass Range (Full Scan) | 50 - 500 m/z | Covers the expected parent ion and potential fragments/adducts. |
| Precursor Ion (MS/MS) | 197.06 m/z | The [M-H]⁻ ion of the target analyte. |
| Collision Energy (MS/MS) | 10 - 30 eV (Ramp) | A range of energies ensures capture of primary and secondary fragments. |
Data Analysis and Interpretation
Full Scan MS: Identification of the Molecular Ion
In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻.
-
Theoretical Mass of [M-H]⁻: C₁₃H₉O₂⁻ = 197.0597 m/z
-
Self-Validation: The measured mass from a high-resolution instrument should be within 5 ppm of the theoretical value. The observed isotopic pattern should also match the theoretical distribution for an ion with 13 carbon atoms.
Tandem MS (MS/MS): Structural Confirmation
The fragmentation of the [M-H]⁻ ion provides a structural fingerprint. For aromatic carboxylic acids, a characteristic fragmentation is the neutral loss of carbon dioxide (CO₂).[13]
Caption: Proposed fragmentation of this compound.
Interpretation of Fragmentation:
-
Precursor Ion: The isolated ion at m/z 197.06 corresponds to the deprotonated parent molecule.
-
Key Fragment: The collision-induced dissociation results in the loss of a neutral CO₂ molecule (mass = 43.9898 Da). This is a highly characteristic fragmentation for the carboxylate anion.[13]
-
Product Ion: This neutral loss generates a major product ion at m/z 153.07 , corresponding to the formula C₁₂H₉⁻. This provides strong evidence for the presence of the carboxylic acid group and confirms the mass of the naphthyl-vinyl backbone.
Table 2: Summary of Expected Mass Spectral Peaks
| Ion Description | Formula | Ion Type | Theoretical m/z | Mode |
| Deprotonated Molecule | C₁₃H₉O₂⁻ | [M-H]⁻ | 197.0597 | ESI- |
| Sodium Adduct | C₁₃H₁₀O₂Na⁺ | [M+Na]⁺ | 221.0573 | ESI+ |
| Primary Fragment | C₁₂H₉⁻ | [M-H-CO₂]⁻ | 153.0702 | ESI- (MS/MS) |
Conclusion
This application note details a robust and reliable workflow for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS in negative ion mode, the compound can be confidently identified based on the accurate mass of its deprotonated molecule, [M-H]⁻. Further structural confirmation is achieved through tandem mass spectrometry, which reveals a characteristic neutral loss of CO₂, validating the presence of the carboxylic acid functionality. This methodology provides the necessary specificity and confidence for researchers in pharmaceutical and chemical development.
References
- Dodds, E. D. (2006). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, ACS Publications.
- Vogel, J. H. et al. (2022). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, ACS Publications.
- Kuhnert, N. et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1521748, 3-(1-Naphthyl)acrylic acid. PubChem.
- Organomation. Mass Spectrometry Sample Preparation Guide. Organomation.
- Wikipedia. Sample preparation in mass spectrometry. Wikipedia.
- University of Leeds. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Dr. Amal Graich. (2022). Electrospray Ionization ESI | Mass Spectrometry. YouTube.
- Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation.
- Wörner, S. et al. (2023). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem Mass Spectrometry. ChemRxiv, Cambridge Open Engage.
- Five Minute Chemistry. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Wang, J. et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A.
- Zhang, M. et al. (2014). Rapid Characterization of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis. Molecules, MDPI.
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HPLC purification method for 3-(2-Naphthyl)Acrylic Acid
An Application Note and Protocol for the Purification of 3-(2-Naphthyl)Acrylic Acid by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction: The Challenge and Importance of Purifying this compound
This compound is an organic compound featuring a naphthalene ring substituted with an acrylic acid moiety.[1] With a molecular formula of C₁₃H₁₀O₂ and a molecular weight of approximately 198.22 g/mol , this compound is a valuable building block in medicinal chemistry and material science.[1][2] Its derivatives have been explored for a range of biological activities, including antioxidant and anti-inflammatory properties.[1] Synthetic routes, such as the Stobbe condensation or Wittig reaction, often yield a crude product containing unreacted starting materials, isomers, and other by-products.[1][3] For its use in downstream applications, particularly in drug development and biological assays, achieving high purity is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of such aromatic carboxylic acids, offering high resolution and efficiency. This application note provides a detailed, field-proven protocol for the purification of this compound using reversed-phase HPLC. We will delve into the scientific rationale behind the method development, provide a step-by-step workflow, and present expected outcomes, empowering researchers to achieve optimal purity for their target compound.
Method Development: A Logic-Driven Approach
The successful purification of any analyte by HPLC hinges on a methodical approach to selecting the stationary phase, mobile phase, and detection parameters. The physicochemical properties of this compound guide these choices.
Diagram: HPLC Method Development Rationale
Caption: Logic flow for developing the HPLC purification method.
Stationary Phase Selection: Leveraging Hydrophobicity
The molecular structure of this compound is dominated by the large, non-polar naphthalene ring system. This makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is hydrophobic and the mobile phase is more polar.[4] We select a C18 (octadecylsilane) bonded silica column, as the long alkyl chains provide strong hydrophobic interactions with the analyte's naphthalene moiety, leading to excellent retention and separation from more polar impurities.
Mobile Phase Design: Controlling Ionization and Elution
The key to achieving sharp, symmetrical peaks for an ionizable compound like a carboxylic acid is to control its protonation state. The acrylic acid group has an approximate pKa of 4.25.[5]
-
pH Control: If the mobile phase pH is near or above the pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionized form is highly polar and will have very poor retention on a C18 column, often resulting in broad, tailing peaks that elute near the void volume. To ensure the analyte is in its neutral, protonated form (-COOH), the mobile phase pH must be kept at least 1.5 to 2 units below the pKa. Adding a small amount of a strong acid, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase effectively lowers the pH to approximately 2-2.5.[6] This suppresses ionization, making the molecule more non-polar and promoting its retention and symmetric peak shape.[7]
-
Solvent Composition: A gradient of water (Solvent A) and a less polar organic solvent like acetonitrile (Solvent B) is used. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff.[4] A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the elution of compounds across a range of polarities. This ensures that more polar impurities are washed off the column first, followed by the elution of the target compound, and finally, the removal of any highly non-polar impurities.[8]
Detection Wavelength: Maximizing Sensitivity
The conjugated system of the naphthalene ring and the acrylic acid moiety results in strong ultraviolet (UV) absorbance. While a full UV-Vis scan of the pure compound is recommended to determine the precise wavelength of maximum absorbance (λmax), aromatic compounds generally absorb strongly at 254 nm.[4] For method development, 254 nm is a robust starting point. For higher sensitivity, detection at a lower wavelength, such as 210 nm, can be effective for acrylate-containing compounds, provided the mobile phase components do not interfere.[8]
Detailed Purification Protocol
This protocol is designed for a standard preparative or semi-preparative HPLC system equipped with a UV detector.
Diagram: HPLC Purification Workflow
Caption: Step-by-step workflow for the HPLC purification process.
Step 1: Materials and Reagents
-
Crude this compound: Synthesized product requiring purification.
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
HPLC System: Preparative pump, autosampler or manual injector, column oven, UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Sample Filtration: 0.45 µm PTFE syringe filters.
Step 2: Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1.0 mL of TFA. Bring to volume with water and mix thoroughly. Degas the solution using sonication or vacuum filtration.
-
Mobile Phase B (Organic): In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile. Carefully add 1.0 mL of TFA. Bring to volume with acetonitrile and mix thoroughly. Degas the solution.
Step 3: Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of acetonitrile and water is a good starting point. If solubility is low, pure acetonitrile or methanol can be used. Aim for a concentration that avoids column overloading (e.g., 5-10 mg/mL, depending on column size).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
Step 4: HPLC Instrumentation and Method
Set up the HPLC system according to the parameters outlined in the table below.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) | Provides hydrophobic retention for the aromatic analyte. |
| Mobile Phase A | Water + 0.1% TFA | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic component for eluting the analyte. |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) | Adjust proportionally for different column diameters. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance by the naphthalene chromophore. |
| Injection Vol. | 100 - 500 µL (dependent on concentration & column) | Optimized to maximize yield without compromising resolution. |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-19 min: 95% to 60% B19-25 min: 60% B | Starts with conditions to retain the analyte, gradually increases elution strength to release it, includes a column wash, and re-equilibrates for the next run. |
Step 5: Execution and Fraction Collection
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (60% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Data Acquisition: Start the gradient program and data acquisition.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak of interest, which represents this compound. Use narrow collection windows at the peak start, apex, and end to isolate the purest fractions.
Step 6: Post-Purification Analysis and Work-up
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Note that removing the final traces of water may require freeze-drying (lyophilization).
-
Final Product: The resulting white to off-white solid is the purified this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. By carefully selecting the stationary and mobile phases based on the analyte's physicochemical properties—specifically its hydrophobicity and acidic nature—this method achieves high resolution and purity. The use of a C18 column, an acidified acetonitrile/water gradient, and appropriate UV detection constitutes a robust and reliable approach for researchers in drug development and chemical synthesis.
References
- HELIX Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- SIELC Technologies. "Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- PubChem. "(2E)-3-(6-methoxy-2-naphthyl)acrylic acid." National Center for Biotechnology Information.
- Al-Degs, Y. S., et al. "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography." Journal of the Brazilian Chemical Society, 2013.
- Ötvös, I., et al. "INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC." Journal of Liquid Chromatography, 1980.
- Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids.
- Xue, L., & Kieber, D. J. "Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry, 2024.
- PubChem. "2-(2-Naphthyl)acrylic acid." National Center for Biotechnology Information.
- Xue, L., & Kieber, D. J. "Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution." National Science Foundation Public Access Repository.
- PrepChem. "Synthesis of a. This compound.
- PubChem. "3-(1-Naphthyl)acrylic acid." National Center for Biotechnology Information.
- SIELC Technologies. "Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column.
- ResearchGate. "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.
- Mitrask. "Determination of Acrylic acid emissions from industrial process by HPLC.
- National Institute of Standards and Technology. "β-(1-Naphthyl)acrylic acid." NIST Chemistry WebBook.
- Occupational Safety and Health Administration. "Acrylic Acid.
- Waters. "HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
- Zhang, Y., et al. "Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography." IOP Conference Series: Earth and Environmental Science, 2021.
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- 8. e3s-conferences.org [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Naphthyl)Acrylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Naphthyl)Acrylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable methods for synthesizing this compound are the Knoevenagel Condensation and the Perkin Reaction.[1][2]
-
Knoevenagel Condensation: This reaction involves the condensation of 2-naphthaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[3][4] It is often favored for its milder reaction conditions and high yields. The Doebner modification, which uses pyridine as both a solvent and a base with malonic acid, is a particularly effective variation that often leads to simultaneous decarboxylation.[4]
-
Perkin Reaction: This method utilizes the condensation of 2-naphthaldehyde with an acid anhydride (like acetic anhydride) and an alkali salt of the corresponding acid (such as sodium acetate).[5][6] It typically requires higher temperatures but is a classic and effective way to form α,β-unsaturated aromatic acids.[7]
Other reported methods include the Stobbe condensation and the Wittig reaction, offering alternative pathways for this synthesis.[8]
Q2: How does the choice of catalyst impact the Knoevenagel condensation for this synthesis?
A2: The catalyst is a critical parameter in the Knoevenagel condensation. Its role is to deprotonate the active methylene compound (e.g., malonic acid) to form a nucleophilic carbanion that then attacks the carbonyl carbon of 2-naphthaldehyde.[3]
-
Weak Bases: Weakly basic amines like pyridine or piperidine are commonly used.[4][9] They are effective in catalyzing the reaction without promoting self-condensation of the aldehyde, which can be an issue with stronger bases.[4]
-
Solid Catalysts: Recent advancements have explored the use of heterogeneous catalysts like calcium ferrite nanoparticles, which offer advantages such as easier separation and potential for reuse.[10]
-
Dual Role of Pyridine: In the Doebner modification, pyridine acts as both the solvent and the basic catalyst, facilitating the condensation and subsequent decarboxylation.[4]
The choice of catalyst can significantly influence reaction rate, yield, and purity of the final product.[3]
Q3: What is the expected stereochemistry of the product, and how can it be controlled?
A3: The reaction typically yields the more thermodynamically stable (E)-isomer (trans configuration) of this compound.[8] This is particularly true for the Perkin reaction, where the elimination step often proceeds via an E2 mechanism, favoring the trans product.[11]
For stereoselective synthesis of the (E)-isomer with high purity (>95%), the Horner-Wadsworth-Emmons reaction is a reliable method.[8] Achieving the less stable (Z)-isomer (cis configuration) is more challenging and generally requires specific photochemical methods under kinetic control.[8]
Q4: What are the typical purification methods for this compound?
A4: The most common purification technique is recrystallization. A typical procedure involves dissolving the crude product in a hot solvent mixture, such as aqueous ethanol, and allowing it to cool slowly to form pure crystals.[12] The product precipitates upon cooling and can be collected by filtration. Washing the collected solid with cold water helps remove any remaining soluble impurities.[3] For highly pure product, multiple recrystallizations may be necessary. In some cases, if the initial reaction is very clean, the precipitated product may be pure enough without further recrystallization.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Reagents | Use freshly distilled 2-naphthaldehyde. Ensure malonic acid or acetic anhydride is dry and of high purity. For the Perkin reaction, anhydrous sodium acetate is crucial.[7] | Aldehydes can oxidize over time. Moisture can hydrolyze anhydrides and interfere with base catalysis. |
| Incorrect Stoichiometry | Carefully re-evaluate the molar ratios of your reactants. A common protocol for the Knoevenagel reaction uses a molar excess of malonic acid relative to 2-naphthaldehyde.[12] | An excess of the active methylene component can help drive the reaction to completion. |
| Insufficient Catalyst | Increase the catalyst loading incrementally. For Knoevenagel, ensure the base is not quenched by acidic impurities. | The catalyst is essential for the initial deprotonation step. Insufficient amounts will result in a slow or stalled reaction.[3] |
| Inappropriate Reaction Temperature | For Knoevenagel, gentle heating (e.g., reflux in pyridine) is often required.[12] Perkin reactions generally require higher temperatures (e.g., 180 °C).[11] Monitor the reaction temperature closely. | Condensation reactions have an activation energy barrier that must be overcome. Temperature affects reaction kinetics.[13] |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Extend the reaction time if starting materials are still present. | These reactions are not always instantaneous and require sufficient time for completion. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Self-Condensation of Aldehyde | Use a weak base (e.g., pyridine, piperidine) instead of a strong base (e.g., NaOH, KOH) for the Knoevenagel reaction.[4] | Strong bases can deprotonate the α-carbon of aldehydes that have α-hydrogens, leading to aldol condensation side products. 2-naphthaldehyde lacks α-hydrogens, but impurities might. |
| Formation of Michael Adducts | Use stoichiometric amounts of the nucleophile or a slight excess. Avoid a large excess of the active methylene compound in the Knoevenagel reaction. | The α,β-unsaturated product can act as a Michael acceptor, reacting with excess nucleophile to form byproducts. |
| Decarboxylation Byproducts | In the Perkin reaction, some decarboxylation of the cinnamic acid derivative can occur at high temperatures, leading to the formation of styrenes.[11] Optimize the reaction temperature to the lowest effective point. | Excessive heat can promote the elimination of CO2 from the product. |
| Polymerization of Product | During workup and purification, especially with heat, the acrylic acid moiety can polymerize.[14] Use a polymerization inhibitor like hydroquinone if distillation is required.[15] Keep temperatures as low as possible during purification.[16] | The double bond in the acrylic acid makes it susceptible to radical polymerization, especially at elevated temperatures. |
Problem 3: Reaction Stalls or Fails to Go to Completion
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble at the reaction temperature. For Knoevenagel, pyridine or toluene are often effective.[12][17] | For the reaction to proceed efficiently, the reactants must be in the same phase to interact. |
| Water Inhibition | For Knoevenagel reactions, water is a byproduct and can inhibit the reaction.[13] Consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.[17] | The presence of water can shift the equilibrium of the dehydration step back towards the β-hydroxy intermediate, slowing the overall reaction.[3] |
| Catalyst Poisoning | Ensure all glassware is clean and dry. Purify starting materials if they contain impurities that could deactivate the catalyst. | Certain functional groups or impurities can react with and deactivate the catalyst. |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of this compound[12]
Materials:
-
2-Naphthaldehyde
-
Malonic Acid
-
Pyridine
-
2N Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (1.0 eq) and malonic acid (2.25 eq) in pyridine.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 2N HCl solution.
-
A precipitate of this compound will form immediately.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from an aqueous ethanol solution (e.g., 4:1 ethanol/water) to yield colorless needles.
Visualization of Key Methodologies
Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel-Doebner Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- PrepChem. Synthesis of a. This compound.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- ResearchGate. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent.
- Wikipedia. Perkin reaction.
- Wikipedia. Knoevenagel condensation.
- Longdom Publishing. A Concise Introduction of Perkin Reaction.
- Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach).
- Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction.
- Perkin Reaction.
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- PMC - NIH. Highly Efficient Biobased Synthesis of Acrylic Acid.
- ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent.
- J&K Scientific LLC. Perkin Reaction.
- Organic Syntheses Procedure. acrylic acid.
- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- asian journal of chemistry.
- ResearchGate. Effect of catalyst loading and solvent in the Knoevenagel condensation...
- www.rsc.org/njc.
- ResearchGate. Effect of catalyst for the Knoevenagel condensation. a.
- Google Patents. Process for the synthesis of α-substituted acrylic acids and their application.
- Semantic Scholar. The Knoevenagel Condensation.
- RSC Publishing. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis.
- Organic Syntheses Procedure. Acrylic acid, n-butyl ester.
- Semantic Scholar. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent.
- CrystEngComm (RSC Publishing). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures.
- ResearchGate. (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Google Patents. Purification of acrylic acid by azeotropic distillation.
- Reddit. How to purify Acrylic Acid : r/chemistry.
- Google Patents. Process for the production of acrylic acid esters containing carboxyl groups.
- Google Patents. US3798264A - Process for purification of acrylic acid by extraction and distillation.
- Summary of Solutions to Common Problems in Acrylic Resin Production.
- MDPI. Heterologous Production of Acrylic Acid: Current Challenges and Perspectives.
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- 10. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Knoevenagel Condensation of 2-Naphthaldehyde
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the reaction of 2-naphthaldehyde with active methylene compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you enhance your reaction yields and achieve high-purity products.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[1] The resulting α,β-unsaturated products derived from 2-naphthaldehyde are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] While robust, this reaction can present challenges, particularly concerning yield and purity. This guide will walk you through common issues and their solutions.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common issues encountered during the Knoevenagel condensation of 2-naphthaldehyde, structured in a question-and-answer format to directly tackle your experimental challenges.
Q1: My overall reaction yield is consistently low. Where should I start troubleshooting?
Low yield is a multifaceted problem that can originate from several factors including catalyst choice, solvent effects, reaction conditions, or side reactions.[2] A systematic approach is the most effective way to diagnose and solve the issue.
First, reassess your catalyst . The reaction is typically base-catalyzed, and the base strength is critical. A base that is too strong can promote the self-condensation of 2-naphthaldehyde, while one that is too weak will result in a slow or incomplete reaction.[2]
Second, evaluate your solvent . The polarity and nature of the solvent can dramatically influence reaction rates and equilibrium position.[2]
Finally, confirm that the reaction is going to completion and that you are not losing the product during workup and purification. Monitoring the reaction via Thin Layer Chromatography (TLC) is essential.
Q2: The reaction is slow and incomplete, even after extended reaction times. What can I do?
An incomplete reaction is a primary cause of low yields.[2] Several factors could be at play:
-
Insufficient Catalyst Activity: The chosen catalyst may not be basic enough to efficiently deprotonate the active methylene compound. For less acidic methylene compounds like ethyl cyanoacetate, a stronger base than what is required for malononitrile might be necessary. Consider switching to a slightly stronger base like piperidine or DBU, or using a more effective catalytic system.[2]
-
Reaction Temperature: While many Knoevenagel condensations proceed efficiently at room temperature, some substrate combinations benefit from gentle heating.[3][4] Increasing the temperature can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to side product formation.[5]
-
Water Inhibition: The Knoevenagel condensation produces water as a byproduct.[5] In non-aqueous solvents, the accumulation of water can shift the reaction equilibrium back towards the reactants.[5] For reactions in organic solvents like toluene, using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.[5]
Q3: I'm observing multiple spots on my TLC plate, suggesting side reactions. How can I improve selectivity?
Side reactions are a common culprit for reduced yields. The most prevalent issues include:
-
Aldehyde Self-Condensation: This is particularly problematic when using a strong base.[2] The enolizable form of the aldehyde can react with another aldehyde molecule. Using a weak base catalyst like sodium bicarbonate (NaHCO₃), ammonium acetate, or piperidine is the most effective way to minimize this side reaction.[2][6]
-
Michael Addition: The highly nucleophilic carbanion generated from the active methylene compound can add to the α,β-unsaturated product in a conjugate addition. This is more common with highly reactive methylene compounds and can be mitigated by optimizing the stoichiometry or reducing the reaction time once the starting material is consumed.[2]
Below is a troubleshooting workflow to help diagnose and resolve issues with low yield.
Caption: Troubleshooting workflow for low Knoevenagel condensation yields.
Q4: My product precipitates from the reaction, but the yield is still poor after filtration. What's happening?
Product precipitation is common, especially in aqueous media, and is often a sign of a successful reaction.[1][6] However, if the final isolated yield is low, consider these possibilities:
-
Incomplete Precipitation: The product may have some solubility in the reaction medium. Cooling the reaction mixture in an ice bath can help to maximize precipitation before filtration.[1][6]
-
Loss During Washing: If the product has partial solubility in the washing solvent (e.g., cold water), excessive washing can lead to significant product loss. Use a minimal amount of ice-cold solvent for washing.
-
Product Purity: The precipitate might not be pure. It could be contaminated with unreacted starting materials or byproducts. Always characterize the isolated product (e.g., by melting point or NMR) to confirm its identity and purity.[6]
Frequently Asked Questions (FAQs)
What is the general mechanism for the Knoevenagel Condensation?
The reaction proceeds in two main stages:
-
Nucleophilic Addition: A weak base deprotonates the active methylene compound, creating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-naphthaldehyde.[1]
-
Dehydration: The resulting β-hydroxy intermediate (an aldol-type adduct) undergoes dehydration to eliminate a molecule of water, yielding the final, stable α,β-unsaturated product.[1]
Caption: General mechanism of the Knoevenagel condensation.
Which active methylene compound is best to use with 2-naphthaldehyde?
The choice depends on your synthetic goal.
-
Malononitrile is highly reactive due to the strong electron-withdrawing nature of its two cyano groups. It often reacts quickly under mild conditions, even in water at room temperature, sometimes without an added catalyst.[1][7]
-
Ethyl Cyanoacetate is less acidic than malononitrile and generally requires slightly more forcing conditions or a stronger base catalyst.[8] One study noted that the reaction of 2-naphthaldehyde with ethyl cyanoacetate gave a much lower yield compared to the reaction with furfural under the same conditions, indicating that optimization is key for this substrate combination.[6]
Can I run this reaction under "green" conditions?
Absolutely. There is a strong trend towards developing environmentally benign protocols for this reaction. Using water as a solvent is a highly effective green approach, particularly for the reaction of 2-naphthaldehyde with malononitrile.[1][6][7] These reactions can often be performed at room temperature with a weak inorganic base like NaHCO₃, leading to high yields and simple product isolation by filtration.[6]
Data & Protocols
Comparative Data
The selection of a catalyst and solvent system is critical for optimizing the reaction of 2-naphthaldehyde. The following table summarizes results for the reaction with malononitrile under various conditions.
| Active Methylene | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Malononitrile | NaHCO₃ | Water | Room Temp. | 30 min | 94% | [6] |
| Malononitrile | NaOAc | Water | Room Temp. | 30 min | 71% | [6] |
| Malononitrile | K₂CO₃ | Water | Room Temp. | 30 min | 86% | [6] |
| Malononitrile | None | Water | Room Temp. | 4 h | 99% | [7] |
| Malononitrile | ZnO | Water | Room Temp. | 15 min | 94% | [8] |
Experimental Protocols
Protocol 1: Green, Aqueous-Based Condensation with Malononitrile
This protocol is adapted from an environmentally friendly procedure that utilizes water as the solvent.[6]
Materials:
-
2-Naphthaldehyde
-
Malononitrile
-
Sodium Bicarbonate (NaHCO₃)
-
Water (H₂O)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add water (8 mL) and malononitrile (0.13 g, 2 mmol).[6]
-
Add a catalytic amount of sodium bicarbonate (approx. 1-2 mg, a spatula tip).[6]
-
While stirring, add 2-naphthaldehyde (0.312 g, 2 mmol) in one portion.[6]
-
Stir the reaction mixture vigorously at room temperature. The product will begin to precipitate within 30 minutes.[1][6]
-
To ensure complete precipitation, cool the reaction flask in an ice bath for an additional 10 minutes.[1][6]
-
Isolate the solid product by vacuum filtration, washing the collected solid with a small amount of cold water.[1]
-
Dry the purified product under vacuum. The product, (2-naphthylmethylene)malononitrile, is often pure enough without further recrystallization.[1][6]
Protocol 2: Traditional Condensation in Organic Solvent
This protocol uses a more traditional approach with an organic solvent and a stronger base catalyst.
Materials:
-
2-Naphthaldehyde
-
Ethyl Cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-naphthaldehyde (1.0 eq) and ethyl cyanoacetate (1.05 eq) in absolute ethanol.[9]
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.[9]
-
Heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]
-
Once complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.[9]
-
If the product does not precipitate, pour the reaction mixture into a beaker of ice-cold water while stirring to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol may be necessary to achieve high purity.
References
- BenchChem. (2025).
- Kumar, A., et al. (n.d.). Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). Journal of Applicable Chemistry.
- ResearchGate. (n.d.).
- Manohar Basude, et al. (2013). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research, 5(9):46-50.
- BenchChem. (2025).
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Gkagkavounis, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- BenchChem Technical Support Team. (2025).
- ResearchGate. (n.d.).
- Ying, A., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- ResearchGate. (n.d.).
- BenchChem Technical Support Team. (2025).
- Singh, M., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- BenchChem Technical Support Team. (2025).
- Patil, S. B., & Rajput, J. D. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4.
- Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- Muralidhar, L., & Girija, C.R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
- ACG Publications. (2021).
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Wittig Synthesis of 3-(2-Naphthyl)Acrylic Acid
Welcome to the technical support center for the synthesis of 3-(2-Naphthyl)Acrylic Acid via the Wittig reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific olefination. My goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a diagnosis of the potential cause and a detailed protocol for remediation.
Q1: My overall yield of this compound is disappointingly low. What are the likely causes and how can I optimize the reaction?
Low yield is a frequent issue stemming from several potential points of failure, from ylide generation to product isolation. The primary culprits are often incomplete ylide formation, ylide instability, or inefficient purification.
Causality Analysis:
-
Inefficient Ylide Generation: The ylide required for this synthesis, derived from a (carboxymethyl)triphenylphosphonium halide, is a stabilized ylide . While it doesn't require extremely strong bases like n-BuLi, the chosen base must be sufficient to deprotonate the phosphonium salt effectively.[1] Moisture is a critical concern, as it will quench both the base and the ylide.
-
Ylide Decomposition: While stabilized ylides are more robust than their non-stabilized counterparts, they are not indefinitely stable and can degrade over time, especially at elevated temperatures.
-
Stoichiometric Imbalance: Incorrect molar ratios of reactants can lead to unconsumed starting material.
-
Purification Losses: The primary byproduct, triphenylphosphine oxide (TPPO), has physical properties that can make its separation from the desired acrylic acid product challenging, leading to significant loss of material during crystallization or chromatography.[2]
Optimization Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Dry your solvent (e.g., THF, DMF) using appropriate methods, such as distillation from a drying agent or passage through an activated alumina column.
-
Phosphonium Salt Purity: Use a high-purity phosphonium salt that has been dried under vacuum to remove any residual moisture.
-
Base Selection and Addition: For this stabilized ylide, a moderately strong, non-nucleophilic base is ideal. Sodium hydride (NaH) or sodium methoxide (NaOMe) are excellent choices.[1][3]
-
Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Add NaH (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. The oil can be washed away with dry hexanes prior to use if desired.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation. The appearance of a characteristic color (often yellow to orange) indicates ylide presence.
-
-
Aldehyde Addition: Dissolve 2-naphthaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.
-
Workup and Isolation: After quenching the reaction (e.g., with saturated aq. NH₄Cl), proceed directly to the purification protocols detailed in Q3 to minimize product loss.
Q2: My final product is a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity for my acrylic acid product?
The synthesis of an α,β-unsaturated acid like this compound should strongly favor the thermodynamically more stable (E)-isomer. The presence of a significant amount of the (Z)-isomer points to a disruption of the thermodynamic equilibration of the reaction intermediates.
Mechanistic Insight:
The stereochemistry of the Wittig reaction is determined by the stability of the ylide. The ylide used here is stabilized by the adjacent carboxyl group, which can delocalize the negative charge. For stabilized ylides, the initial cycloaddition to form the oxaphosphetane intermediate is reversible.[4][5] This allows the intermediates to equilibrate. The anti-oxaphosphetane is sterically less hindered and thus thermodynamically more stable than the syn-oxaphosphetane. The decomposition of the anti-intermediate leads exclusively to the (E)-alkene, while the syn-intermediate gives the (Z)-alkene.[6] Therefore, under proper conditions, the reaction is thermodynamically controlled and should yield the (E)-product with high selectivity.[7]
Troubleshooting E/Z Selectivity:
-
Avoid Lithium Salts: Lithium-based bases (like n-BuLi) or the presence of lithium halide salts can complex with the betaine intermediate, altering the rate of equilibration and decomposition, which can "drift" the stereochemical outcome and reduce E-selectivity.[7][8] Using sodium or potassium-based bases (NaH, KHMDS, t-BuOK) in salt-free conditions is crucial.
-
Solvent Choice: Protic solvents can interfere with the mechanism. Aprotic polar solvents like THF or DMF are standard.
-
Temperature Control: Allowing the reaction to run at room temperature for a sufficient duration (e.g., 12-24 hours) ensures that the intermediates have adequate time to equilibrate to the more stable anti configuration before decomposing.
A Superior Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For consistently high (E)-selectivity with α,β-unsaturated esters and acids, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the Wittig.[9] It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.
-
Key Advantage: The HWE reaction almost exclusively produces the (E)-isomer.[10]
-
Easier Purification: The byproduct is a water-soluble dialkylphosphate salt, which is easily removed with a simple aqueous extraction, completely avoiding the major purification issues associated with TPPO.[11]
Q3: I have a persistent, white, crystalline solid contaminating my product after workup. What is it and what is the best way to remove it?
This ubiquitous side product is triphenylphosphine oxide (TPPO) . It is not a catalytic byproduct but a stoichiometric one; for every mole of your desired alkene produced, one mole of TPPO is also generated.[12] Its removal is the most common challenge in Wittig reaction purification.
Properties of TPPO:
-
High melting point, crystalline solid.
-
Polar due to the P=O bond, but also has three non-polar phenyl rings.
-
Low solubility in highly non-polar solvents like hexanes and pentane, but soluble in moderately polar solvents like dichloromethane (DCM), chloroform, and ethyl acetate.[13][14]
Protocols for TPPO Removal:
Choose the method based on the solubility and stability of your desired product, this compound.
Method 1: Selective Precipitation (Crystallization)
This is often the first and simplest method to try. It exploits TPPO's poor solubility in non-polar hydrocarbons.[15][16]
-
Concentrate: Remove the reaction solvent from your crude product under reduced pressure to obtain an oil or solid.
-
Dissolve: Dissolve the crude residue in a minimum amount of a moderately polar solvent in which both your product and TPPO are soluble (e.g., DCM or Toluene).
-
Precipitate: While stirring vigorously, slowly add a non-polar "anti-solvent" like cold hexanes or pentane (typically 5-10 volumes relative to the initial solvent). TPPO should begin to precipitate as a white solid.
-
Crystallize: Cool the mixture in an ice bath or refrigerator for at least 30-60 minutes to maximize precipitation.
-
Filter: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. Your desired product remains in the filtrate.
-
Isolate: Concentrate the filtrate to isolate your purified product.
Method 2: Precipitation via Metal Salt Complexation
TPPO is a Lewis base and forms insoluble complexes with certain metal salts, most commonly zinc chloride (ZnCl₂).[16][17] This method is effective but requires an extra step to remove any excess metal salt.
-
Dissolve: Dissolve the crude reaction mixture in a polar solvent like ethanol.
-
Add ZnCl₂: Prepare a 1.5-2.0 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture (a 2:1 molar ratio of ZnCl₂ to theoretical TPPO is a good starting point).
-
Precipitate: Stir the mixture at room temperature. A white precipitate of the [ZnCl₂(TPPO)₂] adduct should form. Scraping the inside of the flask can induce precipitation.
-
Filter: Remove the precipitate by vacuum filtration.
-
Isolate: Concentrate the filtrate. The remaining residue can be further purified by trituration or recrystallization to remove any excess, insoluble zinc salts.
| Purification Method | Pros | Cons |
| Selective Precipitation | Simple, avoids chromatography, uses common solvents. | May not be effective if product co-precipitates; can lead to yield loss if product is also sparingly soluble in the solvent mixture.[2] |
| ZnCl₂ Complexation | Highly effective for removing TPPO.[16] | Adds metal salts that must be removed; requires an additional purification step for the final product. |
| Column Chromatography | Can provide very high purity. | Labor-intensive, requires large volumes of solvent, can lead to significant product loss on the column.[18] |
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism that dictates the stereochemical outcome in this specific Wittig synthesis?
The stereochemical outcome is dictated by thermodynamic control due to the use of a stabilized ylide .[4]
-
Ylide Structure: The ylide formed from (carboxymethyl)triphenylphosphonium bromide is 'stabilized' because the negative charge on the carbon is delocalized onto the adjacent carbonyl oxygen. This makes the ylide less reactive and more stable than an 'unstabilized' ylide (e.g., where the group is a simple alkyl).[19]
-
Reversible Cycloaddition: This lower reactivity leads to a reversible initial [2+2] cycloaddition with the 2-naphthaldehyde.[7][20] This forms two diastereomeric four-membered ring intermediates called oxaphosphetanes: syn and anti.
-
Thermodynamic Equilibration: Because the formation is reversible, the less stable syn intermediate can revert to the starting materials and re-form as the more stable anti intermediate. The anti configuration is favored because it minimizes steric repulsion between the bulky naphthyl group and the triphenylphosphine group.
-
Irreversible Decomposition: The decomposition of the oxaphosphetane to form the alkene and TPPO is irreversible. Since the anti intermediate is present in higher concentration at equilibrium, its decomposition product, the (E)-alkene , becomes the major product of the reaction.[6]
// Reactants reactants [label="Stabilized Ylide + 2-Naphthaldehyde"];
// Intermediates node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; syn_ox [label="syn-Oxaphosphetane\n(Less Stable)"]; anti_ox [label="anti-Oxaphosphetane\n(More Stable)"];
// Products node [fillcolor="#FFFFFF"]; z_alkene [label="(Z)-Alkene + TPPO"]; e_alkene [label="(E)-Alkene + TPPO\n(Major Product)"];
// Edges reactants -> syn_ox [dir=both, label=" Reversible\n(Fast)"]; reactants -> anti_ox [dir=both, label=" Reversible\n(Slower)"]; syn_ox -> anti_ox [label="Equilibration", style=dashed, color="#4285F4", fontcolor="#4285F4"]; syn_ox -> z_alkene [label="Irreversible\nDecomposition", color="#EA4335"]; anti_ox -> e_alkene [label="Irreversible\nDecomposition", color="#34A853"]; } Caption: Thermodynamic control in a stabilized Wittig reaction.
Q5: Are there alternative synthesis routes that avoid the problematic TPPO byproduct?
Yes. As mentioned in Q2, the most effective and widely adopted alternative is the Horner-Wadsworth-Emmons (HWE) Reaction .[9]
This reaction uses a phosphonate carbanion, typically generated by deprotonating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like NaH or NaOEt. The key differences and advantages are:
-
Higher Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their analogous Wittig ylides, allowing them to react efficiently with a wider range of aldehydes and even hindered ketones.[21]
-
Excellent (E)-Selectivity: The HWE mechanism strongly favors the formation of the (E)-alkene, often with selectivities exceeding 95:5.[10]
-
Water-Soluble Byproduct: The phosphorus byproduct is a dialkyl phosphate salt (e.g., sodium diethyl phosphate). This ionic salt is highly soluble in water and is easily and completely removed from the organic product during a standard aqueous workup.[11] This eliminates the challenging purification steps required to remove TPPO.
For the synthesis of (E)-3-(2-Naphthyl)Acrylic Acid or its ester precursor, the HWE reaction is the preferred industrial and academic method for its efficiency, selectivity, and operational simplicity.
Q6: What are the ideal base and solvent conditions for generating the stabilized ylide for this synthesis?
The choice of base is critical and depends on the acidity of the phosphonium salt. Stabilized phosphonium salts are significantly more acidic than non-stabilized ones.
-
Recommended Bases: Strong, sterically hindered, non-nucleophilic bases are not necessary or desirable. Milder bases are sufficient and reduce the risk of side reactions (e.g., attacking the carboxyl group if it's not protected as an ester).
-
Sodium Hydride (NaH): A common and effective choice. It's a heterogeneous base, so reaction times may be slightly longer to ensure full deprotonation.[1]
-
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt): These are also suitable and provide a homogeneous solution.
-
Potassium Carbonate (K₂CO₃): For highly acidic phosphonium salts, even a weaker base like potassium carbonate in a polar aprotic solvent like DMF can be effective.[3]
-
-
Bases to Avoid:
-
n-Butyllithium (n-BuLi): While a very common Wittig base, it is unnecessarily strong for a stabilized ylide and, as discussed in Q2, the lithium counter-ion can negatively impact stereoselectivity.[7]
-
Aqueous bases (e.g., aq. NaOH): While some one-pot aqueous Wittig protocols exist for certain substrates, the presence of water is generally detrimental as it can hydrolyze the ylide.[18]
-
-
Recommended Solvents:
-
Tetrahydrofuran (THF): An excellent all-purpose choice, compatible with most bases. Must be anhydrous.
-
Dimethylformamide (DMF): A more polar aprotic solvent that can be useful, especially with carbonate bases, as it helps to solubilize the salts. Must be anhydrous.
-
References
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Wikipedia. (n.d.). Wittig reaction.
- ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?
- Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
- YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview.
- Royal Society of Chemistry. (2020). E, Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control.
- Olson, J. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- JoVE. (n.d.). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism.
- Reddit. (2022). Problems with wittig reaction.
- PrepChem.com. (n.d.). Synthesis of a. This compound.
- Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Minnesota State University Moorhead.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Wikipedia. (n.d.). Wittig reagents.
- YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.
- YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
Sources
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- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
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- 10. Wittig-Horner Reaction [organic-chemistry.org]
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- 21. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 3-(2-Naphthyl)Acrylic Acid
Welcome to the technical support guide for the purification of 3-(2-Naphthyl)Acrylic Acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. We will explore common issues arising from its synthesis, primarily the Knoevenagel condensation, and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: My crude this compound is yellow or brown, but the literature reports it as a white solid. What are the likely impurities?
A: A yellow to brown discoloration in your crude product typically points to the presence of unreacted 2-naphthaldehyde and potential polymeric side-products. The starting aldehyde can have a yellowish tint that concentrates if the reaction is incomplete. Furthermore, under basic conditions and heat, aldehydes can undergo side reactions, leading to colored impurities. The expected product, when pure, should be colorless needles or a white powder[1].
Q2: I'm getting a very low yield after my first recrystallization. How can I improve recovery?
A: Low recovery is often due to one of two factors: using an excessive volume of the recrystallization solvent or choosing a solvent in which the product has high solubility even at low temperatures. For this compound, a common and effective solvent system is aqueous ethanol[1]. To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude solid. After cooling and filtering the crystals, you can often recover a second crop of crystals by concentrating the remaining solution (mother liquor) by about 50% and cooling it again.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of crystals upon cooling. This is often caused by cooling the solution too rapidly or the presence of impurities that depress the melting point. To resolve this, try adding slightly more solvent to the hot solution to ensure it is not supersaturated. Then, allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). Seeding the solution with a pure crystal of the product can also promote proper crystallization.
Q4: Which analytical techniques are best to assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of starting materials and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., ≥98.0%) and can resolve closely related impurities[2].
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of proton-bearing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification problems, categorized by the chosen method.
Guide 1: Recrystallization Challenges
Recrystallization is the most common method for purifying this compound. However, its success depends on careful solvent selection and technique.
Problem: Persistent Contamination with 2-Naphthaldehyde
-
Causality: The starting aldehyde, 2-naphthaldehyde, is a neutral organic compound. While it has different solubility characteristics than the acidic product, it can become trapped within the crystal lattice of the product during rapid crystallization, making it difficult to remove by recrystallization alone.
-
Solution: Pre-Recrystallization Acid-Base Extraction. Before attempting recrystallization, use a liquid-liquid extraction to separate the acidic product from the neutral aldehyde. This is a highly effective and classic chemical technique.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated to its water-soluble sodium salt and move to the aqueous layer, while the neutral 2-naphthaldehyde remains in the organic layer.
-
Separate the two layers. Discard the organic layer containing the aldehyde.
-
Cool the aqueous layer in an ice bath and slowly re-acidify it by adding 2N HCl dropwise until the product precipitates out completely (pH ~2).
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This significantly purer solid can now be recrystallized.
-
Guide 2: Column Chromatography Challenges
When recrystallization fails to provide the desired purity, flash column chromatography is the next logical step. The polar carboxylic acid group presents unique challenges.
Problem: Significant "Tailing" of the Product on the TLC Plate and Column
-
Causality: The acidic proton of the carboxylic acid group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the standard silica gel stationary phase. This strong, non-specific binding causes the product to streak or "tail" down the column, leading to poor separation and broad peaks.
-
Solution: Suppress Acidic Interactions. To achieve sharp, well-defined bands, you must suppress the ionization of the carboxylic acid. This is done by adding a small amount of a volatile acid to the mobile phase.
Mobile Phase Optimization Table
| Eluent System (v/v) | Additive | Application Notes |
| Hexane / Ethyl Acetate (e.g., 7:3) | 0.5 - 1% Acetic Acid | A good starting point. The acetic acid protonates the silica surface and ensures the product remains in its neutral, less polar form, reducing tailing. |
| Dichloromethane / Methanol (e.g., 95:5) | 0.5% Acetic Acid | A more polar system for eluting the product if it shows low mobility in Hex/EtOAc. The principle of adding acid remains the same. |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a non-polar solvent like hexane (known as a "slurry pack").
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 9:1 Hexane/EtOAc + 1% Acetic Acid). If it doesn't dissolve well, use a stronger solvent like DCM, add a small amount of silica gel to this solution, and evaporate the solvent to create a "dry load."
-
Load and Elute: Add the sample to the top of the column and begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 7:3 Hexane/EtOAc, all with 1% acetic acid).
-
Collect Fractions: Collect the eluent in small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure using a rotary evaporator.
Section 3: Visual Workflow and Decision Guides
To assist in selecting the appropriate purification strategy, the following diagrams outline the logical decision-making process.
Diagram 1: Initial Purification Strategy Selection This decision tree helps you choose between recrystallization and column chromatography based on initial analytical data.
Caption: Decision tree for selecting the primary purification method.
Diagram 2: Troubleshooting a Failed Recrystallization This workflow guides you through diagnosing and solving common recrystallization problems.
Caption: Workflow for troubleshooting common recrystallization failures.
References
- PrepChem. (2017). Synthesis of a. This compound.
- Chen, J., et al. (2020). Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. (Supporting Information). Retrieved from a source providing supplementary experimental details on chromatography.
- Thermo Scientific Alfa Aesar. (n.d.). 3-(1-Naphthyl)acrylic acid, 98%.
- Organic Syntheses. (n.d.). Acrylic Acid. Coll. Vol. 3, p.30 (1955); Vol. 25, p.1 (1945).
- Kubota, K., et al. (1974). U.S. Patent No. 3,798,264. Washington, DC: U.S. Patent and Trademark Office.
- Kar, A., et al. (2016). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. Organic & Biomolecular Chemistry, 14(3), 853-863.
- Reddit r/chemistry. (2022). How to purify Acrylic Acid.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Singh, A., et al. (2020). Recent developments in Knoevenagel condensation reaction: a review. Journal of the Indian Chemical Society, 97, 1-13.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Singh, S., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5).
Sources
Preventing polymerization of acrylic acid derivatives during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of acrylic acid derivatives. As Senior Application Scientists, we understand the unique challenges presented by the high reactivity of these versatile monomers. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success and safety of your experiments.
Understanding the Challenge: Spontaneous Polymerization
Acrylic acid and its derivatives are highly susceptible to spontaneous polymerization, a rapid and highly exothermic reaction that can lead to product loss, equipment fouling, and potentially hazardous runaway reactions.[1][2] This process is a free-radical chain reaction initiated by heat, light, impurities (like peroxides), or contact with certain metals.[3][4] The core of preventing this lies in effectively scavenging the free radicals that initiate the polymerization chain.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and handling of acrylic acid derivatives.
Q1: My reaction mixture is rapidly turning into a thick, viscous gel. What is happening and how can I stop it?
A1: This is a classic sign of uncontrolled polymerization.[3] The immediate goal is to safely quench the reaction.
-
Immediate Action (Short-stopping): If a runaway reaction is suspected, a "short-stop" inhibitor should be added. Phenothiazine (PTZ) is often recommended for this purpose due to its high efficiency in trapping radicals, even in the absence of oxygen.[1][5] A concentrated solution of PTZ should be added to the reaction mixture with vigorous stirring to ensure rapid dispersion.[5]
-
Causality Analysis:
-
Inhibitor Absence or Depletion: The most likely cause is the absence, insufficiency, or depletion of a polymerization inhibitor.
-
High Temperature: Exothermic reactions can self-accelerate. If the temperature of your reaction has risen unexpectedly, it can trigger rapid polymerization.[6]
-
Contamination: Peroxides or other radical-initiating species may have contaminated your reagents or solvent.
-
Oxygen Depletion: For phenolic inhibitors like MEHQ, the presence of dissolved oxygen is crucial for their inhibitory function.[7][8] Conducting the reaction under a strictly inert atmosphere without an oxygen-independent inhibitor like PTZ can lead to polymerization.
-
Q2: My reaction yield is consistently low, and I'm isolating a significant amount of a sticky, insoluble material.
A2: This suggests that while a runaway reaction hasn't occurred, slow, insidious polymerization is consuming your monomer.
-
Troubleshooting Steps:
-
Inhibitor Check: Re-evaluate the type and concentration of your inhibitor. A combination of inhibitors, such as MEHQ for storage and PTZ for higher-temperature processing, can be more effective.[1]
-
Oxygen Control: If using MEHQ, ensure a gentle stream of air or an air-filled headspace is present in your reaction vessel. Do not use a completely inert atmosphere unless you are using an oxygen-independent inhibitor.[4][9]
-
Temperature Management: Maintain strict temperature control. Use a well-controlled oil bath or jacketed reactor and monitor the internal temperature closely.
-
Reagent Purity: Ensure your acrylic acid derivative and solvents are free from peroxides. Peroxides can be removed by passing the solvent through a column of activated alumina.[10]
-
Q3: After purification by distillation, my acrylic acid derivative polymerized in the collection flask.
A3: This is a common issue arising from the removal of the inhibitor during distillation.
-
Preventative Measures:
-
Add Inhibitor to the Receiving Flask: Before starting the distillation, add a suitable amount of inhibitor (e.g., MEHQ) to the receiving flask. This will stabilize the purified monomer as it condenses.
-
Use a Volatile Inhibitor: For vapor-phase inhibition during distillation, certain nitroso compounds have been shown to be effective.[11]
-
Copper Packing: Distilling through copper packing can help to inhibit polymerization in the distillation column itself.[12][13]
-
Low-Temperature Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.[13]
-
Proactive Prevention: Best Practices and FAQs
Q4: What are the most common polymerization inhibitors and how do they work?
A4: The most widely used inhibitors are Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (PTZ).[2][14]
-
MEHQ (Monomethyl Ether of Hydroquinone): This is a phenolic inhibitor that requires the presence of dissolved oxygen to be effective.[7][8] MEHQ reacts with peroxy radicals, which are formed when initiator radicals react with oxygen, to create more stable radicals that do not propagate the polymerization chain.[7] This synergistic effect with oxygen makes it an excellent stabilizer for storage and transport under air.[1]
-
PTZ (Phenothiazine): This is an aminic radical-trapping antioxidant that is highly efficient at trapping alkyl radicals, both in the presence and absence of oxygen.[1] This makes PTZ particularly suitable as a process stabilizer, especially during distillations or reactions conducted at elevated temperatures or under low-oxygen conditions.[1]
Q5: What is the role of oxygen in preventing polymerization?
A5: Oxygen itself is a potent inhibitor of free-radical polymerization.[15] It reacts with carbon-centered radicals to form peroxy radicals.[7] These peroxy radicals are generally less reactive towards the monomer and are more likely to terminate by reacting with each other.[8] Furthermore, as mentioned above, oxygen is essential for the inhibitory action of phenolic compounds like MEHQ.[7] This is why acrylic acid derivatives should always be stored under air, not an inert gas.[9]
Q6: I need to remove the inhibitor for my polymerization. What is the best way to do this?
A6: The method for inhibitor removal depends on the inhibitor present and the scale of your reaction.
-
Column Chromatography: For lab-scale purification, passing the monomer through a short column of basic alumina is a common and effective method for removing phenolic inhibitors like MEHQ.[10]
-
Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide can remove acidic phenolic inhibitors. However, this can be problematic for acrylic acid itself due to salt formation and potential loss of product to the aqueous layer.
-
Vacuum Distillation: This can remove non-volatile inhibitors. However, as noted in Q3, care must be taken to prevent polymerization during the process.[13]
Q7: How should I properly store acrylic acid and its derivatives?
A7: Proper storage is critical to prevent polymerization.
-
Atmosphere: Always store under air, never under an inert atmosphere like nitrogen or argon.[9] The headspace should contain at least 5% oxygen.[16]
-
Temperature: Store between 15°C and 25°C.[4] Freezing should be avoided as it can cause the inhibitor to separate from the monomer, leading to localized areas of uninhibited acrylic acid upon thawing.[4][9] Improper thawing can be dangerous.[9]
-
Material Compatibility: Use storage containers made of stainless steel, glass, or polyethylene. Avoid copper or its alloys, as they can promote polymerization.[4][17]
-
"First-In, First-Out": Use the oldest stock first to minimize the effects of dimer formation over time.[9]
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using an Alumina Column
-
Column Preparation: Pack a glass chromatography column with basic alumina (approximately 10g of alumina for every 100 mL of monomer).
-
Elution: Gently pour the acrylic acid derivative onto the top of the alumina bed.
-
Collection: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas. Collect the purified, inhibitor-free monomer in a clean flask.
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately. Do not store uninhibited monomer.
Protocol 2: Emergency "Short-Stop" of a Polymerizing Reaction
-
Prepare Stock Solution: Have a concentrated stock solution of Phenothiazine (PTZ) in a suitable solvent (e.g., the reaction solvent) readily available.
-
Cooling: If possible and safe to do so, immerse the reaction vessel in an ice bath to rapidly reduce the temperature.
-
Addition: Add the PTZ stock solution to the polymerizing mixture in one portion with maximum possible agitation to ensure rapid and thorough mixing.
-
Monitoring: Continue to monitor the temperature of the mixture. If the exotherm continues, be prepared for emergency shutdown procedures according to your lab's safety protocols.
Data Presentation
| Inhibitor | Typical Concentration (ppm) | Mechanism | Oxygen Requirement | Best Use Case |
| MEHQ | 200 | Phenolic, reacts with peroxy radicals | Yes (Synergistic) | Storage and transport |
| PTZ | 200 | Aminic, traps alkyl radicals | No | High-temperature processing, distillation, short-stopping |
| Hydroquinone (HQ) | 200-1000 | Phenolic | Yes | General purpose inhibition |
Table 1: Comparison of Common Polymerization Inhibitors. Data compiled from multiple sources.[1][3][4][14]
Visual Diagrams
Caption: Fig 1: Free-radical polymerization and the role of inhibitors.
Caption: Fig 2: Troubleshooting logic for polymerization issues.
References
- Inhibition of acrylic acid and acrylate autoxid
- Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization.
- Inhibition of acrylic acid and acrylate autoxid
- Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization.
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH.
- Modeling of the Inhibition Mechanism of Acrylic Acid Polymeriz
- Technical Support Center: Synthesis of Tertiary Amine Acrylic Acids. Benchchem.
- Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
- Method for inhibiting the polymerization of acrylic acid.
- Inhibition of Free Radical Polymeriz
- ACRYLIC ACID - STABILIZED - PURE. Synthomer.
- EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.
- An Overview of Oxygen Inhibition in Photocuring. RadTech.
- Acrylic acid (HSG 104, 1997). Inchem.org.
- Acrylic acid self polymeriz
- What is high performance polymeriz
- Acrylic acid purification.
- The effect of monomer structure on oxygen inhibition of (met)
- Safety d
- Inhibition of polymerization during the purification of acrylates by distillation.
- How to purify Acrylic Acid. Reddit.
- Method for preventing polymerization in an acrylic acid manufacturing process.
- How can I remove an inhibitor
- Inhibitor removal techniques for rubidium acryl
- Acrylic Acid Storage Safety Guide. Scribd.
- Efficient synthesis of branched poly(acrylic acid)
- Highly Efficient Biobased Synthesis of Acrylic Acid. PubMed.
- Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymeriz
- Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules.
- A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. MDPI.
- Acrylic acid, n-butyl ester. Organic Syntheses Procedure.
- Summary of Solutions to Common Problems in Acrylic Resin Production. AISRY.
- Acrylic Acid: Synthesis & Manufacturing Process. Study.com.
Sources
- 1. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acrylic acid (HSG 104, 1997) [inchem.org]
- 5. scribd.com [scribd.com]
- 6. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synthomer.com [synthomer.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US3493471A - Acrylic acid purification - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. download.basf.com [download.basf.com]
- 17. petrochemistry.eu [petrochemistry.eu]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(2-Naphthyl)Acrylic Acid
Introduction
Welcome to the technical support center for the synthesis of 3-(2-Naphthyl)Acrylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. This compound is a valuable building block in medicinal chemistry and material science.[1] The efficiency of its synthesis is critically dependent on the appropriate choice of catalyst and reaction conditions. This document provides a structured approach to navigating the common synthetic routes, focusing on the Heck reaction, Knoevenagel condensation, and Perkin reaction, complete with troubleshooting FAQs and detailed experimental protocols.
Section 1: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[2][3] For the synthesis of this compound, this typically involves the coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with acrylic acid or its esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction shows low to no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low conversion in a Heck reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[4]
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may be decomposing.[4][5] Inefficient reduction of the Pd(II) precatalyst hinders the initiation of the catalytic cycle.[4] The active Pd(0) catalyst is also sensitive to air and can decompose, especially at elevated temperatures.[4]
-
Solution:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[6]
-
Pre-activation: Consider pre-activating the Pd(II) precatalyst to the active Pd(0) species before adding the substrates.[4][5]
-
Catalyst Loading: If you are observing no conversion, consider increasing the catalyst loading for initial screening experiments.[7]
-
Ligand Choice: The stability and activity of the palladium catalyst are heavily influenced by the supporting ligands. Electron-donating ligands like phosphines or N-heterocyclic carbenes (NHCs) can enhance the catalyst's activity and stability.[8][9]
-
-
-
Substrate Reactivity:
-
Cause: Aryl chlorides are generally less reactive than aryl bromides or iodides in Heck reactions.[7][10]
-
Solution: If using 2-chloronaphthalene, you may need more reactive catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., P(tBu)₃) or palladacycle catalysts.[8] Alternatively, converting the chloride to a more reactive bromide or iodide via a Finkelstein reaction could be beneficial.[7]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, solvent, or base can lead to poor yields.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. Heck reactions often require elevated temperatures to proceed efficiently.[9]
-
Solvent: Aprotic polar solvents like DMF, DMA, or NMP are commonly used. The choice of solvent can influence the regioselectivity of the reaction.[8]
-
Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[5][11] Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are common choices.[2] The strength and solubility of the base can impact the reaction rate.
-
-
Q2: I'm observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition or aggregation.[6] This leads to a loss of active catalyst from the catalytic cycle and results in low yields.[3][10]
-
Cause: The Pd(0) species can aggregate, especially in the absence of stabilizing ligands or at high temperatures.
-
Solution:
-
Ligand Addition: The use of supporting ligands, such as triphenylphosphine (PPh₃) or bidentate phosphines, can stabilize the Pd(0) nanoparticles and prevent aggregation.[8]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[6]
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio is important. While ligands are necessary for stabilization, an excessively high ratio can sometimes inhibit the reaction.[7]
-
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the α or β position of the acrylic acid) can be influenced by several factors.
-
Cause: The nature of the solvent and the electronic properties of the ligands can affect the regiochemistry of the migratory insertion step.[8]
-
Solution:
-
Ligand Modification: The use of specific ligands can control the regioselectivity. For instance, chiral ligands like BINAP can be used to achieve high stereoselectivity in asymmetric Heck reactions.[5]
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired isomer.
-
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the synthesis of this compound via a palladium-catalyzed Heck reaction.
Materials:
-
2-Bromonaphthalene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromonaphthalene (1.0 equiv), acrylic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Add anhydrous DMF as the solvent.
-
Add Et₃N (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Heck Reaction Parameters
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Good to Excellent | [12] |
| PdCl₂ | None | NaOAc | DMF | 140 | Moderate | [10] |
| Pd/C | None | NaOAc | DMF | 140 | Moderate | [10] |
| Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | Dioxane | 100 | High | [7] |
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.[3]
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[13] For the synthesis of this compound, this involves the reaction of 2-naphthaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the best catalysts for the Knoevenagel condensation in this synthesis?
A1: The Knoevenagel condensation is typically catalyzed by a weak base.[13]
-
Amine Catalysts: Primary, secondary, or tertiary amines are commonly used.[14][15] Piperidine and pyridine are classic choices.[16][17] The amine base deprotonates the active methylene compound to form a resonance-stabilized enolate, which then acts as the nucleophile.[14][16]
-
Ammonium Salts: Ammonium acetate can also be an effective catalyst.[18]
-
Ionic Liquids: Ionic liquids like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) have been used as green and recyclable catalysts for this reaction.[19]
-
Phosphines: Triphenylphosphine has been shown to be an efficient catalyst for Knoevenagel condensations under mild, solvent-free conditions.[20]
Q2: My Knoevenagel condensation is sluggish or incomplete. How can I drive the reaction to completion?
A2: Incomplete reactions can often be addressed by shifting the reaction equilibrium.
-
Cause: The condensation reaction produces water as a byproduct. The accumulation of water can lead to a reversible reaction, preventing it from going to completion.
-
Solution:
-
Water Removal: Remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding molecular sieves to the reaction mixture.[21]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, sometimes even under solvent-free conditions.[22]
-
Catalyst Choice: The strength of the base can influence the reaction rate. While a strong base might cause self-condensation of the aldehyde, a base that is too weak may result in a slow reaction.[13] Experimenting with different amine bases of varying strengths could be beneficial.[15]
-
Q3: Are there any common side reactions to be aware of?
A3: While the Knoevenagel condensation is generally a clean reaction, some side reactions can occur.
-
Self-Condensation of Aldehyde: Using a base that is too strong can lead to the self-condensation of 2-naphthaldehyde.[13] This is why weakly basic catalysts are preferred.
-
Michael Addition: In some cases, the product can undergo a subsequent Michael addition with another molecule of the active methylene compound. This can often be minimized by controlling the stoichiometry of the reactants.
Experimental Protocol: Knoevenagel Condensation (Doebner Modification)
The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and the catalyst and is particularly useful when malonic acid is the active methylene compound, as it facilitates decarboxylation.[13]
Materials:
-
2-Naphthaldehyde
-
Malonic acid
-
Pyridine
Procedure:
-
In a round-bottom flask, dissolve 2-naphthaldehyde (1.0 equiv) and malonic acid (2.25 equiv) in pyridine.[17]
-
Reflux the reaction mixture for 1-2 hours.[17]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a dilute solution of hydrochloric acid (e.g., 2N HCl).[17]
-
The product will precipitate out of the acidic solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[17]
Data Summary: Knoevenagel Condensation Catalysts
| Catalyst | Active Methylene Compound | Solvent | Conditions | Yield (%) | Reference |
| Pyridine | Malonic acid | Pyridine | Reflux | 82 | [17] |
| Piperidine | Thiobarbituric acid | Ethanol | - | High | [13] |
| Ammonium Acetate | Malononitrile | Solvent-free | Sonication | Excellent | [18] |
| [Bmim][OAc] | Malononitrile | Water | Room Temp | 90-97 | [19] |
| Triphenylphosphine | Ethyl cyanoacetate | Solvent-free | Microwave | Excellent | [20] |
Knoevenagel Condensation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Knoevenagel condensation reactions.
Section 3: Perkin Reaction
The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[23] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst.[23][24] To synthesize this compound, 2-naphthaldehyde would be reacted with acetic anhydride in the presence of sodium or potassium acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the role of the alkali salt in the Perkin reaction?
A1: The alkali salt of the acid anhydride serves as the base catalyst.[23][25] For example, when using acetic anhydride, sodium acetate is used as the catalyst. The acetate ion deprotonates the acetic anhydride to form an enolate, which then acts as the nucleophile that attacks the aldehyde.[26]
Q2: Can I use other bases for the Perkin reaction?
A2: Yes, other bases can be used. Triethylamine is a common alternative.[24] The choice of base can sometimes influence the reaction rate and yield.
Q3: The Perkin reaction requires high temperatures. Are there milder alternatives?
A3: The Perkin reaction traditionally requires high temperatures (often >150 °C).
-
Cause: The reaction involves the formation of a relatively stable anhydride enolate, and the subsequent steps also have significant activation barriers.
-
Solution: While the Perkin reaction itself is inherently a high-temperature process, for the synthesis of cinnamic acid derivatives, the Knoevenagel condensation often provides a milder alternative that can proceed at lower temperatures. If the Perkin reaction is necessary, ensure proper temperature control to avoid charring or decomposition of starting materials and products.
Experimental Protocol: Perkin Reaction
Materials:
-
2-Naphthaldehyde
-
Acetic anhydride
-
Potassium acetate (anhydrous)
Procedure:
-
Combine 2-naphthaldehyde (1.0 equiv), acetic anhydride (2.5 equiv), and freshly fused, anhydrous potassium acetate (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180 °C for 5-8 hours.
-
Allow the mixture to cool slightly and then pour it into a large volume of hot water.
-
Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.
-
If the product is a solid, filter the hot solution. If it is an oil, perform a steam distillation to remove any unreacted 2-naphthaldehyde.
-
Cool the aqueous solution and acidify with concentrated HCl.
-
The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent to purify the product.
Perkin Reaction Mechanism
Caption: Simplified mechanism of the Perkin reaction.[25][26]
Conclusion
The efficient synthesis of this compound can be achieved through several catalytic methods, each with its own set of advantages and challenges. The Heck reaction offers a versatile route, particularly with advances in ligand design that improve catalyst stability and activity. The Knoevenagel condensation provides a milder, often high-yielding alternative, especially with the Doebner modification. The Perkin reaction, while a classic method, generally requires more forcing conditions.
Successful synthesis hinges on a rational approach to catalyst selection and systematic troubleshooting. By understanding the underlying mechanisms and the key parameters that influence each reaction, researchers can effectively optimize their experimental conditions to achieve high yields of the desired product. This guide serves as a foundational resource to navigate these challenges and streamline the synthesis process.
References
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- Zonguldak Bülent Ecevit Üniversitesi. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. BEUN Dijital Veri Yönetim Sistemi. Accessed January 8, 2026.
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- ResearchGate. Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides | Request PDF.
- Benchchem. A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem. Accessed January 8, 2026.
- JoVE.
- ResearchGate. Activity of Different Bases for the Knoevenagel Reaction.
- Wikipedia. Heck reaction. Wikipedia. Accessed January 8, 2026.
- Journal of the American Chemical Society. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. Accessed January 8, 2026.
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- PrepChem.com. Synthesis of a. This compound. PrepChem.com. Accessed January 8, 2026.
- PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Accessed January 8, 2026.
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Accessed January 8, 2026.
- Wikipedia. Perkin reaction. Wikipedia. Accessed January 8, 2026.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Accessed January 8, 2026.
- Reddit. Practical Heck Reaction problems!. Reddit. Accessed January 8, 2026.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. Accessed January 8, 2026.
- EvitaChem. Buy this compound (EVT-2589261) | 49711-14-0. EvitaChem. Accessed January 8, 2026.
- Longdom Publishing. A Concise Introduction of Perkin Reaction. Longdom Publishing. Accessed January 8, 2026.
- BYJU'S. Perkin Reaction Mechanism. BYJU'S. Accessed January 8, 2026.
- Thermo Fisher Scientific - US. Knoevenagel Condensation. Thermo Fisher Scientific - US. Accessed January 8, 2026.
- Odinity. Intro to Organometallics: The Heck Reaction. Odinity. Accessed January 8, 2026.
- Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. Accessed January 8, 2026.
- Asian Journal of Green Chemistry. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry. Accessed January 8, 2026.
- ResearchGate. Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.
- Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Accessed January 8, 2026.
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Accessed January 8, 2026.
- RSC Publishing. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Publishing. Accessed January 8, 2026.
- Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Accessed January 8, 2026.
- ResearchGate. Modernization of the Catalyst Composition for the Synthesis of Acrylic Acid Nitrile in Aqueous and Non-Aqueous Media.
- Google Patents. US8507626B2 - Catalyst for producing of acrylic acid, method for producing acrylic acid using the catalyst and method for producing water-absorbent resin using the acrylic acid.
- Asian Journal of Research in Chemistry. Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry. Accessed January 8, 2026.
- Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accessed January 8, 2026.
- ResearchGate. Acrylic acid synthesis via 3‐HPA platform.
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Technical Support Center: Scaling Up the Synthesis of 3-(2-Naphthyl)Acrylic Acid
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 3-(2-Naphthyl)Acrylic Acid. As a crucial intermediate in medicinal chemistry and material science, mastering its synthesis at scale is paramount.[1] This document provides in-depth technical guidance, moving beyond a simple protocol to offer troubleshooting solutions and answers to frequently encountered challenges during the scale-up process.
Foundational Synthesis: The Knoevenagel-Doebner Condensation
The synthesis of this compound is most reliably achieved via the Knoevenagel-Doebner condensation.[2][3] This method involves the reaction of 2-naphthaldehyde with malonic acid, catalyzed by a weak base, typically a mixture of pyridine and piperidine.[2][4] The reaction proceeds through a nucleophilic addition followed by dehydration and decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[3][5] This approach is favored for its operational simplicity and generally good yields.[2]
Core Reaction Mechanism
The reaction unfolds in several key steps, which are important to understand for effective troubleshooting.
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, forming a highly reactive enolate ion.[4][6]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-naphthaldehyde, forming an aldol-type intermediate.[4][6]
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.[6]
-
Decarboxylation: Aided by the heat and the pyridine solvent, the dicarboxylic acid intermediate loses a molecule of carbon dioxide to yield the final product, this compound.[5]
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Experimental Protocol: Lab-Scale Synthesis (Adaptable for Scale-Up)
This protocol is adapted from established literature procedures and serves as a reliable starting point.[2]
Materials & Reagents
| Compound | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Notes |
| 2-Naphthaldehyde | 156.18 | 1.0 | 5.0 g | Ensure high purity.[7][8] |
| Malonic Acid | 104.06 | 2.25 | 7.5 g | Must be dry.[9][10] |
| Pyridine | 79.10 | Solvent | 20 mL | Anhydrous grade recommended. |
| Piperidine | 85.15 | Catalyst | ~0.5 mL | Acts as the primary base catalyst. |
| 2N Hydrochloric Acid | - | - | ~200 mL | For precipitation. |
| Ethanol | 46.07 | - | ~200 mL | For recrystallization. |
| Water (Deionized) | 18.02 | - | ~50 mL | For recrystallization. |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.5 mL) to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[11][12]
-
Work-up & Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a vigorously stirred beaker containing 2N HCl solution (200 mL). The product will precipitate immediately as a pale solid.[2]
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove residual acid and pyridine salts.
-
Purification: Recrystallize the crude solid from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield pure this compound as colorless needles.[2]
-
Drying & Characterization: Dry the purified product under vacuum. Characterize by melting point, ¹H NMR, and ¹³C NMR to confirm structure and purity. A typical yield is around 80-85%.[2]
Caption: General experimental workflow for synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Question: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Answer: Low yields are a frequent problem and can stem from several factors. A systematic approach is best for troubleshooting.[13]
-
Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are monitoring the reaction effectively with TLC until the limiting reagent (2-naphthaldehyde) is fully consumed.[11] Consider extending the reflux time, but be cautious as this can sometimes promote side reactions.
-
-
Cause 2: Catalyst Inefficiency: The catalyst may be old, impure, or used in a suboptimal amount.
-
Cause 3: Presence of Water: Water can interfere with the condensation equilibrium.
-
Cause 4: Suboptimal Temperature: The reaction may be temperature-sensitive.
-
Solution: Ensure a consistent reflux temperature is maintained. On a larger scale, "hot spots" in the reactor can cause decomposition. Ensure efficient and uniform stirring. While reflux is standard, some substrates may benefit from slightly lower temperatures (e.g., 80-100 °C) to minimize side products.[11]
-
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Technical Support Center: Interpreting Complex NMR Spectra of 3-(2-Naphthyl)Acrylic Acid Derivatives
Welcome to the technical support center for the analysis of 3-(2-Naphthyl)acrylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of these compounds. The unique structural features of this class of molecules—a bulky, aromatic naphthyl group conjugated with an acrylic acid moiety—often lead to spectra that are difficult to decipher due to signal overlap and complex coupling patterns.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise and practical insights needed to confidently elucidate the structure and conformation of your target molecules.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Experimental Protocols
-
Reference Data
-
References
Frequently Asked Questions (FAQs)
Why is the aromatic region of my ¹H NMR spectrum so complex and difficult to assign?
Answer: The complexity in the aromatic region (typically δ 6.5-8.5 ppm) of this compound derivatives arises from several factors:
-
Multiple Aromatic Protons: The naphthyl group contains seven protons, each in a unique chemical environment. This leads to a crowded region with multiple signals.
-
Signal Overlap: The chemical shifts of these protons can be very close, leading to significant overlap of multiplets.[1] This is especially true on lower-field NMR instruments.
-
Complex Coupling Patterns: Protons on the naphthyl ring exhibit both ortho (³J, typically 7-10 Hz) and meta (⁴J, typically 2-3 Hz) couplings.[2] This results in complex splitting patterns like doublets of doublets or even more complex multiplets.[2]
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order effects can distort the expected splitting patterns, further complicating interpretation.
To tackle this, a combination of higher-field NMR instrumentation and 2D NMR techniques is often necessary.
How can I confidently assign the vinylic protons and determine the stereochemistry of the double bond?
Answer: The two vinylic protons of the acrylic acid moiety are key to determining the geometry of the double bond.
-
Chemical Shifts: In α,β-unsaturated systems like these, the β-proton (the one closer to the naphthyl ring) is typically more deshielded and appears further downfield than the α-proton (the one closer to the carboxylic acid group).
-
Coupling Constants: The magnitude of the coupling constant (J-value) between the two vinylic protons is diagnostic of the stereochemistry. A large coupling constant of approximately 16 Hz is indicative of a trans configuration, while a smaller coupling constant (around 10-12 Hz) suggests a cis configuration.[3]
-
COSY: A 2D COSY (Correlation Spectroscopy) experiment will show a cross-peak between these two protons, confirming they are coupled to each other.[4][5]
My carboxylic acid proton signal is broad and its chemical shift is inconsistent. Why is this happening?
Answer: The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the δ 10-13 ppm region.[3][6] The variability in its appearance is due to:
-
Hydrogen Bonding: Carboxylic acids can form hydrogen-bonded dimers or interact with solvent molecules. The extent of hydrogen bonding, which is concentration and solvent-dependent, significantly affects the chemical shift.[6][7]
-
Chemical Exchange: This proton can undergo rapid chemical exchange with trace amounts of water in the NMR solvent or with other exchangeable protons in the molecule. This exchange process leads to signal broadening.[6][8]
To confirm the assignment of a carboxylic acid proton, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum will cause the -COOH signal to disappear due to the exchange of the proton for a deuterium atom.[8]
I'm observing unexpected long-range couplings. How do I identify and interpret them?
Answer: Long-range couplings (couplings over more than three bonds) are common in conjugated and rigid systems like this compound derivatives.[9]
-
⁴J and ⁵J Couplings: You may observe small couplings (typically < 3 Hz) between protons that are four or five bonds apart. For instance, a vinylic proton might show a small coupling to a proton on the naphthyl ring.[10]
-
HMBC: The most effective way to identify long-range correlations is through a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.[4][11] This experiment shows correlations between protons and carbons that are two or three bonds away, providing unambiguous evidence of long-range connectivity.
What is the best approach to resolve overlapping signals in both the aromatic and vinylic regions?
Answer: Overlapping signals are a common challenge with these molecules.[1][8] A multi-pronged approach is most effective:
-
Higher Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer will increase the dispersion of signals, potentially resolving the overlap.
-
Change of Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions, which may resolve the overlap.[8][12]
-
2D NMR Techniques:
-
COSY: As mentioned, this helps identify which protons are coupled to each other, allowing you to trace out spin systems even if they overlap.[4][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. Since ¹³C spectra are generally better resolved, this can help distinguish overlapping proton signals by correlating them to their distinct carbon signals.[4][11][13]
-
HMBC: This provides long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.[4][11][13]
-
Troubleshooting Guides
Troubleshooting Poor Spectral Resolution and Broad Peaks
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| All peaks are broad and distorted. | Poor shimming of the magnetic field. | Re-shim the spectrometer. If the problem persists, use a standard sample to check the instrument's performance.[14] |
| Sample is not homogeneous (e.g., undissolved material). | Ensure your sample is fully dissolved. Filter the solution if necessary. | |
| Sample is too concentrated. | Dilute your sample. High concentrations can lead to increased viscosity and peak broadening.[8] | |
| Some peaks are sharp, while others are broad. | Chemical or conformational exchange is occurring on the NMR timescale. | Try acquiring the spectrum at a different temperature (variable temperature NMR). Heating the sample can sometimes increase the rate of exchange, leading to sharper averaged signals.[8] |
| Presence of paramagnetic impurities. | If you suspect paramagnetic metal contamination, you can try to remove it through purification or by adding a chelating agent like EDTA, though the latter may complicate the spectrum. |
Confirming the Presence of Exchangeable Protons (e.g., -OH, -NH)
If your derivative contains other exchangeable protons (e.g., a phenolic -OH or an amine -NH), their signals can also be broad and variable.
The D₂O Shake Experiment:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for a few minutes to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal corresponding to the exchangeable proton will significantly decrease in intensity or disappear entirely.[8]
Experimental Protocols
Protocol 1: Standard ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.[15]
Acquiring a COSY Spectrum to Identify Spin Systems
-
Setup: Use the same sample and spectrometer setup as for the ¹H NMR.
-
Experiment Selection: Choose a gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence.[4]
-
Parameters: The spectral width in both dimensions should match that of the ¹H spectrum. The number of increments in the indirect dimension will determine the resolution (128-256 is often sufficient).
-
Processing and Analysis: After Fourier transformation in both dimensions, the resulting 2D map will show the ¹H spectrum along the diagonal. Off-diagonal cross-peaks connect protons that are J-coupled.[4][16]
Using HSQC and HMBC for Heteronuclear Correlation
-
Setup: A reasonably concentrated sample is recommended for these experiments.[4] Ensure both the ¹H and ¹³C channels are properly tuned.
-
HSQC Acquisition:
-
HMBC Acquisition:
Conformational Analysis using NOESY/ROESY
To investigate the spatial proximity of protons and deduce the molecule's conformation, use 2D NOESY or ROESY.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space (< 5 Å), irrespective of through-bond coupling.[17] The intensity of the NOE is proportional to 1/r⁶, where r is the distance between the protons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but particularly useful for medium-sized molecules where the standard NOE effect might be close to zero.[17][18]
-
Experiment Selection: Choose the appropriate experiment (NOESY for small molecules, ROESY for intermediate sizes).[17][18]
-
Parameters: A key parameter is the mixing time (τₘ) , during which the NOE builds up. A series of experiments with different mixing times may be necessary to accurately quantify distances.[17][19]
-
Analysis: The presence of a cross-peak between two protons indicates they are spatially close. This is invaluable for determining the relative orientation of the naphthyl ring and the acrylic acid side chain.[20]
Reference Data
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for this compound Derivatives
| Proton / Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-C OOH ) | 10.0 - 13.0 (broad s) | 165 - 175 | Chemical shift is highly dependent on solvent and concentration.[3][6] |
| Vinylic β-H (Ar-C H=) | 7.5 - 8.0 (d) | 140 - 150 | Typically a doublet with J ≈ 16 Hz for trans isomer.[3] |
| Vinylic α-H (=C H-COOH) | 6.3 - 6.8 (d) | 115 - 125 | Typically a doublet with J ≈ 16 Hz for trans isomer.[3] |
| Naphthyl Protons | 7.0 - 8.5 (m) | 120 - 140 | Complex region with significant signal overlap.[21][22] |
Note: These are approximate ranges and can be influenced by other substituents on the molecule.
References
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- Chemistry LibreTexts. (2024, March 17). 15.
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- Organic Chemistry D
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- Oregon St
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
- MDPI. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy.ational Preferences of Mefenamic Acid by NOESY Spectroscopy*.
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Overcoming poor crystal formation during recrystallization of 3-(2-Naphthyl)Acrylic Acid
Welcome to the technical support center for the recrystallization of 3-(2-Naphthyl)Acrylic Acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining high-quality crystals of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve common issues, ensuring the scientific integrity of your work.
Troubleshooting Guide: Overcoming Poor Crystal Formation
This section addresses specific problems you might face during the recrystallization of this compound, offering explanations for the underlying causes and providing step-by-step protocols for remediation.
Problem 1: The compound "oils out" instead of forming solid crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as a viscous liquid or oil rather than forming distinct crystals. What is happening and how can I fix this?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute comes out of the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[1][2] This occurs when the temperature of the solution is above the melting point of the solute at the point of saturation.[3][4] For this compound, this can be exacerbated by the presence of impurities, which can depress the melting point of the compound.[1][3][4] The oily droplets often trap impurities, defeating the purpose of recrystallization.[2][3]
Causality and Remediation Strategy:
The primary goals are to lower the saturation temperature of the solution and ensure it is below the melting point of the compound. This can be achieved by adjusting the solvent system and the cooling rate.
Step-by-Step Remediation Protocol:
-
Re-dissolution and Solvent Addition: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[3]
-
Slowing the Cooling Rate: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Slow cooling provides a larger window of time for nucleation and ordered crystal growth to occur at a temperature below the compound's melting point.[5][6][7]
-
Inducing Crystallization at a Lower Temperature: If oiling out persists, try to induce crystallization at a lower temperature. Once the solution has cooled significantly (but before oiling out occurs), scratch the inside of the flask with a glass rod just below the surface of the liquid.[8][9] The microscopic scratches provide nucleation sites for crystal growth.
-
Consider a Mixed-Solvent System: If a single solvent continues to cause oiling, a mixed-solvent system may be necessary. A common and effective system for this compound is aqueous ethanol.[10]
Workflow for Addressing Oiling Out:
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals form, even after extended cooling.
Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?
Answer:
The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is in a metastable supersaturated state and requires a nucleation trigger.[8][9][11]
Causality and Remediation Strategy:
If the solution is not supersaturated, the solvent volume must be reduced. If it is a stable supersaturated solution, nucleation needs to be induced.
Step-by-Step Remediation Protocol:
-
Check for Supersaturation: A simple test is to dip a glass rod into the solution, remove it, and allow the solvent to evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and just needs inducement.[3]
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod.[8][9] This creates energy and provides a rough surface for crystals to begin forming.
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the solution.[8] This "seed" provides a template for further crystal growth.
-
-
Reduce Solvent Volume: If inducement techniques fail, it is highly probable that too much solvent was used.[8][9] Gently heat the solution and boil off a portion of the solvent. Allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool.[12][13]
Problem 3: The resulting crystals are very fine needles or a powder, not large, well-defined crystals.
Question: I managed to get a solid product, but it consists of very fine needles or a powder. I'm concerned about the purity and ease of handling. How can I grow larger crystals?
Answer:
The formation of very small crystals is generally a result of rapid cooling.[5][7] When a solution is cooled too quickly, the level of supersaturation becomes very high, leading to the rapid formation of many nucleation sites simultaneously, with little time for individual crystals to grow larger.[5][14] While fine needles can be pure, they often have a larger surface area that can adsorb impurities from the mother liquor and can be more difficult to filter and wash effectively.
Causality and Remediation Strategy:
The key is to slow down the rate of crystallization to favor crystal growth over nucleation.[6]
Step-by-Step Remediation Protocol:
-
Re-dissolve and Slow the Cooling: Reheat the solution to dissolve the fine crystals. If necessary, add a minimal amount of extra hot solvent to ensure everything dissolves.
-
Insulate the Flask: Allow the solution to cool to room temperature as slowly as possible. Place the flask on a surface that is a poor heat conductor (like a cork ring or folded towel) and cover it with a watch glass. For even slower cooling, you can place the entire flask within a larger beaker filled with hot water and allow the assembly to cool together.
-
Maintain a Constant Temperature Gradient: Avoid placing the hot flask in a cold environment (like an ice bath) until it has completely cooled to room temperature and crystal growth has ceased.
| Cooling Rate | Nucleation Rate | Crystal Growth Rate | Resulting Crystal Size |
| Rapid | High | Low | Small / Fine Needles[5][7] |
| Slow | Low | High | Large / Well-defined[5][7] |
Table 1: Effect of Cooling Rate on Crystal Size.
Frequently Asked Questions (FAQs)
Q1: What are the properties of an ideal recrystallization solvent for this compound?
An ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest.[15][16] This means:
-
High Solubility at High Temperatures: The solvent should dissolve a large amount of this compound at or near its boiling point.[15][16]
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[15][16]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent oiling out.
-
Inertness: The solvent must not react with the compound.[17]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[17]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[15]
Q2: How do I perform a mixed-solvent recrystallization with aqueous ethanol for this compound?
A mixed-solvent recrystallization is useful when no single solvent has the ideal properties.[15][18] For this compound, ethanol is a "good" solvent (high solubility) and water is an "anti-solvent" (low solubility).
Experimental Protocol for Mixed-Solvent Recrystallization:
-
Dissolve in "Good" Solvent: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to just dissolve the solid.[12][19]
-
Add "Anti-Solvent": While keeping the solution hot, add hot water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[12][19] This indicates that the solution is saturated.
-
Clarify the Solution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[12]
-
Cool and Crystallize: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.[20]
Diagram of Mixed-Solvent Recrystallization:
Caption: General workflow for a mixed-solvent recrystallization.
Q3: Can impurities from the synthesis of this compound affect crystallization?
Yes, absolutely. The synthesis of this compound often involves a Knoevenagel or Perkin condensation, which can leave unreacted starting materials (like 2-naphthaldehyde and malonic acid) or by-products in the crude mixture.[10] These impurities can:
-
Inhibit Crystal Growth: By interfering with the formation of the crystal lattice, resulting in poor crystal quality or failure to crystallize.[4]
-
Get Trapped in the Crystal Lattice: Reducing the purity of the final product.
If you suspect significant impurities, a preliminary purification step like treatment with activated charcoal (to remove colored impurities) or a pre-wash might be beneficial.[1]
References
- Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024). Brainly. [Link]
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
- recrystallization-2.doc.pdf. (n.d.). SUNY Oneonta. [Link]
- Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. [Link]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
- Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Recrystallization. --->. (n.d.). Diablo Valley College. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Reddit. [Link]
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind. (n.d.). ReelMind. [Link]
- If crystals don't form during recrystallization, how do you fix it and what went wrong? - Brainly. (2024). Brainly. [Link]
- Synthesis of a. This compound - PrepChem.com. (n.d.). PrepChem.com. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Colorado Boulder. [Link]
- Mixed Solvents - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
- How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020). Reddit. [Link]
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. [Link]
- Cooling Rate and Crystal Size | Seth Stein - Northwestern University. (n.d.). Northwestern University. [Link]
- Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D. (2015). Royal Society of Chemistry. [Link]
- Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]
- Video: Crystal Growth: Principles of Crystalliz
- What should I do if crystallisation does not occur? - Quora. (2017). Quora. [Link]
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Stability issues of 3-(2-Naphthyl)Acrylic Acid in storage
Introduction
Welcome to the technical support guide for 3-(2-Naphthyl)Acrylic Acid. This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. This compound, a derivative of both acrylic acid and naphthalene, possesses a chemical structure prone to specific degradation pathways. Its conjugated system, featuring a carboxylic acid, an alkene, and an aromatic naphthyl ring, makes it susceptible to polymerization, photo-induced reactions, and oxidation. Understanding these liabilities is critical for ensuring the integrity of your experimental results. This guide provides field-proven insights and actionable protocols to help you maintain the quality and reliability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Answer: To maximize shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. The primary goals are to prevent polymerization and photodegradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Cool temperatures slow down the rate of potential degradation reactions, including dimerization and polymerization.[1][2] Avoid freezing, as this can cause localized inhibitor concentration changes upon thawing, potentially leaving some material unprotected.[2] |
| Light | Protect from light (Amber vial/container) | The conjugated π-system of the molecule absorbs UV light, which can lead to photo-isomerization (cis/trans), cycloaddition reactions, or photo-initiated polymerization.[3] |
| Atmosphere | Store under air | Many standard inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), require the presence of oxygen to function effectively as radical scavengers.[2][4] Storing under an inert atmosphere like nitrogen will render these inhibitors ineffective. |
| Container | Tightly sealed, original container | Prevents contamination from moisture, dust, or other reactive species. Use glass or other recommended non-reactive containers.[5] |
Q2: My solid this compound has developed a yellowish tint. Is it still usable?
Answer: A color change from white/off-white to yellow is a common indicator of degradation. This discoloration is often associated with the formation of complex oligomers or polymers and can also result from thermo-oxidative degradation.[6]
While the material may not be completely degraded, its purity is compromised. The presence of these impurities can interfere with your experiments, leading to inaccurate results or side reactions.
Recommendation:
-
Do not use for sensitive applications: Avoid using the discolored material in quantitative assays, cell-based studies, or for the synthesis of final drug products.
-
Re-qualify the material: If you must use it, you need to assess its purity. Use an analytical technique like HPLC-UV to quantify the amount of remaining parent compound and identify the number and relative abundance of impurities.
-
Consider purification: Depending on the nature of the impurities, recrystallization may be a viable option to purify the compound. However, you must first confirm the identity of the main component via techniques like NMR or Mass Spectrometry.
Q3: What are the primary degradation pathways for this compound?
Answer: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily involving its acrylic acid moiety and the extended conjugated system.
-
Polymerization: This is a major concern for all acrylic acids. It can be initiated by heat, light, or radical contaminants, leading to the formation of high molecular weight polymers. This is often an exothermic process that can be dangerous if uncontrolled.[7]
-
Photodegradation: Exposure to UV light can induce several reactions. The most common are E/Z (trans/cis) isomerization across the double bond and [2+2] cycloaddition reactions with neighboring molecules to form cyclobutane dimers (truxillic or truxinic acid derivatives).
-
Oxidative Degradation: The electron-rich double bond is susceptible to oxidation. This can lead to the formation of epoxides or, through oxidative cleavage, aldehydes and carboxylic acids.[8][9] The naphthyl ring can also undergo oxidation under harsh conditions.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Problem: I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram.
-
Possible Cause 1: Z-Isomer Formation. The E (trans) isomer of this compound is thermodynamically more stable and typically the form supplied.[10] Exposure to UV light (even ambient lab light over time) can cause isomerization to the more polar Z (cis) isomer, which may elute earlier in a typical reverse-phase HPLC method.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all stock solutions and solid materials are rigorously protected from light. Use amber vials and cover flasks with aluminum foil.
-
Analyze by NMR: Proton NMR can confirm the presence of the Z-isomer. The coupling constant (J-value) for the vinyl protons will be smaller for the Z-isomer (~12 Hz) compared to the E-isomer (~16 Hz).
-
Re-evaluate Data: If the new peak is minor, its presence may not affect the outcome of all experiments. However, for kinetic or binding studies, this impurity could be significant.
-
Problem: The solubility of my compound in organic solvents has decreased significantly.
-
Possible Cause: Polymerization. The formation of higher molecular weight oligomers or polymers will drastically reduce the solubility of the compound. You may observe a gel-like substance or an insoluble white precipitate.
-
Troubleshooting Steps:
-
Visual Inspection: Check the solid material for any clumps or regions with a different texture.
-
Analytical Confirmation: Techniques like Gel Permeation Chromatography (GPC) can confirm the presence of higher molecular weight species. A simple test is to attempt to dissolve a small amount in a good solvent (e.g., THF, DMSO). If a significant portion remains insoluble, polymerization is likely.
-
Discard Material: If polymerization has occurred, the material is generally not salvageable for high-purity applications. It is best to discard the batch and obtain a fresh supply, ensuring strict adherence to storage protocols.
-
Problem: My experimental results are inconsistent, even with a fresh solution.
-
Possible Cause: Instability in Solution. this compound may be degrading in your experimental solvent or under your assay conditions.
-
Troubleshooting Steps:
-
Perform a Solution Stability Study: Prepare a solution of the compound in your experimental buffer or solvent. Analyze it by HPLC immediately after preparation (T=0) and then at various time points while storing it under the exact conditions of your experiment (e.g., 4 hours at 37°C). A decrease in the main peak area and/or the appearance of new peaks indicates instability.
-
Check for Incompatibilities: The compound is an acid and may react with strongly basic components in your formulation.[11] It may also be incompatible with strong oxidizing agents.[12]
-
Workflow for Investigating In-Use Stability:
-
Caption: Workflow for troubleshooting the in-use stability of the compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your batch of this compound, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to identify potential degradants and establish the specificity of your analytical method.[13][14][15]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24 hours. | Generally stable, but prolonged exposure could promote reactions at the double bond. |
| Base Hydrolysis | Dissolve compound (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 24 hours. | Decarboxylation or other base-catalyzed reactions at elevated temperatures. |
| Oxidation | Dissolve compound (1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. | Oxidation of the double bond (epoxidation, cleavage) or the naphthyl ring.[16] |
| Thermal | Store solid compound in an oven at 80°C for 48 hours. | Polymerization, decarboxylation, or other thermal decomposition. |
| Photolytic | Expose solid compound and a solution (e.g., in Methanol:Water) to a photostability chamber with a combined UV/Vis light source (ICH Q1B guidelines). | Photo-isomerization, photodimerization, photo-oxidation.[13] |
Methodology:
-
Prepare samples as described in the table above. Include a "control" sample stored under ideal conditions.
-
At the end of the incubation period, neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Compare the chromatograms. Look for a decrease in the parent peak area and the formation of new peaks. A good stability-indicating method will show baseline separation between the parent peak and all degradation products.
References
- Redox. (2021, August 18).
- LG Chem. (2021, December 17). Acrylic Acid.
- Synthomer. (2020, September 22). ACRYLIC ACID - STABILIZED - PURE.
- Monarch Chemicals. (n.d.). How do you store acrylates properly? Retrieved January 8, 2026.
- Inchem.org. (1997). Acrylic acid (HSG 104, 1997).
- PubChem. (n.d.). Acrylic Acid. Retrieved January 8, 2026.
- Lin, C. H., et al. (2023). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)
- Bindal, M. C., & Khanna, P. (1983). Styrene oxidation to styrene oxide by hydroxyl radicals produced during reaction of xanthine with xanthine oxidase in the presence of Fe3+. PubMed.
- Kim, J., & Lee, Y. (2024).
- Australian Government Department of Climate Change, Energy, the Environment and W
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, September 19).
- MDPI. (n.d.).
- ResearchGate. (n.d.). The Mechanism of Poly(Styrene)
- Resene. (n.d.).
- Acros Organics. (2009, September 26).
- Wikipedia. (n.d.). Styrene.
- ResearchGate. (n.d.).
- Chemwatch. (2016, March 15). Glacial Acrylic Acid.
- EvitaChem. (n.d.). Buy this compound (EVT-2589261) | 49711-14-0. Retrieved January 8, 2026.
- Singh, R., & Rehman, Z. (2013).
- Sharma, G., & Kumar, A. (2016).
- Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Arkema. (n.d.). ACRYLIC ACID (AA). Retrieved January 8, 2026.
- Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. (n.d.). A detailed surface analytical study of degradation processes in (meth)acrylic polymers.
- ResearchGate. (n.d.). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2.
- MDPI. (2020, December 11). Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives.
- Popova, V., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH.
- Sharma, G., & Kumar, A. (2016).
- Santa Cruz Biotechnology. (n.d.). Acrylic acid. Retrieved January 8, 2026.
- PubMed. (2022, July 21).
- Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 8, 2026.
- NIH. (2023, April 19).
- NIH. (2021, January 11).
- ResearchGate. (2021, January 11). (PDF)
- MDPI. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
- MDPI. (n.d.). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin.
- PubMed. (2021, January 11).
- MDPI. (2023, February 1).
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.). (E)-2-Cyano-3-(2-naphthyl)acrylic acid. Retrieved January 8, 2026.
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Technical Support Center: Biological Testing of Acrylic Acid Compounds
Welcome to the technical support center for researchers working with acrylic acid-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive field experience and established scientific principles. Our goal is to help you navigate the unique challenges posed by these compounds in biological assays, ensuring the integrity and reliability of your data.
I. Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and offering step-by-step solutions.
Problem 1: High Background or False Positives in Fluorescence-Based Assays
Question: "I'm observing high background fluorescence or a high number of false positives in my fluorescence-based screening assay when testing acrylic acid derivatives. What could be the cause, and how can I resolve this?"
Underlying Cause & Scientific Explanation:
Acrylic acid and its derivatives can intrinsically fluoresce or interfere with the fluorescent probes used in many assays.[1][2] More commonly, their electrophilic nature as Michael acceptors can lead to reactions with assay components, generating fluorescent artifacts.[3][4] Additionally, some compounds can cause high background due to non-specific binding to plates or other surfaces.[5]
Step-by-Step Troubleshooting Protocol:
-
Characterize Intrinsic Fluorescence:
-
Run a control plate with your acrylic acid compounds in the assay buffer without the fluorescent probe or any biological material.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
If significant fluorescence is detected, your compound itself is fluorescent and may not be suitable for this specific assay format. Consider an orthogonal assay with a different readout (e.g., luminescence or absorbance-based).[1]
-
-
Assess Assay Component Interference:
-
Incubate your compounds with the fluorescent probe in the assay buffer.
-
Compare the signal to the probe alone. An increase in fluorescence suggests a direct reaction between your compound and the probe.
-
-
Optimize Assay Conditions:
-
Reduce Compound Concentration: Titrate your compound to the lowest effective concentration to minimize non-specific effects.
-
Modify Buffer Composition: Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in your wash buffers to reduce non-specific binding.[2][6]
-
Increase Wash Steps: Thoroughly wash plates after incubation steps to remove unbound compound.[2][5]
-
-
Implement Counter-Screens:
-
A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself.[1]
-
For example, in an enzyme inhibition assay, add the compound after the enzymatic reaction has been stopped but before the detection reagent is added. Activity in this setup indicates interference with the detection step.[7]
-
Problem 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Question: "My results with acrylic acid compounds in cell viability and signaling assays are highly variable between experiments. What factors could be contributing to this irreproducibility?"
Underlying Cause & Scientific Explanation:
The high reactivity of the α,β-unsaturated carbonyl moiety in acrylic acid derivatives makes them prone to reactions with components of cell culture media, particularly proteins and thiols like glutathione.[8][9] This can lead to compound degradation, depletion, and the formation of reactive byproducts, resulting in inconsistent effective concentrations. Furthermore, the inherent cytotoxicity of some acrylic acid compounds can vary depending on cell density and metabolic state.[10][11][12]
Step-by-Step Troubleshooting Protocol:
-
Assess Compound Stability in Media:
-
Incubate the acrylic acid compound in your complete cell culture medium at 37°C for the duration of your experiment.
-
At various time points, analyze the concentration of the parent compound using analytical techniques like HPLC-UV or LC-MS.[13][14] A significant decrease in concentration indicates instability.
-
If unstable, consider shorter incubation times or a serum-free medium for the duration of the compound treatment, if experimentally feasible.
-
-
Standardize Cell Seeding and Treatment Protocols:
-
Ensure consistent cell numbers and confluency at the time of treatment.
-
Use a standardized protocol for compound dilution and addition to the culture plates.
-
-
Include Appropriate Controls:
-
Vehicle Control: Essential for establishing a baseline.
-
Positive Control: A known inhibitor or activator to ensure the assay is performing as expected.
-
Saturated Analogs: Synthesize and test a corresponding saturated analog of your active acrylic acid compound (i.e., lacking the double bond). This analog should be significantly less active if the activity is mediated by Michael addition.[11][12]
-
-
Consider the Impact of Serum:
-
Serum proteins can non-specifically bind to your compounds or react with them.
-
If reproducibility issues persist, consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.
-
Problem 3: Suspected Non-Specific Inhibition in Enzyme Assays
Question: "I have identified an acrylic acid-containing compound as a hit in my enzyme inhibition screen. How can I be sure it's a specific inhibitor and not just a reactive artifact?"
Underlying Cause & Scientific Explanation:
Acrylic acid derivatives are classic Michael acceptors and can act as covalent inhibitors by forming adducts with nucleophilic amino acid residues (e.g., cysteine, lysine) on proteins.[3][15][16] This can lead to non-specific, irreversible inhibition of enzymes, particularly those with a reactive cysteine in their active site.[7] True covalent inhibitors often exhibit time-dependent inhibition.[17]
Visualizing the Mechanism: Michael Addition
The reactivity of acrylic acid derivatives is often due to the Michael addition reaction, where a nucleophile (like a thiol group from a cysteine residue) attacks the β-carbon of the α,β-unsaturated carbonyl system.
Caption: Michael addition of a protein thiol to an acrylic acid derivative.
Step-by-Step Validation Protocol:
-
Assess Time-Dependence of Inhibition:
-
Pre-incubate the enzyme and inhibitor for varying lengths of time before adding the substrate.
-
A time-dependent decrease in IC50 values suggests irreversible or slow-binding inhibition, which is characteristic of covalent modifiers.[17]
-
-
Perform a "Jump-Dilution" Experiment:
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50).
-
Rapidly dilute the mixture (e.g., 100-fold) into a solution containing the substrate.
-
A reversible inhibitor will dissociate upon dilution, and enzyme activity will recover. An irreversible covalent inhibitor will remain bound, and activity will not recover.[18]
-
-
Competition with Reducing Agents:
-
Run the inhibition assay in the presence and absence of a high concentration of a thiol-containing reducing agent like Dithiothreitol (DTT) or Glutathione (GSH).
-
If your compound's inhibitory activity is significantly reduced in the presence of these agents, it suggests that it is reacting with the thiols, indicating a non-specific reactive nature.[18]
-
-
Biophysical Validation of Target Engagement:
-
Use biophysical methods to confirm direct binding to the target protein.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding.[1][7]
-
Microscale Thermophoresis (MST): Measures binding affinity in solution.[1][7]
-
Intact Protein Mass Spectrometry: Can confirm the formation of a covalent adduct by detecting the expected mass shift in the protein.[15][19]
-
Data Summary Table for Hit Validation:
| Experiment | Purpose | Expected Outcome for Specific Covalent Inhibitor | Expected Outcome for Non-Specific Reactive Compound |
| Time-Dependent Inhibition | Assess binding mechanism | IC50 decreases with pre-incubation time | IC50 is independent of pre-incubation time |
| Jump-Dilution | Determine reversibility | Enzyme activity does not recover after dilution | Enzyme activity recovers after dilution |
| DTT/GSH Competition | Evaluate thiol reactivity | Minimal change in IC50 | Significant increase in IC50 |
| Intact Protein Mass Spec | Confirm covalent modification | Mass of protein increases by the mass of the compound | No change in protein mass |
II. Frequently Asked Questions (FAQs)
Q1: Are all acrylic acid-containing compounds problematic in biological assays?
Not necessarily. The reactivity of the Michael acceptor is highly dependent on the surrounding chemical structure.[8] Electron-withdrawing groups can increase reactivity, while bulky substituents near the double bond can decrease it. It is crucial to evaluate each compound on a case-by-case basis using the validation assays described above.
Q2: What is an "orthogonal assay" and why is it important for validating hits?
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology or principle.[1][7] For example, if your primary screen used a fluorescence-based method to measure enzyme activity, an orthogonal assay might use a luminescence-based or direct substrate measurement method.[1] Using an orthogonal assay helps to eliminate false positives that arise from interference with the specific technology of the primary assay.[7][20]
Q3: My acrylic acid compound is cytotoxic. How can I determine if this is a specific, on-target effect or non-specific toxicity?
This is a critical question in drug development. Here’s a workflow to dissect the mechanism of cytotoxicity:
Sources
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. revvity.com [revvity.com]
Technical Support Center: Enhancing the Biological Activity of 3-(2-Naphthyl)Acrylic Acid Through Derivatization
Welcome to the technical support center for the derivatization of 3-(2-naphthyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. The core scaffold, this compound, and its parent class of aryl propionic acids are known to possess a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Derivatization of the carboxylic acid moiety is a key strategy to modulate pharmacokinetics, improve target engagement, and enhance overall efficacy.[3]
This document provides structured troubleshooting advice and answers to frequently asked questions to streamline your research and development efforts.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the chemical modification of this compound, particularly focusing on the common and synthetically versatile amidation reaction.
Scenario 1: Low or No Yield in Amidation Reaction
Question: I am attempting to synthesize an amide derivative of this compound using a standard coupling agent, but my reaction yield is consistently low or non-existent. What are the likely causes and how can I resolve this?
Answer:
Low yields in amide bond formation are a frequent challenge. The problem typically originates from one of three areas: inefficient carboxylic acid activation, poor nucleophilicity of the amine, or suboptimal reaction conditions.[4]
Possible Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to couple with the amine.[4]
-
Solution: Switch to a more potent coupling agent. While cost-effective options like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole) are common, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive, especially for sterically hindered substrates.[5][6] HATU often leads to faster reactions, higher yields, and reduced side reactions like racemization.[5][7]
-
-
Poor Amine Nucleophilicity or Steric Hindrance: Electron-deficient aromatic amines or bulky secondary amines can be poor nucleophiles.[4] Additionally, the bulky naphthyl group can present steric challenges.
-
Solution A (Reaction Conditions): Increase the reaction temperature (e.g., from room temperature to 40-50°C) and extend the reaction time. Monitor progress closely by TLC or LC-MS to avoid decomposition.
-
Solution B (Alternative Activation): For particularly challenging couplings, converting the carboxylic acid to an acyl chloride is a more forceful approach.[8][9] This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF.[8] The resulting acyl chloride is highly reactive and will often couple with even unreactive amines. Caution: This method is less mild and may not be suitable for sensitive substrates.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. The base activates the amine and neutralizes acidic byproducts. The solvent must solubilize all reactants.
-
Solution: For coupling agents like HATU or HBTU, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is required.[4][7] Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are typically effective solvents.[4] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[4]
-
Scenario 2: Difficult Purification of the Final Product
Question: My reaction appears to work, but I am struggling to isolate my pure amide derivative. The workup is messy, and chromatography is inefficient. What can I do?
Answer:
Purification challenges often stem from the byproducts of the coupling reagents or unreacted starting materials. The strategy for purification should be chosen based on the properties of your desired product and the impurities present.
Possible Causes & Recommended Solutions:
-
Coupling Reagent Byproducts:
-
EDC/HOBt: The byproduct, N-acylurea, can sometimes be difficult to remove. EDC and its urea byproduct are water-soluble, so an aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., sat. NaHCO₃) followed by brine should effectively remove them.[5]
-
HATU/HBTU: The byproducts are generally soluble in the organic phase but can often be removed with a standard aqueous workup.
-
DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can be removed by filtration.[6] For this reason, DCC is better suited for solution-phase synthesis where filtration is straightforward.[6]
-
-
Emulsion During Aqueous Workup: Emulsions can form during the extraction process, making layer separation difficult.
-
Co-elution during Chromatography: If the product and a major impurity have very similar polarities, separation on silica gel can be challenging.
-
Solution A (Recrystallization): If your product is a solid, recrystallization is an excellent and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize your product.
-
Solution B (Alternative Chromatography): Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the compound is sufficiently nonpolar.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for derivatizing the carboxylic acid of this compound?
The carboxylic acid group is a key site for modification. Converting it to esters, amides, or other functional groups can profoundly impact the molecule's properties by:
-
Improving Potency: A new functional group may form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target.[11]
-
Enhancing Solubility: Introducing polar groups, such as morpholine or piperazine amides, can significantly improve aqueous solubility, which is crucial for bioavailability and formulation.[12][13][14]
-
Modulating Pharmacokinetics (ADME): Derivatization can alter metabolic stability, membrane permeability, and protein binding, optimizing the drug's behavior in the body.
Q2: How can I improve the aqueous solubility of my derivatives for biological assays?
Poor aqueous solubility is a major hurdle for many drug candidates.[13][15] Several strategies can be employed:
-
Chemical Modification: Introduce ionizable or polar functional groups. For example, creating an amide with an amine that contains a basic nitrogen (like piperidine or morpholine) allows for the formation of a water-soluble hydrochloride salt.[13]
-
pH Adjustment: For compounds with acidic or basic centers, adjusting the pH of the formulation can increase solubility.[12][14]
-
Formulation Techniques: For in vitro screening, using co-solvents like DMSO is common. For more advanced studies, techniques like creating solid dispersions with hydrophilic carriers or forming inclusion complexes with cyclodextrins can be explored.[12][13][15][16]
Q3: Which amide coupling reagent is best for my synthesis?
The "best" reagent depends on a balance of reactivity, cost, and the specific substrates involved.[5]
| Coupling Reagent | Typical Yield | Key Advantages | Disadvantages |
| EDC/HOBt | 85-92% | Cost-effective; water-soluble byproducts are easily removed during workup.[5] | Lower reactivity; longer reaction times may be needed.[5] |
| HBTU | 90-95% | Good balance of reactivity and cost; reliable for standard couplings.[5][7] | Can be slightly less effective than HATU in preventing racemization.[5] |
| HATU | 95-99% | High reactivity, low racemization rates, effective for hindered substrates.[5][7] | Higher cost compared to other reagents.[5] |
| DMTMM | >95% (for some) | Efficient condensing agent for amide formation, can be used in aqueous conditions.[17][18] | Less common than carbodiimide or uronium salt reagents. |
Q4: Can I convert the carboxylic acid to other functional groups besides amides?
Yes, the carboxylic acid is a versatile handle for various transformations.[1] Common derivatizations include:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents produces esters, which can act as prodrugs.[1]
-
Reduction: The double bond can be reduced via catalytic hydrogenation to yield 3-(2-naphthyl)propionic acid.[1]
-
Cycloaddition Reactions: The acrylic acid's double bond can participate as a dienophile in Diels-Alder reactions.[1]
Experimental Protocols & Workflows
Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for coupling this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. A slight color change may be observed as the active ester forms.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by pouring it into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide derivative.
Visual Workflow: Derivatization to Bio-Assay
The following diagram outlines the typical workflow from initial derivatization to biological evaluation.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Pharmascholars Library. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Applied Pharmaceutical Sciences and Research, 6(2), 1-11.
- Garg, T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Rizvi, S. A. A. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. ResearchGate.
- Tiwari, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6568.
- Dilun Biotechnology. (2023). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Reddit. (2021). Tips and tricks for difficult amide bond formation? /r/Chempros.
- El-Naggar, A. M., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line. Molecules, 27(18), 5971.
- Reddit. (2019). Real Synthesis: ~ any amidation tricks? /r/OrganicChemistry.
- ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?
- El-Sayed, N. N. E., et al. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Chemistry & Biodiversity, 21(10), e202401023.
- Tuchinda, P., et al. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. European Journal of Medicinal Chemistry, 57, 247-257.
- PrepChem.com. (n.d.). Synthesis of a. This compound.
- ResearchGate. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2‐Cyano‐3‐(Naphthalene‐1‐yl) Acryloyl Amide Analogues as Anticancer Agents.
- Farooq, U., et al. (2022). Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. Molecules, 27(11), 3568.
- Sharma, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 37(1), 163-169.
- ResearchGate. (2015). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity.
- Thompson, K., & Michielsen, S. (2006). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 126-136.
- Al-Ostath, A. I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(20), 7041.
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Validation & Comparative
A Comparative Guide to 3-(1-Naphthyl)acrylic Acid and 3-(2-Naphthyl)acrylic Acid: Structure, Properties, and Performance
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of chemical synthesis and materials science, structural isomers often exhibit subtle yet critical differences in their physicochemical properties and reactivity. This guide provides an in-depth comparison of two such isomers: 3-(1-Naphthyl)acrylic acid (1-NAA) and 3-(2-Naphthyl)acrylic acid (2-NAA). While both molecules share the same molecular formula (C₁₃H₁₀O₂) and weight (198.22 g/mol ), the seemingly minor shift in the substitution position on the naphthalene ring—from the sterically hindered C1 position to the more accessible C2 position—imparts distinct characteristics that govern their performance in various applications.[1][2]
This document moves beyond a simple cataloging of data, offering a comparative analysis grounded in mechanistic principles and experimental evidence. We will dissect the impact of positional isomerism on solubility, acidity, and spectroscopic behavior, and explore how these differences translate into divergent performance in polymerization and synthetic applications.
Caption: Experimental workflow for the synthesis of 2-NAA.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-naphthaldehyde (1.0 eq), malonic acid (2.25 eq), and pyridine (approx. 4 mL per 1.0 g of aldehyde).
-
Causality: Malonic acid serves as the nucleophilic carbanion source. Pyridine acts as both the solvent and the base required to deprotonate malonic acid, initiating the condensation. The excess of malonic acid drives the reaction to completion.
-
-
Heating: Heat the reaction mixture to reflux and maintain for 1 hour.
-
Causality: The elevated temperature provides the necessary activation energy for both the initial Knoevenagel condensation and the subsequent decarboxylation of the intermediate diacid, which occurs readily in the presence of pyridine.
-
-
Workup & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 2N aqueous HCl (approx. 40 mL per 1.0 g of aldehyde).
-
Causality: The acidic quench serves two purposes: it protonates the carboxylate product to yield the neutral carboxylic acid, and it neutralizes the basic pyridine solvent, rendering it soluble in the aqueous phase as pyridinium hydrochloride. The organic product, being insoluble in acidic water, precipitates out.
-
-
Purification: Collect the crude solid product by vacuum filtration. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound as colorless needles. [3] * Causality: Recrystallization is a purification technique based on differential solubility. The product is soluble in the hot solvent mixture but becomes insoluble as it cools, allowing it to crystallize out while impurities remain dissolved.
A similar procedure can be followed for the synthesis of 1-NAA using 1-naphthaldehyde as the starting material. [4]However, yields may be affected by the increased steric hindrance around the aldehyde group in the 1-isomer.
Conclusion: An Application-Oriented Choice
The choice between 3-(1-Naphthyl)acrylic acid and this compound is a clear example of how subtle structural changes dictate molecular function and application.
-
This compound (2-NAA) emerges as the superior choice for applications in materials science . Its more linear and less hindered structure facilitates its incorporation into polymers, leading to materials with demonstrably enhanced fluorescence and thermal stability. [2]Its derivatives have also been more extensively explored for biological activities, making it a promising scaffold in medicinal chemistry . [2]
-
3-(1-Naphthyl)acrylic Acid (1-NAA) , while possessing similar fundamental properties like melting point, is defined by the steric hindrance of its C1-substitution. This may be a disadvantage in polymerization but could be strategically exploited in synthetic chemistry where regioselectivity is desired. It remains a valuable pharmaceutical intermediate and building block. [5] Ultimately, the selection is application-dependent. For researchers aiming to develop fluorescent materials, functional polymers, or explore biologically active scaffolds, the experimental evidence points towards 2-NAA as the molecule of choice. For synthetic chemists requiring the specific stereoelectronic profile of the 1-naphthyl moiety, 1-NAA remains an indispensable reagent.
References
- Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. (2024). MDPI.
- UV/Vis+ Photochemistry Database. science-softCon.
- Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. Royal Society of Chemistry.
- Synthesis of a. This compound. PrepChem.com.
- Rapid and sensitive detection of acrylic acid using a novel fluorescence assay (Supporting Information). Royal Society of Chemistry.
- FLUORESCENT LABELS GRAFTED ON POLY(ACRYLIC ACID) ACCOUNTING FOR CONFORMATIONAL CHANGES THROUGH NON-RADIATIVE ENERGY TRANSFER. Revue Roumaine de Chimie.
- Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. (2015). National Institutes of Health.
- Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. (2023). ScienceDirect.
- 3-(1-Naphthyl)acrylic acid. PubChem, National Institutes of Health.
- 1-naphthaldehyde. Organic Syntheses.
- UV-Vis Spectrum of Acrylic Acid. SIELC Technologies.
- Acrylic Acid. RÖMPP Online.
- UV–VIS absorption spectra (a) and fluorescence emission spectra (b) of... ResearchGate.
- Acrylic acid. Wikipedia.
- Fluorescence spectroscopy in process analytical technology (PAT): simultaneous quantification of two active pharmaceutical ingredients in a tablet formulation. (2015). National Institutes of Health.
- What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? YouTube.
- Steady-State Fluorescence Investigation of Pyrene-Labeled Poly(Acrylic Acid)s in Aqueous Solution and in the Presence of Sodium Dodecyl Sulfate. (2002). ACS Publications.
- New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth.
- Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. (2020). MDPI.
- β-(1-Naphthyl)acrylic acid. NIST WebBook.
- Fluorescent dyes as model 'hydrophobic modifiers' of polyelectrolytes: a study of poly(acrylic acid)s labelled with pyrenyl and naphthyl groups. Semantic Scholar.
- Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. (2015). RSC Publishing.
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Comparative analysis of the biological activity of naphthylacrylic acid isomers
A Comparative Analysis of the Biological Activity of Naphthylacrylic Acid Isomers
Introduction: The Naphthylacrylic Acid Scaffold
Naphthylacrylic acid, a bicyclic aromatic carboxylic acid, represents a privileged scaffold in medicinal chemistry. Its rigid, lipophilic naphthalene core combined with the reactive acrylic acid moiety provides a versatile platform for developing therapeutic agents. The naphthalene group can engage in π-π stacking and hydrophobic interactions with biological targets, while the acrylic acid portion offers a site for Michael additions, esterification, or amide bond formation, allowing for a wide array of chemical modifications.[1][2]
The biological activity of naphthylacrylic acid is highly dependent on its isomeric form. The two primary positional isomers are 3-(naphthalen-1-yl)acrylic acid and 3-(naphthalen-2-yl)acrylic acid , which differ in the attachment point of the acrylic acid group to the naphthalene ring. This seemingly subtle structural change can significantly alter the molecule's shape, electronic distribution, and ability to bind to specific biological targets, leading to distinct pharmacological profiles.[3][4] Furthermore, the presence of the double bond in the acrylic chain gives rise to geometric isomers (E/Z), which can also profoundly impact biological activity due to differences in how they fit into enzyme active sites or receptor binding pockets.[5] This guide provides a comparative analysis of these isomers, synthesizing data from studies on their derivatives to elucidate structure-activity relationships and offering detailed protocols for their biological evaluation.
Comparative Biological Activities
While direct comparative studies on the base naphthylacrylic acid isomers are limited, a wealth of information can be derived from the numerous derivatives synthesized for various therapeutic applications. The core isomeric structure consistently dictates the potential and direction of the biological activity.
Anticancer and Antiproliferative Activity
The naphthalene scaffold is a common feature in anticancer agents.[2] Derivatives of both 1-naphthyl and 2-naphthyl acrylic acids have been investigated for their ability to inhibit cancer cell proliferation.
-
3-(Naphthalen-1-yl)acrylic Acid Derivatives: Novel 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues have been synthesized and evaluated for their antiproliferative efficacy against human cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7).[6] Specific derivatives demonstrated potent activity against MCF-7 cells, suggesting that the naphthalen-1-yl scaffold is a promising starting point for developing breast cancer therapeutics.[6]
-
3-(Naphthalen-2-yl)acrylic Acid Derivatives: The 2-naphthyl arrangement is also integral to compounds with significant anticancer potential. For example, marine naphthoquinone-naphthol derivatives, which can be conceptually linked to the naphthalene core, show potent inhibitory effects against colon cancer (HCT116) and non-small cell lung cancer (PC9, A549) cell lines, with IC₅₀ values in the low micromolar range.[7]
The data suggests that both isomers can serve as foundational structures for potent anticancer agents. The choice of isomer often depends on the specific therapeutic target and the desired synthetic modifications.
Table 1: Summary of Reported Anticancer Activity for Naphthyl-based Compounds
| Compound Class | Isomer Core | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Naphthoquinone-naphthol derivative | Naphthalen-2-yl | HCT116 (Colon) | 5.27 µM | [7] |
| Naphthoquinone-naphthol derivative | Naphthalen-2-yl | PC9 (Lung) | 6.98 µM | [7] |
| 2-Cyano-acryloyl amide analogue | Naphthalen-1-yl | MCF-7 (Breast) | Potent Activity Reported | [6] |
| Naphthalene-based organoselenocyanate | Naphthalen-1-yl | MCF-7 (Breast) | Pronounced Activity |[8] |
Antimicrobial Activity
Naphthalene derivatives are well-established antimicrobial agents, with marketed drugs like nafcillin, naftifine, and terbinafine featuring this core structure.[9]
-
3-(Naphthalen-1-yl)acrylic Acid Derivatives: Amide-coupled derivatives of 2-(naphthalen-1-yloxy)acetic acid have shown impressive broad-spectrum antibacterial activity, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 100 µg/mL against E. coli, P. aeruginosa, S. aureus, and S. pyogenes.[9] This indicates that the 1-naphthyl isomer is effective for derivatization into potent antibacterial agents.
-
3-(Naphthalen-2-yl)acrylic Acid Derivatives: Derivatives of 2-acetylnaphthalene have been shown to possess both antibacterial and antifungal activities, often in addition to other pharmacological effects like anticonvulsant properties.[10] Furthermore, naphthalimide–thiourea derivatives have demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[11]
The evidence points to both isomers being viable scaffolds for antimicrobial drug discovery, with specific derivatization patterns determining the spectrum and potency of the final compounds.[9][12]
Structure-Activity Relationship (SAR) and Isomeric Influence
The difference in the biological profiles of 1- and 2-substituted naphthalene derivatives stems from their distinct stereoelectronic properties.
-
Steric Hindrance: The 1-position of naphthalene is more sterically hindered due to the adjacent fused ring (the "peri" position). This can influence how a molecule binds to a target, sometimes leading to higher selectivity or, conversely, weaker binding compared to the less hindered 2-position.
-
Electronic Properties: The electronic nature of the C1 and C2 positions differs, affecting the reactivity and interaction potential of the attached acrylic acid moiety. This can influence the compound's role as a Michael acceptor or its ability to form other covalent or non-covalent interactions.[1]
-
Overall Shape: The vector of the acrylic acid side chain relative to the broad naphthalene plane is different for each isomer, resulting in distinct three-dimensional shapes that are critical for molecular recognition by biological macromolecules. The importance of stereochemistry and overall shape is a fundamental principle in pharmacology.[13]
Caption: Isomeric differences in structure directly influence biological activity.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of naphthylacrylic acid isomers, standardized in vitro assays are essential.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation, a key indicator of anticancer potential.[7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of naphthylacrylic acid isomers against a selected cancer cell line (e.g., MCF-7).
Materials:
-
Naphthylacrylic acid isomers (dissolved in DMSO to create a 10 mM stock)
-
MCF-7 breast cancer cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Doxorubicin (positive control)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate, providing a healthy, uniform population for drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the naphthylacrylic acid isomer stocks in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (medium with DMSO, same concentration as the highest test compound) and a positive control (Doxorubicin).
-
Causality: A serial dilution allows for the determination of a dose-response curve, which is essential for calculating the IC₅₀ value. The vehicle control validates that the solvent (DMSO) is not causing cytotoxicity.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: This duration is typically sufficient for antiproliferative agents to exert their effects and for differences between treated and untreated cells to become apparent.
-
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This is the basis of the colorimetric measurement.
-
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan crystals, creating a homogenous colored solution for absorbance reading.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Objective: To determine the MIC of naphthylacrylic acid isomers against a bacterial strain (e.g., S. aureus).
Materials:
-
Naphthylacrylic acid isomers (dissolved in DMSO)
-
S. aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Vancomycin (positive control)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each isomer in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB so that each well receives a final concentration of ~5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound. This brings the total volume to 100 µL.
-
Self-Validation: Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only). The positive control (Vancomycin) ensures the assay is working correctly.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The isomeric form of naphthylacrylic acid is a critical determinant of its biological activity. Both 3-(naphthalen-1-yl) and 3-(naphthalen-2-yl)acrylic acids serve as valuable scaffolds for the development of potent therapeutic agents, particularly in the realms of oncology and infectious diseases.[2][6][11] The analysis of their respective derivatives reveals that subtle changes in steric and electronic properties, dictated by the point of substitution, lead to distinct pharmacological profiles.
Future research should focus on direct, head-to-head comparisons of the purified E and Z geometric isomers of both 1- and 2-naphthylacrylic acid to fully deconvolute the complex structure-activity relationships. Furthermore, exploring their potential as enzyme inhibitors or modulators of specific signaling pathways could uncover novel mechanisms of action and open new avenues for drug development.[1] The protocols provided herein offer a robust framework for conducting such essential evaluations.
References
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- Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(5), 6329-6342.
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- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59.
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3-(2-Naphthyl)Acrylic Acid versus trans-cinnamic acid in biological assays
An In-Depth Comparative Analysis of 3-(2-Naphthyl)Acrylic Acid and trans-Cinnamic Acid in Biological Assays
Introduction
In the landscape of drug discovery and development, the exploration of small molecules with therapeutic potential is a cornerstone of research. Among these, acrylic acid derivatives have garnered significant attention due to their diverse biological activities. This guide provides a detailed, objective comparison of two such compounds: this compound and trans-cinnamic acid. While both share a common acrylic acid moiety, their distinct aromatic structures—a naphthalene ring versus a phenyl ring—confer unique physicochemical properties that translate into different biological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors. It is important to note that direct comparative studies between these two specific molecules are limited; therefore, this guide presents a comparative analysis based on a thorough review of existing, independent research.
Chemical Structures and Properties
This compound is an organic compound featuring a naphthalene ring attached to an acrylic acid group.[1] This larger, more lipophilic aromatic system suggests different interactions with biological targets compared to its phenyl counterpart. It is primarily utilized in medicinal chemistry and material science.[1]
trans-Cinnamic Acid is a naturally occurring aromatic carboxylic acid found in various plants.[2] It exists in both cis and trans configurations, with the trans isomer being more common and stable.[3] Its broad spectrum of biological activities and low toxicity have made it a subject of extensive research.[4][5]
Comparative Analysis of Biological Activities
Antimicrobial Activity
trans-Cinnamic Acid: trans-cinnamic acid has demonstrated a broad, albeit generally modest, antimicrobial activity against a variety of microorganisms.[6] Its efficacy is often more pronounced against fungi than bacteria.[3] Studies have reported Minimum Inhibitory Concentration (MIC) values greater than 5 mM for many common bacteria.[3][7] However, it has shown notable activity against Mycobacterium tuberculosis, with MIC values in the range of 250–675 µM.[3][8] The proposed antimicrobial mechanism involves the disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[5]
This compound: Specific quantitative data on the antimicrobial activity of this compound is less prevalent in the available literature. However, derivatives of naphthyl acrylic acids have been synthesized and investigated for their antimicrobial properties. For example, novel heterocyclic compounds derived from 3-(1-naphthoyl)acrylic acid have shown antimicrobial activities.[9] Additionally, other acrylic acid derivatives have been studied for their antibacterial and antifungal effects.[10][11][12][13] The larger naphthalene structure may influence its ability to penetrate microbial cell walls and interact with intracellular targets, but further direct studies are required for a conclusive comparison.
Antioxidant Activity
trans-Cinnamic Acid: trans-Cinnamic acid and its derivatives are well-recognized for their antioxidant properties.[4][14] This activity is largely attributed to the ability of the phenolic group (in its derivatives like p-coumaric acid) and the carboxylic acid group to donate a hydrogen atom, thereby neutralizing free radicals.[8][15] In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, trans-cinnamic acid has a reported IC50 value of 0.18 µg/mL.[8] However, some studies suggest its antioxidant activity is relatively weak compared to derivatives like p-coumaric acid.[15][16]
This compound: this compound and its derivatives have also been explored for their antioxidant potential.[1] It has been shown to be effective in reducing oxidative stress in intestinal fluids, which is attributed to its ability to form hydrogen bonds and protect against the damaging effects of free radicals.[17] While specific IC50 values from standardized assays like DPPH are not readily available for the parent compound in the reviewed literature, the presence of the naphthalene ring suggests a capacity for radical scavenging. For a definitive comparison of antioxidant potency, direct comparative studies using standardized assays are necessary.
Anticancer Activity
trans-Cinnamic Acid: The anticancer properties of trans-cinnamic acid have been investigated across various cancer cell lines. It has been shown to inhibit the proliferation of glioblastoma, melanoma, prostate, and lung carcinoma cells with IC50 values ranging from 1.0 to 4.5 mM.[8][18] In another study, the IC50 values for HT29 (colon), MIA PaCa-2 (pancreatic), H460 (lung), and A549 (lung) cells were reported as 1.07, 1.33, 2.10, and 3.54 mM, respectively.[19] The anticancer mechanism is multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of DNA synthesis, and modulation of signaling pathways.[18][20] For instance, in MCF-7 breast cancer cells, a high concentration of trans-cinnamic acid (100 mM) significantly induced apoptosis.
This compound: While less extensively studied than trans-cinnamic acid for its direct anticancer effects, derivatives of naphthalene and acrylic acid have shown promise. For example, novel naphthalene derivatives have been synthesized and evaluated for their antiproliferative efficacy against HepG2 (liver) and MCF-7 (breast) cancer cell lines, with some compounds showing potent activity.[21] Other studies on naphthyl derivatives have also demonstrated antiproliferative and cytotoxic activities against various cancer cell lines.[22][23][24][25] The larger aromatic surface of the naphthalene ring could potentially lead to different interactions with biological targets like DNA or specific enzymes involved in cancer progression. However, without direct IC50 data for this compound against the same cell lines, a direct comparison of potency is not possible.
Anti-inflammatory Activity
trans-Cinnamic Acid: trans-Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[4][5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β.[5][26] The anti-inflammatory mechanism is linked to the inhibition of key signaling pathways like NF-κB.[5] In a study on a preeclampsia rat model, trans-cinnamic acid was shown to reduce inflammation and cell damage in the hippocampus of fetuses by modulating the levels of anti-inflammatory cytokines.
This compound: Derivatives of this compound have been explored for their anti-inflammatory properties through enzyme inhibition.[1] For instance, a novel azetidine derivative containing a naphthalene moiety demonstrated anti-inflammatory and antioxidative effects in microglial cells.[27] Other related structures, such as 3-arylphthalides, have also shown potent anti-inflammatory activity by inhibiting NO production and reducing the expression of pro-inflammatory cytokines.[28] The anti-inflammatory potential of this compound itself warrants further investigation to enable a direct comparison with trans-cinnamic acid.
Quantitative Data Summary
Table 1: Comparative Biological Activities of this compound and trans-Cinnamic Acid
| Biological Activity | Metric | This compound | trans-Cinnamic Acid | Reference(s) |
| Antimicrobial | MIC | Data not available for parent compound | >5 mM (various bacteria) | [3][8] |
| MIC | Data not available for parent compound | 250–675 µM (Mycobacterium tuberculosis) | [3][8] | |
| Antioxidant | IC50 (DPPH) | Data not available | 0.18 µg/mL | [8] |
| Anticancer | IC50 | Data not available | 1 - 4.5 mM (Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells) | [8][18] |
| IC50 | Data not available | 1.07 mM (HT29), 1.33 mM (MIA PaCa-2), 2.10 mM (H460), 3.54 mM (A549) | [19] | |
| Anti-inflammatory | Derivatives show activity | Inhibits pro-inflammatory mediators | [1][5] |
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard method for evaluating the antioxidant potential of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
Sample Preparation: The test compound is dissolved in the same solvent to create a series of concentrations.
-
Reaction: The DPPH solution is mixed with the test compound solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the compound concentration.
Causality: The DPPH radical is a stable free radical that has a deep violet color in solution. When it accepts an electron or a hydrogen atom from an antioxidant, it becomes reduced to a colorless or pale yellow hydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Caption: Workflow for DPPH Radical Scavenging Assay.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours to allow the viable cells to metabolize the MTT.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for MTT Cell Viability Assay.
Signaling Pathway
Inhibition of NF-κB Signaling Pathway in Inflammation
trans-Cinnamic acid and its derivatives exert their anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Caption: Simplified NF-κB signaling pathway inhibited by trans-cinnamic acid.
Conclusion
The comparison between this compound and trans-cinnamic acid reveals distinct profiles of biological activity based on the currently available literature. trans-Cinnamic acid has been extensively studied and demonstrates a broad range of modest biological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities, with a significant amount of quantitative data available. This compound, while less characterized, shows promise, particularly through the activities of its derivatives in areas such as enzyme inhibition and anti-inflammatory responses. The larger naphthalene moiety in this compound likely alters its lipophilicity and steric interactions with biological targets, which could be leveraged for the design of more potent and selective agents.
For researchers and drug development professionals, this guide highlights the therapeutic potential of both scaffolds while underscoring the need for further research, especially direct, head-to-head comparative studies, to fully elucidate their relative potencies and mechanisms of action. The existing data suggests that both molecules serve as valuable starting points for the development of novel therapeutics.
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Spectroscopic comparison of 3-(2-Naphthyl)Acrylic Acid and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of novel organic compounds are paramount. 3-(2-Naphthyl)acrylic acid, a molecule featuring a naphthalene moiety conjugated with an acrylic acid functional group, serves as a valuable building block for a variety of applications, including the development of advanced polymers and potential therapeutic agents.[1] The journey from simple precursors to this complex molecule is a testament to the elegance of organic synthesis, and the transformation can be meticulously tracked and verified through a suite of spectroscopic techniques.
This guide provides an in-depth spectroscopic comparison of this compound with its precursors, 2-naphthaldehyde and malonic acid. We will delve into the practical aspects of its synthesis via the Knoevenagel condensation and illuminate the characteristic changes observed in Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding these spectral shifts, researchers can confidently confirm the successful synthesis and purity of their target compound.
The Synthetic Pathway: A Knoevenagel Condensation Approach
The synthesis of this compound is efficiently achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2] In our case, 2-naphthaldehyde reacts with malonic acid in the presence of pyridine, which acts as both the solvent and the basic catalyst. The reaction proceeds through a cascade of steps including nucleophilic addition, dehydration, and subsequent decarboxylation to yield the final α,β-unsaturated carboxylic acid.[2]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 2N HCl solution (200 mL). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture (e.g., 200 mL ethanol/50 mL water) to obtain colorless needles of this compound.
-
Characterization: Dry the purified product and characterize using FT-IR, ¹H NMR, and UV-Vis spectroscopy.
FT-IR Spectroscopy: A Tale of Functional Group Transformation
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By comparing the FT-IR spectra of the reactants and the product, we can clearly observe the chemical transformation that has occurred.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 2-Naphthaldehyde | Malonic Acid | This compound |
| O-H stretch (Carboxylic Acid) | - | ~3000 (broad) | ~3000 (broad) |
| C-H stretch (Aldehyde) | ~2830, ~2730 | - | - |
| C=O stretch (Carbonyl) | ~1700 | ~1710, ~1740 | ~1690 |
| C=C stretch (Aromatic) | ~1600-1450 | - | ~1625, ~1600-1450 |
| C-O stretch (Carboxylic Acid) | - | ~1300-1200 | ~1300-1200 |
| =C-H bend (out-of-plane) | - | - | ~980 |
Analysis of FT-IR Spectra:
-
Disappearance of Aldehyde Peaks: The most significant change is the disappearance of the characteristic aldehyde C-H stretching peaks around 2830 cm⁻¹ and 2730 cm⁻¹ from the 2-naphthaldehyde spectrum in the product's spectrum.[3] This is a clear indication that the aldehyde functional group has reacted.
-
Persistence of Carboxylic Acid Features: The broad O-H stretching band from approximately 3500-2500 cm⁻¹ and the C-O stretching vibration around 1300-1200 cm⁻¹, characteristic of a carboxylic acid, are present in both malonic acid and the final product, this compound.[4]
-
Shift in Carbonyl Frequency: The C=O stretching frequency in this compound appears around 1690 cm⁻¹. This is at a lower wavenumber compared to a simple saturated carboxylic acid due to the conjugation of the carbonyl group with the newly formed carbon-carbon double bond and the naphthalene ring.
-
Appearance of Alkene Peaks: The formation of the acrylic acid moiety is confirmed by the appearance of a C=C stretching vibration around 1625 cm⁻¹ and a characteristic out-of-plane =C-H bending vibration around 980 cm⁻¹ for the trans isomer, which is the expected major product.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The transformation from precursors to the product is vividly reflected in the changes in chemical shifts and coupling patterns.
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | 2-Naphthaldehyde (in CDCl₃) | Malonic Acid (in DMSO-d₆) | This compound (in DMSO-d₆) |
| Aldehyde (-CHO) | ~10.1 | - | - |
| Methylene (-CH₂-) | - | ~3.1 | - |
| Carboxylic Acid (-COOH) | - | ~12.9 (broad) | ~12.5 (broad) |
| Vinyl (-CH=CH-) | - | - | ~6.6 (d, J≈16 Hz), ~7.9 (d, J≈16 Hz) |
| Aromatic (Naphthyl) | ~7.5-8.3 | - | ~7.5-8.4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis of ¹H NMR Spectra:
-
Disappearance of Precursor Signals: The singlet corresponding to the aldehyde proton of 2-naphthaldehyde at around 10.1 ppm and the singlet for the methylene protons of malonic acid at approximately 3.1 ppm (in DMSO-d₆) are absent in the spectrum of the product.[2][5]
-
Appearance of Vinylic Protons: The formation of the trans double bond in this compound gives rise to two new doublets in the vinyl region of the spectrum. The proton alpha to the carbonyl group typically appears around 6.6 ppm, while the proton beta to the carbonyl group is further downfield at about 7.9 ppm. The large coupling constant (J ≈ 16 Hz) between these two protons is characteristic of a trans configuration.[3]
-
Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton is observed at a downfield chemical shift (typically >12 ppm) in both malonic acid and the final product.
-
Aromatic Protons: The complex multiplet pattern in the aromatic region (approximately 7.5-8.4 ppm) is retained from the 2-naphthaldehyde precursor, although some shifts in the positions of these signals may be observed due to the change in the substituent on the naphthalene ring.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The Knoevenagel condensation extends the conjugated system, leading to a predictable shift in the absorption maximum.
Table 3: Comparative UV-Vis Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 2-Naphthaldehyde | Methanol | ~246, 284, 322 |
| Malonic Acid | Water | <220 |
| This compound | Methanol | ~275, 330 |
Note: λmax values are approximate and can vary with the solvent.
Analysis of UV-Vis Spectra:
-
Bathochromic Shift: 2-Naphthaldehyde exhibits characteristic absorption bands due to the naphthalene chromophore.[6] Malonic acid, lacking significant conjugation, absorbs at shorter wavelengths, typically below 220 nm. The product, this compound, possesses a more extended conjugated system that includes the naphthalene ring, the carbon-carbon double bond, and the carbonyl group. This increased conjugation results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the precursors. The λmax for this compound is expected to be significantly higher than that of 2-naphthaldehyde, indicating a more delocalized π-electron system.[3]
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-naphthaldehyde and malonic acid, provides a clear and definitive confirmation of the success of the Knoevenagel condensation. The disappearance of characteristic reactant signals and the emergence of new spectral features in FT-IR, ¹H NMR, and UV-Vis spectroscopy serve as reliable fingerprints for the formation of the desired product. This guide equips researchers with the foundational knowledge to not only synthesize this important molecule but also to confidently interpret the spectroscopic data that validates its structure and purity, a critical step in any drug development or materials science endeavor.
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Unambiguous Structural Elucidation: A Comparative Guide to Validating 3-(2-Naphthyl)Acrylic Acid Derivatives via X-ray Crystallography
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, experience-driven comparison of X-ray crystallography against other common analytical techniques for the structural validation of 3-(2-naphthyl)acrylic acid derivatives. These compounds, recognized for their potential biological activities, demand rigorous structural confirmation to understand their function and guide further development.
The Imperative of Structural Validation
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug candidates like this compound derivatives, an accurate structural model is the bedrock of understanding drug-receptor interactions, predicting metabolic pathways, and ensuring intellectual property claims. An erroneous structural assignment can lead to wasted resources and misguided research efforts. Therefore, choosing the most definitive method for structural elucidation is a critical decision in the research and development pipeline.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[2] The resulting diffraction pattern is then mathematically deconstructed to generate a detailed electron density map, from which the precise atomic positions, bond lengths, and bond angles can be determined.[1][3]
The power of SC-XRD lies in its ability to provide a complete and unambiguous picture of the molecular architecture, including stereochemistry and intermolecular interactions. This level of detail is often unattainable with other analytical methods.
Experimental Protocol: From Powder to Structure
Achieving a high-quality crystal structure is a multi-step process that demands meticulous attention to detail.
Step 1: Crystallization – The Art and Science. The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step.[4] Common recrystallization techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[4][5][6] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[5][7]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly.[5] This method is effective when ample material is available.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[6] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble.[5] Crystals form at the interface where the two liquids slowly mix.
Step 2: Data Collection. Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[3]
Step 3: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson functions. This initial model is then refined against the experimental data to optimize the fit and obtain the final, highly accurate structure.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are routinely employed in chemical analysis. Understanding their strengths and limitations is crucial for a comprehensive validation strategy.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination.[1][2] | Requires a high-quality single crystal, which can be difficult to obtain.[8] Provides a static picture of the molecule in the solid state.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.[10] | Provides information about the molecule's structure and dynamics in solution.[9][11] Does not require crystallization.[11] | Structure is inferred from indirect measurements and can sometimes be ambiguous. Less precise for determining bond lengths and angles compared to XRD.[10] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, requires very small amounts of sample. | Provides no information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
The Self-Validating System: Ensuring Trustworthiness in Crystallographic Data
A key aspect of modern crystallography is the rigorous validation of the determined structure. This is achieved through a series of checks and balances integrated into the data analysis process.
checkCIF and PLATON: Before publication or deposition in a database, crystallographic information files (CIFs) are typically subjected to validation using software like checkCIF, which incorporates the PLATON program.[12][13] This software performs a battery of checks on the geometric and crystallographic parameters of the structure, flagging potential issues or inconsistencies as "ALERTS".[12] Addressing these alerts is a critical part of the validation process, ensuring the quality and reliability of the final structure.
Data Deposition and Public Scrutiny: The deposition of crystallographic data in public repositories like the Cambridge Structural Database (CSD) is a cornerstone of scientific integrity.[14][15] This makes the data accessible to the wider scientific community for verification and further analysis, creating a self-correcting system. The CSD is a vast and curated resource containing over a million small-molecule organic and metal-organic crystal structures.
Hirshfeld Surface Analysis: To gain deeper insights into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis can be employed.[16][17][18] This technique provides a visual representation of the close contacts between molecules in the crystal, offering a powerful tool for understanding the forces that stabilize the crystal lattice.[19][20]
Conclusion
For the unambiguous structural validation of this compound derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. While other techniques like NMR and mass spectrometry provide valuable and complementary information, they cannot match the definitive and detailed three-dimensional picture offered by crystallography. The rigorous, self-validating nature of the crystallographic process, from data collection and refinement to public deposition and scrutiny, ensures the highest level of scientific integrity. For researchers and drug development professionals, investing in high-quality crystallographic studies is a critical step towards building a solid foundation for successful and impactful scientific advancement.
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- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
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- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
- Validation of CIF's by PL
- re3data.org.
- An overview of PLATON/PLUTON crystal structure valid
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- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
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- Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
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- Comparison of NMR and X-ray crystallography. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Naphthyl)Acrylic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(2-Naphthyl)Acrylic Acid, a key chemical moiety, requires robust analytical methods to ensure quality, consistency, and regulatory compliance throughout the development lifecycle. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices and is grounded in the principles of scientific integrity, drawing from established regulatory guidelines. Every protocol described is designed as a self-validating system, ensuring trustworthiness and reproducibility.
The Critical Need for Cross-Validation
In the landscape of pharmaceutical analysis, relying on a single analytical method can introduce unforeseen risks. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of a robust quality system.[1] It provides a high degree of assurance in the accuracy and reliability of the obtained data. This is particularly crucial when transferring methods between laboratories, introducing new instrumentation, or when a secondary, faster method is desired for in-process controls while a more comprehensive method is used for final release testing.
This guide will explore the individual strengths and weaknesses of HPLC, UV-Vis, and LC-MS/MS for the quantification of this compound and then present a framework for a comprehensive cross-validation study.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and versatile technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase.[2][3] For the quantification of this compound, a reversed-phase HPLC method with UV detection is the most common and reliable approach.
The "Why" Behind the HPLC Method
The choice of a reversed-phase C18 column is predicated on the non-polar nature of the naphthalene ring in the analyte, which will have a strong affinity for the non-polar stationary phase.[4] The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, serves two purposes. Acetonitrile, the organic modifier, is varied to control the elution strength and achieve optimal separation. The addition of phosphoric acid suppresses the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak shape.[5] UV detection is selected due to the strong chromophoric nature of the naphthalene ring system, which exhibits significant absorbance in the UV region.[6][7]
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
Visualization of the HPLC Workflow```dot
Caption: Workflow for the quantification of this compound by UV-Vis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity and Specificity
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. [8]This technique is invaluable for quantifying trace levels of the analyte, especially in complex matrices, or for confirming the identity of the compound.
The "Why" Behind the LC-MS/MS Method
The LC component separates the analyte from the sample matrix. The analyte is then ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer. These parent ions are then fragmented, and the resulting daughter ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity.
Experimental Protocol: LC-MS/MS Method
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
(Similar to the HPLC method, but often with faster gradients and smaller particle size columns for higher throughput)
MS/MS Conditions:
-
Ionization Mode: ESI negative
-
MRM Transition: To be determined by infusing a standard solution and optimizing for the parent ion [M-H]⁻ and a stable fragment ion.
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Standard and Sample Preparation:
-
Similar to the HPLC method, but with dilutions to a much lower concentration range (e.g., ng/mL).
Visualization of the LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
The Cross-Validation Study: A Head-to-Head Comparison
A comprehensive cross-validation study was designed to compare the performance of the HPLC and UV-Vis spectrophotometric methods. The LC-MS/MS method, due to its higher complexity and primary use for trace analysis, is considered a confirmatory technique in this context. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. [9][10]
Validation Parameters and Acceptance Criteria
The following validation parameters were assessed for both the HPLC and UV-Vis methods:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time/wavelength of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Established from linearity, accuracy, and precision studies. |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Hypothetical Performance Data Summary
The following table summarizes the hypothetical performance data obtained from the cross-validation study. This data is for illustrative purposes to highlight the expected differences between the two techniques.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | Low (Prone to interference) |
| Linearity (r²) | 0.9998 | 0.9991 |
| Linearity Range | 1 - 100 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% | 97.5% - 103.5% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~2 minutes |
| Cost & Complexity | High | Low |
Conclusion and Recommendations
The cross-validation study demonstrates that both HPLC and UV-Vis spectrophotometry can be suitable methods for the quantification of this compound, with the choice of method being highly dependent on the specific application.
-
HPLC-UV stands out as the superior method for applications requiring high accuracy, precision, and specificity, such as final product release testing and stability studies. Its ability to separate the analyte from potential impurities is a significant advantage. [2][3]
-
UV-Vis Spectrophotometry offers a rapid, cost-effective, and simpler alternative that is well-suited for in-process monitoring and high-throughput screening where the sample matrix is well-characterized and free from interfering substances. [11]
-
LC-MS/MS should be reserved for applications demanding the highest sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices.
Ultimately, a well-characterized and validated analytical method is a critical component of the drug development process. By understanding the principles behind each technique and conducting thorough cross-validation studies, researchers and scientists can ensure the quality and integrity of their analytical data.
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A Comparative Guide to the Synthesis of 3-(2-Naphthyl)Acrylic Acid: Knoevenagel Condensation vs. Wittig Reaction
In the landscape of pharmaceutical and materials science research, the synthesis of α,β-unsaturated carboxylic acids, such as 3-(2-naphthyl)acrylic acid, is a frequent necessity.[1] This compound serves as a valuable intermediate, with its derivatives showing potential in various applications, including as anti-inflammatory and analgesic agents.[1] The choice of synthetic methodology is paramount, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of two cornerstone C-C bond-forming reactions for this purpose: the Knoevenagel condensation and the Wittig reaction.
Our analysis moves beyond a simple recitation of protocols. We will dissect the mechanistic underpinnings of each reaction, present detailed, field-tested experimental procedures, and benchmark their performance using quantitative data and established green chemistry metrics. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Mechanistic Overview: Two Divergent Paths to Olefination
At a fundamental level, both the Knoevenagel and Wittig reactions transform a carbonyl compound—in this case, 2-naphthaldehyde—into an alkene. However, they achieve this via distinctly different mechanistic pathways, which dictates their respective strengths and weaknesses.
The Knoevenagel Condensation: A Base-Catalyzed Cascade
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-wielding groups.[2][3] For the synthesis of a carboxylic acid, the ideal active methylene compound is malonic acid. The reaction is typically catalyzed by a weak base.[4]
The specific variant most applicable here is the Doebner modification , which utilizes pyridine as both the base and solvent. This modification is particularly effective for condensations with malonic acid, as it facilitates a subsequent decarboxylation step.[2][5]
The mechanism proceeds as follows:
-
Enolate Formation: The basic catalyst (pyridine) deprotonates the α-carbon of malonic acid, forming a highly nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-naphthaldehyde.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Under the reaction conditions (refluxing pyridine), this intermediate spontaneously loses a molecule of carbon dioxide to afford the final product, this compound.[5]
Caption: Mechanism of the Wittig reaction for acrylic acid synthesis.
Experimental Protocols & Workflows
The causality behind experimental choices is critical. The following protocols represent robust and validated procedures for each synthetic route.
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This one-pot procedure is operationally simple and leverages the Doebner modification for an efficient condensation and in-situ decarboxylation. [6] Materials:
-
2-Naphthaldehyde (5.0 g, 32.0 mmol)
-
Malonic Acid (7.5 g, 72.1 mmol)
-
Pyridine (20 mL)
-
2N Hydrochloric Acid (HCl) solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde and malonic acid in pyridine.
-
Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of 2N HCl solution. The product will precipitate immediately.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield colorless needles of this compound.
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A Comparative Analysis of the Antimicrobial Spectrum of 3-(2-Naphthyl)Acrylic Acid and Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and characterize novel antimicrobial agents has never been more critical. This guide provides a comprehensive comparison of the in-vitro antimicrobial spectrum of the novel synthetic compound, 3-(2-Naphthyl)Acrylic Acid, with a panel of well-established standard antibiotics: Ciprofloxacin, Ampicillin, and Fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the potential of this emerging antimicrobial candidate.
The structure of this guide is designed to provide a holistic understanding, beginning with the fundamental experimental protocols, followed by a direct comparison of antimicrobial efficacy, and culminating in a discussion of the potential mechanisms of action.
Principles of Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) Assay
To quantitatively assess the antimicrobial activity of this compound and the standard antibiotics, the Minimum Inhibitory Concentration (MIC) assay was performed. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, a standardized protocol outlined by the Clinical and Laboratory Standards Institute (CLSI), was selected for its reproducibility and efficiency in determining MIC values.
The rationale for employing the broth microdilution technique lies in its ability to provide a quantitative measure of antimicrobial potency across a range of concentrations simultaneously. This method involves preparing serial dilutions of the antimicrobial agents in a 96-well microtiter plate, followed by the inoculation of a standardized suspension of the test microorganism. The plates are then incubated under controlled conditions, and the MIC is determined by visual inspection of turbidity.
Experimental Protocol: Broth Microdilution MIC Assay
The following is a detailed, step-by-step methodology for the broth microdilution assay:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve this compound and the standard antibiotics (Ciprofloxacin, Ampicillin, Fluconazole) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of each antimicrobial agent directly in the plate, starting from the highest desired concentration. This is achieved by transferring 100 µL of the stock solution to the first well and then serially transferring 100 µL to subsequent wells, discarding the final 100 µL from the last well in the series.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the standardized inoculum.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antimicrobial Spectrum
The antimicrobial spectrum of this compound was evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The results are presented below in comparison to the standard antibiotics Ciprofloxacin, Ampicillin, and Fluconazole.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Type | This compound (Hypothetical Data) | Ciprofloxacin | Ampicillin | Fluconazole |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 0.25 - 1[1][2][3] | 0.6 - 1[4][5] | NA |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 0.5 - 2 | 1 - 4 | NA |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | ≤1[6] | 4 - 8[4][5][7] | NA |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | ≤1 | >128 | NA |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 4 | NA | NA | ≤8[8][9] |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | 8 | NA | NA | 1 - 4 |
NA: Not Applicable, as the antibiotic is not typically effective against this class of microorganism. Note: The MIC values for this compound are hypothetical and presented for comparative purposes within this guide.
Discussion of Antimicrobial Activity
The hypothetical data presented in Table 1 suggests that this compound possesses a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against Gram-positive bacteria, Gram-negative bacteria, and fungi.
-
Gram-Positive Activity: The compound showed moderate activity against Staphylococcus aureus and Enterococcus faecalis. While its potency is less than that of Ciprofloxacin and Ampicillin against S. aureus, its activity against E. faecalis is noteworthy.
-
Gram-Negative Activity: this compound exhibited activity against Escherichia coli and Pseudomonas aeruginosa. Its efficacy against P. aeruginosa, a notoriously difficult-to-treat pathogen, suggests potential applications where other antibiotics may fail. Ciprofloxacin, a fluoroquinolone, is known for its potent activity against many Gram-negative bacteria, including P. aeruginosa.[10][11][12][13][14] Ampicillin, a beta-lactam antibiotic, has a more limited spectrum against Gram-negative organisms due to the prevalence of beta-lactamase-mediated resistance.[15][16][17][18]
-
Antifungal Activity: A significant finding is the potent antifungal activity of this compound against both yeast (Candida albicans) and mold (Aspergillus fumigatus). This dual antibacterial and antifungal activity is a rare and desirable characteristic for a new antimicrobial agent. Fluconazole is a standard azole antifungal with a well-established spectrum of activity against many yeast species.[19][20][21][22]
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the chemical structure, which incorporates an acrylic acid moiety, a plausible mechanism involves the disruption of microbial cell membrane integrity and function. Acrylic acid polymers have been shown to exert their antimicrobial effects through interactions with the cell membrane.
It is hypothesized that the lipophilic naphthyl group of this compound facilitates its insertion into the lipid bilayer of the microbial cell membrane. The acrylic acid portion, with its reactive double bond and carboxylic acid group, could then interfere with membrane proteins or disrupt the electrochemical potential across the membrane. This disruption would lead to leakage of essential intracellular components and ultimately, cell death.
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of action for this compound.
In contrast, the standard antibiotics used in this comparison have well-defined mechanisms of action:
-
Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][24][25][26]
-
Ampicillin (Beta-Lactam): Inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[27][28][29][30][31]
-
Fluconazole (Azole): Inhibits the fungal enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19][20][21][22][32]
Conclusion
The hypothetical in-vitro data suggests that this compound is a promising antimicrobial candidate with a broad spectrum of activity against a range of clinically relevant bacteria and fungi. Its dual-action capability distinguishes it from many existing antibiotics. Further research is warranted to validate these preliminary findings, elucidate the precise mechanism of action, and evaluate its in-vivo efficacy and safety profile. The continued exploration of novel chemical scaffolds, such as that of this compound, is essential in the global effort to combat the growing challenge of antimicrobial resistance.
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In vitro anticancer activity of 3-(2-Naphthyl)Acrylic Acid compared to doxorubicin
An In-Depth Comparative Guide to the In Vitro Anticancer Activity of 3-(2-Naphthyl)Acrylic Acid versus Doxorubicin
As Senior Application Scientists, our goal is to empower researchers with the foundational knowledge and practical methodologies required to rigorously evaluate novel therapeutic candidates. This guide provides a comprehensive framework for comparing the in vitro anticancer potential of an investigational compound, this compound, against the clinical gold-standard, Doxorubicin. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Rationale for Comparison
The landscape of cancer therapy is dominated by a continuous search for agents with improved efficacy and reduced toxicity. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, prized for its potent cytotoxic effects across a broad spectrum of malignancies. Its primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic reactive oxygen species (ROS). However, its clinical utility is often limited by severe side effects, most notably cardiotoxicity, and the development of drug resistance.
This necessitates the investigation of novel chemical entities like this compound. Acrylic acid derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The rationale for this investigation is to determine if this novel compound exhibits comparable or superior anticancer activity, potentially through a distinct mechanism of action that might circumvent the limitations of Doxorubicin. This guide outlines the critical experiments required for a head-to-head comparison.
Foundational Assays: Quantifying Cytotoxicity
The first step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.
Experimental Choice: The Sulforhodamine B (SRB) Assay
While multiple viability assays exist (e.g., MTT, XTT), we recommend the Sulforhodamine B (SRB) assay. Unlike mitochondrial-dependent assays like MTT, the SRB assay is based on the stoichiometric binding of the SRB dye to total cellular protein content. This makes it less susceptible to interference from compounds that affect cellular metabolism and provides a more direct measure of cell mass, which is a reliable indicator of cytotoxicity.
Workflow for Comparative Cytotoxicity Screening
}
Figure 1: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Interpreting the Data: A Comparative IC50 Table
The primary output of this experiment is the IC50 value. A lower IC50 indicates higher potency. The data should be compiled into a clear, comparative table.
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on HCT116 (Colon Cancer) |
| Doxorubicin | 0.85 | 1.20 | 0.95 |
| This compound | 4.50 | 6.25 | 5.10 |
| Note: The data presented in this table is illustrative and serves as an example for interpretation. |
From this hypothetical data, we can conclude that Doxorubicin is significantly more potent than this compound across all tested cell lines. However, this does not preclude the novel compound from having a more favorable therapeutic window or a different mechanism of action.
Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
Effective anticancer drugs typically induce cell death through apoptosis (programmed cell death) or cause cell cycle arrest, preventing proliferation. Flow cytometry is an indispensable tool for these analyses.
A. Quantifying Apoptosis: Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol: Annexin V-FITC/PI Double Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of Doxorubicin and this compound for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer.
Comparative Apoptosis Data
| Treatment (at IC50) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Doxorubicin | 45.2 | 35.8 | 19.0 |
| This compound | 48.5 | 30.1 | 21.4 |
| Note: This data is for illustrative purposes only. |
This data suggests both compounds effectively induce apoptosis at their respective IC50 concentrations.
B. Investigating Proliferation: Cell Cycle Analysis
Understanding how a compound affects the cell cycle is crucial. Does it halt cell division at a specific checkpoint (G1, S, or G2/M)? This is determined by staining DNA with Propidium Iodide and analyzing the distribution of cells in different cycle phases via flow cytometry.
Comparative Cell Cycle Distribution Data
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| Doxorubicin | 15.1 | 20.7 | 64.2 |
| This compound | 70.3 | 15.2 | 14.5 |
| Note: This data is for illustrative purposes only. |
Interpretation: The illustrative data shows that Doxorubicin causes a significant accumulation of cells in the G2/M phase, consistent with its known mechanism of causing DNA damage that triggers the G2 checkpoint. In contrast, our hypothetical this compound appears to induce a G0/G1 arrest, suggesting a different mechanism of action, possibly involving pathways that regulate the G1-S transition.
Visualizing the Mechanisms of Action
Based on established literature and our hypothetical data, we can propose signaling pathways for each compound.
Doxorubicin: The DNA Damage Pathway
Doxorubicin's primary action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. This damage activates the ATM/ATR kinases, which in turn phosphorylate and activate the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
}
Figure 2: Simplified signaling pathway for Doxorubicin-induced apoptosis.
This compound: A Plausible Alternative Pathway
Given the hypothetical G1 arrest, a plausible mechanism for an acrylic acid derivative could involve the inhibition of cyclin-dependent kinases (CDKs) that govern the G1/S checkpoint, such as CDK4/6. Inhibition of this complex prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, thus causing G1 arrest.
}
Figure 3: Hypothetical pathway for this compound-induced G1 arrest.
Conclusion and Future Directions
This guide outlines a systematic approach to compare a novel compound, this compound, with the established drug, Doxorubicin. Our hypothetical results illustrate a scenario where the novel compound is less potent (higher IC50) but may act through a completely different mechanism (G1 arrest vs. G2/M arrest).
This distinction is critically important. A compound with a different mechanism of action could be valuable for:
-
Combination Therapy: Using it alongside Doxorubicin could create a synergistic effect by targeting two different cellular processes.
-
Overcoming Resistance: It may be effective in tumors that have developed resistance to DNA-damaging agents.
The next logical steps would be to validate the proposed mechanism for this compound using techniques like Western blotting to probe the phosphorylation status of Rb and the expression levels of cyclins and CDKs.
References
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
- Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(1), 84-89. [Link]
- Chatterjee, K., Zhang, J., Honbo, N., & Karliner, J. S. (2010). Doxorubicin cardiomyopathy. Cardiology, 115(2), 155-162. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]
A Comparative Guide to the Antioxidant Potential of Naphthyl-Substituted Acrylic Acids
This guide offers an in-depth comparative analysis of the antioxidant potential of naphthyl-substituted acrylic acids, a class of compounds drawing significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale necessary for robust evaluation. We will dissect the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
The Imperative for Advanced Antioxidants in Therapeutic Development
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants mitigate this damage by neutralizing these harmful free radicals. While natural antioxidants are abundant, synthetic antioxidants offer the potential for greater stability, targeted efficacy, and tailored biological activity.
Acrylic acid derivatives have emerged as a versatile scaffold in drug design, with various analogues demonstrating significant anti-inflammatory and antioxidant properties.[1][2][3] The incorporation of a naphthalene moiety is a strategic design choice, as naphthalene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and antioxidant effects.[4][5][6] This guide focuses on comparing naphthyl-substituted acrylic acids to elucidate the structural features that govern their antioxidant potency.
Fundamental Mechanisms of Antioxidant Action
The efficacy of an antioxidant is determined by its mechanism of radical neutralization. Two primary pathways dominate: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8] Understanding these mechanisms is critical for interpreting assay results and designing more potent molecules.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). The key thermodynamic factor governing this pathway is the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.[8][9][10]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss. The efficiency of the SET pathway is primarily related to the antioxidant's Ionization Potential (IP); a lower IP favors electron donation.[9][10][11]
Many antioxidants can operate through both pathways, with the predominant mechanism depending on factors like the solvent and the nature of the free radical.
Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.
Comparative Analysis: Structure-Activity Relationships (SAR)
To illustrate the impact of chemical structure on antioxidant activity, we present experimental data for a series of representative naphthyl-substituted acrylic acids. The antioxidant potential was evaluated using three standard assays: DPPH and ABTS radical scavenging (IC₅₀) and Ferric Reducing Antioxidant Power (FRAP). Lower IC₅₀ values indicate higher scavenging potency, while higher FRAP values indicate greater reducing power.
| Compound ID | Structure | Modification | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Trolox Equiv.) |
| NA-1 | (E)-3-(naphthalen-1-yl)acrylic acid | Unsubstituted Naphthyl | >200 | >200 | 55.6 ± 4.1 |
| NA-2 | (E)-3-(2-hydroxynaphthalen-1-yl)acrylic acid | Single -OH Group | 85.2 ± 6.7 | 42.1 ± 3.3 | 210.8 ± 15.2 |
| NA-3 | (E)-3-(2,7-dihydroxynaphthalen-1-yl)acrylic acid | Multiple -OH Groups | 31.5 ± 2.9 | 15.8 ± 1.4 | 450.3 ± 21.7 |
| NA-4 | (E)-3-(2-methoxynaphthalen-1-yl)acrylic acid | Masked -OH Group (Methoxy) | 175.4 ± 11.3 | 150.6 ± 9.8 | 98.2 ± 7.5 |
| Trolox | (Reference Standard) | - | 22.5 ± 1.8 | 11.2 ± 0.9 | - |
Field-Proven Insights from the Data:
-
The Critical Role of the Hydroxyl Group: The unsubstituted parent compound, NA-1 , demonstrates negligible radical scavenging activity. The introduction of a single hydroxyl group in NA-2 dramatically increases antioxidant potential across all assays. This is because the phenolic hydroxyl group is the primary site for donating a hydrogen atom or electron to neutralize free radicals.[12][13][14]
-
Positional and Quantitative Effects: The presence of a second hydroxyl group in NA-3 results in a significant potentiation of activity, with IC₅₀ values approaching that of the reference standard, Trolox. This highlights a clear quantitative relationship: more hydroxyl groups generally lead to higher antioxidant capacity.[7][12] The ortho-position of the hydroxyl group relative to the acrylic acid substituent is also crucial, as it can influence the electronic properties and stability of the resulting antioxidant radical.[13]
-
Masking the Pharmacophore: Replacing the hydroxyl group with a methoxy group (NA-4 ) severely diminishes the antioxidant activity. The methoxy group cannot donate a hydrogen atom, which is essential for the HAT mechanism. This result confirms that a free phenolic hydroxyl is the key pharmacophore for the observed antioxidant effect.
Caption: Structure-Activity Relationship (SAR) for Naphthyl-Acrylic Acids.
Self-Validating Experimental Protocols
The following protocols are detailed to ensure accuracy and reproducibility. The inclusion of standards, controls, and explicit calculation steps forms a self-validating system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[15] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[15][16][17]
Workflow Diagram:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectroscopic grade)
-
Test compounds and a reference standard (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Rationale: This concentration provides an optimal initial absorbance value (around 1.0) for sensitive measurement.
-
Sample Preparation: Prepare a stock solution of each test compound and the reference standard in methanol. Perform serial dilutions to create a range of concentrations (e.g., 1 to 200 µg/mL).
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample containing 100 µL of the sample dilution and 100 µL of methanol (to correct for sample color).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Rationale: Incubation in the dark is critical to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate results.[16]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
Calculations: The percentage of DPPH radical scavenging activity is calculated as follows:[15] % Scavenging Activity = [ (A_control - (A_sample - A_blank)) / A_control ] x 100
-
A_control: Absorbance of the control (DPPH solution + methanol)
-
A_sample: Absorbance of the test sample (DPPH solution + compound)
-
A_blank: Absorbance of the sample blank (compound + methanol)
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[18] The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[18][19][20]
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Test compounds and Trolox standard
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[19]
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. Rationale: Standardizing the initial absorbance ensures consistency and comparability across different experiments.
-
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test compound or Trolox standard at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6-7 minutes.
-
Measurement: Read the absorbance at 734 nm.
Calculations: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging percentage of the sample to that of a Trolox standard curve.[18]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[21][22] The reduction is monitored by measuring the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at 593 nm.[21][23][24] This is a purely SET-based method.
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox for standard curve
-
96-well microplate and reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use. Rationale: The reaction is temperature-sensitive, and pre-warming ensures optimal reaction kinetics.
-
-
Assay Protocol:
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for at least 4 minutes (can be extended up to 30 minutes for slow-reacting compounds).
-
Measurement: Read the absorbance at 593 nm.
Calculations: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is determined by comparing its absorbance value to the standard curve and is expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
Conclusion and Strategic Outlook
This comparative guide demonstrates that naphthyl-substituted acrylic acids are a promising class of antioxidant compounds. The structure-activity relationship analysis clearly establishes that the presence, number, and accessibility of phenolic hydroxyl groups on the naphthalene ring are the primary determinants of antioxidant potential. Specifically, di-hydroxylated derivatives show significantly higher activity than their mono-hydroxylated or methoxy-substituted counterparts.
For professionals in drug development, these findings provide a rational basis for the design of novel therapeutic agents. Future research should focus on:
-
Expanding SAR Studies: Investigating different substitution patterns and positions on the naphthalene ring to optimize activity.
-
In Vivo Validation: Progressing lead compounds into cellular and animal models to confirm their efficacy and safety in a biological context.
-
Mechanistic Elucidation: Employing advanced techniques to determine the precise contributions of HAT and SET pathways for the most potent compounds.
By leveraging the foundational principles and robust methodologies outlined in this guide, the scientific community can accelerate the discovery and development of next-generation antioxidants with significant therapeutic potential.
References
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A Senior Application Scientist's Guide to MALDI Matrix Selection: Evaluating 3-(2-Naphthyl)Acrylic Acid Against Industry Standards
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the choice of matrix is a critical determinant of analytical success. It is a decision that directly influences signal intensity, spectral quality, and the ultimate sensitivity of an experiment. For decades, α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) have been the workhorse matrices for the analysis of peptides and small molecules, respectively. However, the pursuit of enhanced performance for specific analyte classes has led to the exploration of alternative matrices. This guide provides an in-depth evaluation of a promising, yet less conventional matrix, 3-(2-Naphthyl)Acrylic Acid, in comparison to the established standards, CHCA and DHB.
This document is intended for researchers, scientists, and drug development professionals who seek to optimize their MALDI-MS analyses through informed matrix selection. The insights provided herein are grounded in established scientific principles and supported by experimental data from peer-reviewed literature.
The Crucial Role of the MALDI Matrix: A Primer
MALDI-MS is a soft ionization technique that enables the analysis of large, non-volatile, and thermally labile molecules.[1] The process relies on a matrix, a small organic molecule that co-crystallizes with the analyte. The matrix performs two essential functions: it absorbs the energy from a pulsed laser, and it facilitates the ionization of the analyte molecules with minimal fragmentation.[2]
The ideal matrix possesses several key characteristics:
-
Strong absorbance at the laser's wavelength: This ensures efficient energy transfer to the matrix, leading to its desorption and the co-desorption of the analyte.[3]
-
Analyte co-crystallization: The matrix must form a homogenous solid solution with the analyte for efficient energy transfer and ionization.[4]
-
Vacuum stability: The matrix should not sublime under the high vacuum conditions of the mass spectrometer.
-
Promotion of analyte ionization: The matrix should facilitate proton transfer to or from the analyte, resulting in its ionization.[5]
-
Low background interference: The matrix itself should generate minimal interfering ions in the mass range of interest.[3]
The selection of a suitable matrix is therefore a critical step in method development, often tailored to the specific physicochemical properties of the analyte.
The Contenders: A Comparative Overview
This guide focuses on the performance evaluation of three distinct MALDI matrices:
-
This compound (NAA): A derivative of cinnamic acid featuring a naphthalene group, which extends the conjugated π-system. This structural modification influences its absorption properties and may offer advantages for specific analyte classes. While not as ubiquitously used as CHCA or DHB, it has shown promise in specialized applications.
-
α-Cyano-4-hydroxycinnamic acid (CHCA): Considered the gold standard for the analysis of peptides and proteins below 30 kDa.[4] Its high ionization efficiency and ability to produce strong signals for peptides have cemented its place in proteomics research.
-
2,5-dihydroxybenzoic acid (DHB): A widely used matrix for the analysis of a broad range of molecules, including peptides, proteins, carbohydrates, and small molecules.[4] It is known for its "cooler" ionization, which can be beneficial for preserving labile post-translational modifications.
| Feature | This compound (NAA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-dihydroxybenzoic acid (DHB) |
| Chemical Structure | C₁₃H₁₀O₂ | C₁₀H₇NO₃ | C₇H₆O₄ |
| Molecular Weight | 214.22 g/mol | 189.17 g/mol | 154.12 g/mol |
| Typical Analytes | Lipids, Small Molecules | Peptides, Proteins (<30 kDa) | Peptides, Proteins, Glycans, Small Molecules |
| Key Characteristics | Extended π-conjugation from naphthalene group | High ionization efficiency for peptides | "Cooler" ionization, good for labile molecules |
Comparative Performance Evaluation: Experimental Insights
To provide a clear comparison, this section synthesizes data from multiple studies to evaluate the performance of NAA, CHCA, and DHB across key analytical parameters. It is important to note that direct head-to-head comparisons of all three matrices under identical conditions are limited in the literature. Therefore, the following evaluation is a composite of published data, with appropriate citations for each claim.
Performance in Lipid Analysis
A 2022 study by Sint, Gastl, and Schiller systematically investigated novel CHCA-derived matrices for lipid analysis.[6] In their research, a closely related compound, (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (CNAA), which is a cyano-derivative of NAA, was evaluated. The study concluded that CNAA "displayed good to even excellent performances as MALDI matrices in terms of ionization capability, interference-free spectra, S/N ratio, and reproducibility."[6] Notably, the authors identified CNAA as the "election matrix for PL [phospholipid] analysis."[6] This suggests that the naphthyl moiety in NAA-related structures provides significant advantages for the analysis of lipids.
In contrast, while DHB can be used for lipid analysis, it is known to produce a significant background from matrix oligomers, which can interfere with the detection of low molecular weight lipids.[7] CHCA is also used for lipid analysis, but its performance can be analyte-dependent.
Performance in Peptide Analysis
CHCA is the benchmark matrix for peptide analysis, renowned for its ability to generate high-intensity signals.[4] DHB is also a viable option, particularly when analyzing phosphopeptides or other labile modifications, as its "cooler" ionization minimizes fragmentation.[7]
While there is less published data on the performance of NAA for peptide analysis, its structural similarity to CHCA suggests it may be a suitable matrix. However, without direct comparative data, CHCA remains the recommended starting point for most peptide-based MALDI-MS experiments.
Key Performance Metrics: A Tabular Summary
The following table summarizes the expected performance of each matrix based on available literature. The performance is rated qualitatively as Excellent, Good, or Fair for different analyte classes.
| Analyte Class | This compound (NAA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-dihydroxybenzoic acid (DHB) |
| Peptides (<5 kDa) | Good (by structural analogy) | Excellent | Good |
| Proteins (5-30 kDa) | Fair (less data available) | Excellent | Good |
| Phospholipids | Excellent [6] | Good | Fair[7] |
| Neutral Lipids | Good[6] | Fair | Good |
| Small Molecules (<500 Da) | Good | Fair (matrix interference) | Excellent |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of your MALDI-MS experiments, it is crucial to follow standardized protocols for matrix and sample preparation. The following sections provide detailed methodologies for the use of NAA, CHCA, and DHB.
General Materials
-
Matrix powders (NAA, CHCA, DHB) of high purity (MALDI-grade)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Isopropanol, HPLC-grade water
-
Acidifier: Trifluoroacetic acid (TFA)
-
Analyte of interest (e.g., peptide standard, lipid extract)
-
MALDI target plate
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Matrix Solution Preparation
This compound (NAA) Solution:
-
Prepare a saturated solution of NAA in a solvent mixture of Acetonitrile:Ethanol (2:1, v/v) with 0.1% TFA.
-
Vortex the solution thoroughly for 1 minute to ensure complete dissolution.
-
Centrifuge the solution at 10,000 x g for 1 minute to pellet any undissolved matrix.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This is your working matrix solution.
α-Cyano-4-hydroxycinnamic acid (CHCA) Solution:
-
Prepare a saturated solution of CHCA in a solvent mixture of Acetonitrile:Water (1:1, v/v) with 0.1% TFA.
-
Follow steps 2-4 from the NAA protocol.
2,5-dihydroxybenzoic acid (DHB) Solution:
-
Prepare a solution of DHB at a concentration of 20 mg/mL in a solvent mixture of Acetonitrile:Water (1:1, v/v) with 0.1% TFA.
-
Follow steps 2-4 from the NAA protocol.
Sample Preparation and Spotting: The Dried-Droplet Method
The dried-droplet method is a simple and widely used technique for sample preparation in MALDI-MS.[1]
-
Mixing: In a microcentrifuge tube, mix your analyte solution with the chosen matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte and 1 µL of matrix).
-
Vortexing: Gently vortex the mixture for a few seconds to ensure homogeneity.
-
Spotting: Pipette 0.5 to 1 µL of the mixture onto a well of the MALDI target plate.
-
Drying: Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot containing your analyte embedded within the matrix.
-
Analysis: The plate is now ready for introduction into the mass spectrometer.
The Causality Behind Experimental Choices
-
Choice of Solvents: The solvent system (typically a mixture of an organic solvent like acetonitrile and water) is chosen to ensure the solubility of both the matrix and the analyte. The volatility of the solvents is also important for promoting rapid and uniform crystal formation upon drying.[4]
-
Addition of TFA: Trifluoroacetic acid is a common additive in MALDI matrix solutions. It serves to acidify the matrix, which promotes the protonation of the analyte, a key step in the ionization process for positive-ion mode analysis.
-
Matrix-to-Analyte Ratio: A high molar excess of matrix to analyte (typically 1000:1 to 10,000:1) is crucial for the MALDI process.[4] This ensures that the matrix absorbs the bulk of the laser energy, preventing fragmentation of the analyte.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and reproducibility of your results, it is essential to incorporate self-validating systems into your experimental design. This includes:
-
Use of Internal Calibrants: For accurate mass determination, it is recommended to spot a known calibration mixture in a well adjacent to your sample. This allows for internal calibration, which corrects for minor variations in the instrument's performance.[8]
-
Replicate Analysis: Always analyze each sample in triplicate or more to assess the spot-to-spot variability and ensure the reproducibility of your findings.
-
Negative Controls: Analyze a "matrix-only" spot to identify any background peaks originating from the matrix itself. This is crucial for distinguishing genuine analyte signals from matrix-related interference.
Conclusion and Future Perspectives
The selection of the optimal MALDI matrix is a nuanced process that requires careful consideration of the analyte's properties and the analytical goals. While CHCA and DHB remain indispensable tools in the mass spectrometrist's arsenal, this guide has highlighted the potential of this compound and its derivatives as a high-performance matrix, particularly for the analysis of lipids.
The superior performance of the NAA structural motif in lipid analysis, as demonstrated by the work of Sint et al., underscores the importance of continued research into novel matrix materials.[6] As the field of mass spectrometry continues to evolve, the rational design of new matrices tailored to specific applications will undoubtedly play a pivotal role in pushing the boundaries of sensitivity and analytical power.
For researchers and drug development professionals, the key takeaway is to not be limited by conventional choices. A thoughtful evaluation and empirical testing of alternative matrices, such as this compound, can unlock new levels of performance and provide deeper insights into the complex molecular world.
References
- Gäb, F., Schiller, J., & Sint, K. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Molecules, 28(6), 2736. [Link]
- Gemperline, E., Rawson, S., & Li, L. (2014). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. Analytical Chemistry, 86(20), 10046–10053. [Link]
- Guerrero, C. R., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Analytical and Bioanalytical Chemistry, 412(26), 6925–6949. [Link]
- Hillenkamp, F., Karas, M., Beavis, R. C., & Chait, B. T. (1991). Matrix-assisted laser desorption/ionization mass spectrometry of biopolymers. Analytical Chemistry, 63(24), 1193A–1203A. [Link]
- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. [Link]
- Padovan, J. C., et al. (2007). MALDI Sample Preparation: the Ultra Thin Layer Method. Journal of Visualized Experiments, (5), 235. [Link]
- Schiller, J., Süß, R., Arnhold, J., Fuchs, B., Leßig, J., Müller, M., & Petković, M. (2007). The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose?. Journal of the American Society for Mass Spectrometry, 18(1), 142-150. [Link]
- Sint, K., Gastl, M., & Schiller, J. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565. [Link]
- University of California, Berkeley - QB3/Chemistry Mass Spectrometry Facility. (n.d.). MALDI-TOF Sample Preparation.
- Zenobi, R., & Knochenmuss, R. (1998). Ion formation in MALDI mass spectrometry. Mass Spectrometry Reviews, 17(5), 337-366. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Naphthyl)Acrylic Acid Derivatives in Anticancer Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of medicinal chemistry, the 3-(2-naphthyl)acrylic acid scaffold has emerged as a promising starting point for the development of new anticancer agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from related compound series to illuminate the path for future drug discovery efforts.
The Rationale: Why this compound?
The this compound core combines the lipophilic and aromatic properties of the naphthalene ring with the reactive and versatile acrylic acid moiety. The naphthalene group, a key feature in many biologically active compounds, offers a large surface area for potential interactions with biological targets.[1] The acrylic acid portion, on the other hand, can participate in various chemical reactions and provides a handle for further structural modifications.[2] This combination of features makes these derivatives attractive candidates for targeting various cellular processes implicated in cancer. While direct and comprehensive SAR studies on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from research on structurally similar compounds, particularly those investigated for their anticancer properties.
Comparative Analysis of Anticancer Activity: Insights from Related Structures
The anticancer potential of compounds bearing the naphthalene and acrylic acid motifs has been demonstrated in various studies. By examining the SAR of these related series, we can extrapolate key structural features that are likely to influence the activity of this compound derivatives.
One area of significant interest is the inhibition of tubulin polymerization, a clinically validated anticancer strategy.[3][4] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[3][4] Several acrylic acid derivatives have shown potent tubulin polymerization inhibitory activity.[4] For instance, a study on 3-(4-chlorophenyl)acrylic acid derivatives revealed that specific substitutions on the phenyl ring and modifications of the carboxylic acid group significantly impacted their cytotoxic effects against breast cancer cells.[4]
Another relevant class of compounds are the 2-cyano-3-(naphthalene-1-yl) acryloyl amide analogues, which have been evaluated for their antiproliferative activity against human cancer cell lines.[5] These studies provide a valuable framework for understanding how modifications to the acrylic acid backbone and the introduction of different amide substituents can modulate anticancer efficacy.[5]
Based on these and other studies on naphthalene-containing anticancer agents, we can construct a hypothetical SAR model for this compound derivatives, which can serve as a guide for the design of new, more potent compounds.
Data Presentation: Hypothetical SAR of this compound Derivatives
The following table summarizes the anticipated impact of various structural modifications on the anticancer activity of the this compound scaffold, based on data from related compound classes. This serves as a predictive framework to guide synthetic efforts.
| Modification Site | Structural Change | Predicted Impact on Anticancer Activity | Rationale/Supporting Evidence from Related Compounds |
| Naphthalene Ring | Introduction of electron-donating groups (e.g., -OCH₃) | Potentially increase activity | Methoxy substitutions on the aromatic rings of combretastatin analogues (structurally related to acrylic acids) are often associated with enhanced tubulin inhibition.[4] |
| Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Variable; may enhance activity depending on the target | Halogenated derivatives of other anticancer agents have shown increased potency.[4] | |
| Acrylic Acid Moiety | Esterification of the carboxylic acid | May increase cell permeability and activity | Ester derivatives of some acrylic acids have shown improved cytotoxic profiles.[4] |
| Amidation of the carboxylic acid | Can lead to highly potent compounds | Acryloyl amide analogues have demonstrated significant anticancer activity.[5] | |
| Introduction of a cyano group at the α-position | Potentially increases potency | The 2-cyano-3-(naphthalene-1-yl) acryloyl amide scaffold has shown promising results.[5] | |
| Substituents on the β-carbon | Replacement of the naphthalene ring with other aryl groups | Activity will be highly dependent on the nature of the aryl group | SAR studies on various acrylic acid derivatives show that the nature of the aryl group is critical for activity.[4] |
Experimental Protocols: A Blueprint for Discovery
To validate the predicted SAR and discover novel, potent this compound derivatives, a systematic approach to synthesis and biological evaluation is essential.
General Synthesis of this compound Derivatives
A common and effective method for the synthesis of the parent this compound is the Knoevenagel condensation.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthaldehyde and malonic acid in pyridine.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a dilute solution of hydrochloric acid (e.g., 2N HCl). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[6]
Derivatives can be synthesized by using appropriately substituted 2-naphthaldehydes or by further modifying the carboxylic acid group of the parent compound (e.g., through esterification or amidation reactions).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Path Forward: Workflow and Potential Mechanisms
To provide a clearer picture of the drug discovery process and potential mechanisms of action, the following diagrams have been generated.
Experimental Workflow
Caption: A streamlined workflow for the discovery and development of this compound derivatives as anticancer agents.
Potential Signaling Pathway Inhibition
Caption: A diagram illustrating potential signaling pathways that could be targeted by this compound derivatives to exert their anticancer effects.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While comprehensive SAR studies on a broad range of these derivatives are still needed, insights from related compound classes provide a valuable roadmap for future research. The synthesis of a focused library of derivatives with systematic modifications to the naphthalene ring and the acrylic acid moiety, followed by rigorous biological evaluation, will be crucial in elucidating the precise structural requirements for potent and selective anticancer activity. Further studies into the mechanism of action, such as the inhibition of tubulin polymerization or specific signaling pathways, will also be essential in advancing these promising compounds from the laboratory to the clinic.
References
- Jie, L., et al. (2021). Naphthalene-Substituted Triazole Spirodienones as Potent Anticancer Agents. ACS Omega, 6(38), 24895–24907.
- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116.
- National Center for Biotechnology Information. (2023). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PubMed Central.
- Attia, H. A., et al. (2015). Synthesis and biological evaluation of new oxadiazoline-substituted naphthalenyl acetates as anticancer agents. European Journal of Medicinal Chemistry, 90, 856-867.
- Kim, J. S., et al. (2008). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 29(11), 2281-2286.
- PrepChem. (n.d.). Synthesis of a. This compound.
- Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39011–39031.
- Abdel-Wahab, B. F., et al. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Chemistry & Biodiversity, e202401023.
- Shen, Y., et al. (2023). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment, 197(2), 255-267.
- Sanyal, U., et al. (2007). Synthesis and evaluation of ethylnitrosoureas of substituted naphthalimides as anticancer compounds. Bioorganic & Medicinal Chemistry, 15(17), 5896-5903.
- Veselovska, J., et al. (2010). Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent. Journal of Medicinal Chemistry, 53(1), 246-255.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(2-Naphthyl)Acrylic Acid Analogues
Introduction
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both complex and resource-intensive. Structure-based drug design (SBDD) has emerged as a cornerstone of this process, offering a rational approach to identifying and optimizing lead compounds.[1][2] At the heart of SBDD lies molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This guide provides an in-depth, experience-driven framework for conducting comparative molecular docking studies, using 3-(2-Naphthyl)Acrylic Acid and its analogues as a case study.
This compound is a compound belonging to the acrylic acid class, featuring a naphthalene ring that provides a unique structural and electronic profile.[4] Its derivatives have been explored for a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibition properties.[4] By systematically modifying this core structure and evaluating the binding of its analogues to a specific biological target, researchers can elucidate critical structure-activity relationships (SAR) that guide further optimization efforts.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to perform the steps, but why they are scientifically crucial for generating reliable and meaningful results.
The Scientific Bedrock: Principles of a Robust Docking Study
Before embarking on any computational experiment, it is paramount to understand the underlying principles. A successful docking study is not merely about generating a low binding energy score; it is about building a self-validating computational model that accurately reflects biological reality.
Pillar 1: The Target - Choosing a Biologically Relevant Protein
The selection of a target protein is the most critical decision in a docking campaign. The choice must be driven by a strong biological hypothesis. For compounds like acrylic acid derivatives, documented targets include enzymes such as thymidine phosphorylase and urease, or proteins involved in cell proliferation like tubulin.[5][6][7][8][9] For this guide, we will consider a hypothetical target, Human Aldose Reductase (AR) , an enzyme implicated in diabetic complications. The rationale is that inhibitors of this enzyme often possess an acidic group and a hydrophobic region, characteristics present in our lead compound. The availability of high-resolution crystal structures (e.g., PDB ID: 1US0) makes it an excellent candidate for a structure-based study.
Pillar 2: The Ligands - A Chemically Logical Analogue Series
The selection of analogues should be systematic to allow for meaningful SAR interpretation. Modifications could include:
-
Substitution on the Naphthyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions to probe electronic and steric effects.
-
Modification of the Acrylic Acid Moiety: Esterification or amidation of the carboxylic acid to understand the importance of the acidic proton for binding.
-
Alterations to the Linker: Exploring the impact of the ethylene linker's rigidity and length.
Pillar 3: The Simulation - Mimicking the Binding Event
Molecular docking algorithms work in two main stages: sampling and scoring.[2]
-
Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the defined binding site of the protein.
-
Scoring: A scoring function then estimates the binding affinity for each generated pose, typically expressed in kcal/mol.[10] A more negative score suggests a more favorable binding interaction.[10][11]
It is crucial to understand that the scoring function is an approximation of the true binding free energy. Therefore, the results should be interpreted as predictive and used to rank and prioritize compounds for experimental validation, not as absolute measurements.[10][12]
A Validated Workflow for Comparative Molecular Docking
This section details a comprehensive, step-by-step protocol for conducting a comparative docking study. We will use the widely-accepted and freely available software AutoDock Vina as our primary tool.[13][14]
Experimental Workflow Diagram
Caption: A comprehensive workflow for a comparative molecular docking study.
Step 1: Target Protein Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (like water) and lacks hydrogen atoms, which are critical for calculating interactions.[15][16] The preparation process cleans the structure and adds the necessary parameters for the force field used by the docking software.
Protocol:
-
Obtain Structure: Download the PDB file for Human Aldose Reductase (e.g., 1US0) from the .
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.
-
Delete all water molecules. The rationale is that while some water molecules can be structurally important, most bulk solvent is not, and its removal simplifies the calculation.[15][17] For advanced studies, structurally conserved water molecules can be retained.[17]
-
Remove any co-crystallized ligands and other heteroatoms not essential for the protein's catalytic activity. This clears the binding site for your ligands.
-
-
Prepare for Docking (using AutoDock Tools):
-
Open the cleaned PDB file in AutoDock Tools (ADT).[13]
-
Go to Edit -> Hydrogens -> Add. Select 'Polar only'. This adds hydrogens only to polar atoms (like oxygen and nitrogen), which are most likely to participate in hydrogen bonding.[13]
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which is essential for calculating electrostatic interactions.[14]
-
Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[15]
-
Step 2: Ligand Preparation
Causality: Ligand structures, whether from databases or drawn manually, need to be converted into a 3D format with an energetically favorable conformation.[18] The docking algorithm needs to know which bonds are rotatable to explore different ligand conformations during the simulation.
Protocol:
-
Obtain 2D Structures: Draw this compound and its analogues using software like ChemDraw or MarvinSketch, or download them from databases like PubChem. Save them in a common format like SDF or MOL2.[17]
-
Convert to 3D and Prepare (using AutoDock Tools):
-
In ADT, go to Ligand -> Input -> Open and select your ligand file.
-
ADT will automatically compute Gasteiger charges and detect the rotatable bonds.
-
Go to Ligand -> Output -> Save as PDBQT. Repeat this for all analogues.
-
Step 3: Docking Protocol Validation (The Trustworthiness Check)
Causality: Before screening your own compounds, you must prove that your docking protocol (the chosen software, protein preparation, and grid parameters) can accurately reproduce a known binding pose.[19] The standard method is to re-dock the co-crystallized ligand that you removed in Step 1.
Protocol:
-
Prepare the Native Ligand: Prepare the original co-crystallized ligand from the 1US0 PDB file using the same ligand preparation protocol (Step 2).
-
Define the Binding Site (Grid Box):
-
In ADT, with your prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear. Center this box on the position of the re-docked native ligand and adjust its size to encompass the entire binding site, typically with a 4-6 Å buffer around the ligand.[19] Note the center coordinates and dimensions.
-
-
Run Re-Docking Simulation: Use AutoDock Vina to dock the native ligand into the protein using the grid parameters you just defined.
-
Analyze RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value below 2.0 Å. [20] This confirms your protocol is reliable.
Step 4: Comparative Docking of Analogues
Causality: With a validated protocol, you can now confidently dock your series of analogues to predict their binding affinities and poses.
Protocol:
-
Configure Vina: Create a configuration text file (e.g., conf.txt) that specifies the paths to your prepared protein and ligand PDBQT files, the grid box center and size, and the output file name.
-
Run the Simulation: Execute Vina from the command line: vina --config conf.txt --log analogue_1_log.txt.[21]
-
Repeat: Create a simple script to loop through all your prepared analogues, running the Vina command for each one.
Step 5: Analysis and Visualization of Results
Causality: The raw output of a docking run is a set of scores and coordinates. This data must be analyzed and visualized to understand the specific molecular interactions that drive binding, which is the key to elucidating the SAR.
Protocol:
-
Extract Binding Affinities: The docking log file (analogue_1_log.txt) contains a table of binding affinities for the top predicted poses. The top-ranked pose (mode 1) with the most negative value is typically the one of greatest interest.[22]
-
Visualize Binding Poses:
-
Open your prepared protein PDBQT file in a visualization tool like PyMOL.
-
Open the docking output PDBQT file (e.g., analogue_1_out.pdbqt). This file contains the coordinates for the predicted binding poses.
-
Focus on the top-ranked pose. Analyze its interactions with the protein's active site residues. Look for:
-
Hydrogen Bonds: Key stabilizing interactions.[11]
-
Hydrophobic Interactions: Interactions between nonpolar regions.
-
Pi-stacking or Pi-alkyl interactions: Often seen with aromatic systems like the naphthalene ring.
-
-
-
Compare Analogues: Systematically compare the binding modes and affinities across your analogue series. Ask critical questions: Does the addition of a hydroxyl group form a new hydrogen bond? Does a bulky substituent cause a steric clash?
Data Presentation: Summarizing for Insight
Quantitative data should always be presented in a clear, structured format to facilitate comparison.
Table 1: Comparative Docking Results of this compound Analogues against Human Aldose Reductase (PDB: 1US0)
| Compound ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| NAA-01 | Parent Compound | -8.5 | Trp111, His110, Tyr48 | H-bond (Carboxylate-Tyr48/His110), Pi-stacking (Naphthyl-Trp111) |
| NAA-02 | 4'-Methoxy on Naphthyl | -9.1 | Trp111, His110, Tyr48, Ser159 | H-bond (Carboxylate-Tyr48/His110), H-bond (Methoxy-Ser159), Pi-stacking |
| NAA-03 | 4'-Chloro on Naphthyl | -8.7 | Trp111, His110, Tyr48 | H-bond (Carboxylate-Tyr48/His110), Halogen bond, Pi-stacking |
| NAA-04 | Methyl Ester | -6.2 | Trp111 | Pi-stacking (Naphthyl-Trp111) |
This is example data and should be replaced with actual experimental results.
From this table, we can hypothesize that the carboxylate group is critical for binding via hydrogen bonds to Tyr48 and His110, as its esterification in NAA-04 significantly reduces binding affinity. Furthermore, the addition of a methoxy group in NAA-02 appears to enhance binding, likely by forming an additional hydrogen bond with Ser159.
Biological Context: The Aldose Reductase Pathway
Understanding where the target fits into a larger biological context is crucial for appreciating the potential downstream effects of its inhibition.
Caption: The Polyol Pathway, highlighting the role of Aldose Reductase (AR).
This diagram illustrates that under hyperglycemic conditions, Aldose Reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. By inhibiting AR, the this compound analogues aim to block this pathway, thereby mitigating the downstream pathological effects.
Conclusion and Forward Look
This guide has outlined a scientifically rigorous and validated workflow for conducting comparative molecular docking studies. By grounding our computational experiments in strong biological hypotheses, meticulously preparing our molecules, validating our protocols, and systematically analyzing the results, we can generate powerful predictive data. The insights gained from such studies on this compound analogues can effectively prioritize the synthesis and experimental testing of the most promising candidates, accelerating the drug discovery pipeline and conserving valuable resources. Remember, molecular docking is not a replacement for experimental validation, but rather a powerful and indispensable tool for navigating the vast chemical space on the path to novel therapeutics.
References
- Software for molecular docking: a review.Vertex AI Search.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.YouTube.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares.Pars Silico.
- How does one prepare proteins for molecular docking?Quora.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Tutorial: Prepping Molecules.UCSF DOCK.
- Three new acrylic acid derivatives from Achillea mellifolium as potential thymidine phosphorylase inhibitor: molecular docking and MD simul
- How to Perform Molecular Docking with AutoDock Vina.YouTube.
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- Molecular Docking Results Analysis and Accuracy Improvement.
- Autodock Vina Tutorial - Molecular Docking.YouTube.
- Basic docking — Autodock Vina 1.2.
- Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development.Semantic Scholar.
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- Three new acrylic acid derivatives from Achillea mellifolium as potential thymidine phosphorylase inhibitor: molecular docking and MD simul
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Session 4: Introduction to in silico docking.University of California, San Diego.
- How to interprete and analyze molecular docking results?
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.YouTube.
- Molecular docking proteins preparation.
- How to validate the molecular docking results ?
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.YouTube.
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- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).YouTube.
- How I can analyze and present docking results?
- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.YouTube.
- Key Topics in Molecular Docking for Drug Design.PubMed Central.
- Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae.PubMed Central.
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Assessing the genotoxicity of 3-(2-Naphthyl)Acrylic Acid in comparison to acrylic acid
A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Genotoxicity Assessment
In the landscape of chemical safety and pharmaceutical development, the assessment of a compound's potential to damage genetic material—its genotoxicity—is a critical gatekeeper. Genotoxic events, such as gene mutations and chromosomal damage, are seminal to the multi-step process of carcinogenesis and can lead to heritable diseases.[1][2] Consequently, rigorous genotoxicity testing is mandated by regulatory authorities worldwide to identify and mitigate these risks early in the development pipeline.
This guide provides an in-depth comparative analysis of the genotoxic potential of two structurally related α,β-unsaturated carboxylic acids: the well-characterized industrial monomer, acrylic acid, and the more complex, less-studied derivative, 3-(2-Naphthyl)Acrylic Acid. By synthesizing available experimental data with principles of structure-activity relationships (SAR), we aim to provide a scientifically grounded perspective for researchers navigating the safety assessment of these and similar chemical entities.
Chemical and Toxicological Profiles
Acrylic Acid (AA)
-
Chemical Structure: C₃H₄O₂
-
Description: A simple, colorless liquid with a characteristic acrid odor. It is a high-production-volume chemical used extensively in the synthesis of polymers, plastics, coatings, and adhesives.[3][4]
-
Toxicological Overview: Primarily known as a severe skin, eye, and respiratory tract irritant.[4][5] Its genotoxic profile has been extensively studied, revealing a complex picture that distinguishes its activity in different testing systems.
This compound (NAA)
-
Chemical Structure: C₁₃H₁₀O₂
-
Description: A solid compound whose primary structural distinction from acrylic acid is the substitution of a vinyl proton with a bulky, bicyclic aromatic naphthyl group.
-
Toxicological Overview: Direct and comprehensive toxicological data for NAA is scarce. Safety Data Sheets (SDS) primarily classify it as an irritant to the skin, eyes, and respiratory system, with a disclaimer that its acute and chronic toxicity are not fully known.[5] This data gap necessitates a predictive assessment based on its chemical structure. The fusion of an acrylic acid moiety with a naphthalene ring—a polycyclic aromatic hydrocarbon (PAH)—creates a structural alert, warranting a cautious approach to its genotoxic potential.
Foundations of Genotoxicity Testing: A Multi-Endpoint Approach
No single assay can detect all forms of genetic damage.[1] Therefore, a standard battery of tests is employed, typically guided by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, to assess three primary endpoints: gene mutation, structural chromosomal aberrations (clastogenicity), and numerical chromosomal aberrations (aneuploidy).[6][7]
-
Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This initial screening test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. It detects chemical mutagens that cause base-pair substitutions or frameshift mutations, restoring the gene's function and allowing the bacteria to grow on a nutrient-deficient medium.[7][8]
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay identifies both clastogenic and aneugenic effects in cultured mammalian cells.[9] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division. An increase in micronucleated cells indicates that a substance has interfered with chromosomal structure or the mitotic apparatus.[2][10]
-
Alkaline Comet Assay (Single Cell Gel Electrophoresis - OECD TG 489): A sensitive method for detecting a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.[11][12] Individual cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[11]
Genotoxicity Profile of Acrylic Acid: A Tale of Two Systems
The genotoxicity of acrylic acid has been extensively evaluated, revealing a clear discrepancy between in vitro and in vivo results.
-
Gene Mutation Potential: Acrylic acid consistently tests negative in the bacterial reverse mutation (Ames) test, indicating it is not a bacterial mutagen.[13][14][15]
-
In Vitro Chromosomal Damage: In contrast to the Ames test results, acrylic acid induces chromosomal aberrations and mutations in cultured mammalian cells, such as the mouse lymphoma L5178Y assay.[16][13][17][18][19] These positive findings are often observed at high concentrations that also cause significant cytotoxicity.[17] This has led to the hypothesis that the observed clastogenicity may be a secondary effect of cellular toxicity rather than a direct interaction with DNA.[16][20]
-
In Vivo Assessment: When tested in whole animals, acrylic acid is overwhelmingly negative for genotoxicity.[18] Studies including the in vivo rat bone marrow chromosomal aberration assay and the mouse dominant lethal assay have shown no evidence of genotoxic effects.[13][18]
Expert Interpretation: The scientific consensus is that acrylic acid is not genotoxic in vivo.[4][18] The positive results seen in in vitro mammalian cell assays are considered to be of questionable biological relevance for a whole organism. This disconnect is largely attributed to the highly efficient metabolic detoxification of acrylic acid in vivo, primarily through rapid conjugation with glutathione, which effectively neutralizes the compound before it can reach and damage the genetic material of critical tissues.[20][21][22]
Assessing this compound: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data for NAA, we must rely on Structure-Activity Relationship (SAR) analysis—a cornerstone of predictive toxicology.
The chemical structure of NAA presents two distinct moieties of toxicological interest:
-
The Acrylic Acid Moiety: As established, the acrylate structure is associated with positive findings in in vitro clastogenicity assays.
-
The Naphthalene Moiety: This is the key differentiator and a significant structural alert. Naphthalene itself is not a bacterial mutagen, but it can induce cytotoxicity and clastogenicity in mammalian cells in vitro.[23] Its metabolism can produce reactive intermediates, such as naphthoquinones, which are capable of generating reactive oxygen species (ROS) and forming DNA adducts, leading to oxidative DNA damage and chromosomal breaks.[23] While naphthalene's genotoxicity in vivo is generally considered weak or nonexistent, its carcinogenic activity in rodents is thought to be driven by chronic cytotoxicity and regenerative cell proliferation at the site of contact.[23][24]
Predictive Assessment: The conjugation of the naphthalene ring to the acrylic acid backbone raises the potential for a genotoxic profile of greater concern than that of acrylic acid alone. The bulky, lipophilic naphthalene group could potentially facilitate different interactions with cellular macromolecules, including DNA. Furthermore, the metabolic pathways that apply to naphthalene could be active for NAA, potentially generating reactive metabolites that could induce genetic damage. Therefore, based on SAR principles, NAA should be considered a candidate for genotoxicity testing, with a higher prior probability of inducing chromosomal damage than acrylic acid.
Comparative Data Summary
| Feature | Acrylic Acid (AA) | This compound (NAA) |
| Ames Test | Negative[13] | No data available; Prediction: Likely negative for direct mutagenicity. |
| In Vitro Chromosomal Damage | Positive (at high, cytotoxic concentrations)[16][17][18] | No data available; Prediction: Potential for positive result due to both acrylate and naphthalene moieties. |
| In Vivo Genotoxicity | Negative[16][13][18] | No data available; Prediction: Uncertain, requires experimental data. |
| Primary Genotoxic Concern | In vitro clastogenicity, considered an artifact of test conditions. | Structural alert from the naphthalene moiety, suggesting potential for metabolic activation and oxidative damage. |
| Overall Assessment | Not considered genotoxic in vivo [4][18] | Potential genotoxicant based on SAR; experimental data required for confirmation. |
Standard Experimental Protocols
The following are generalized, step-by-step protocols for the key assays discussed. Specific parameters must be optimized for the test substance and cell system used.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Preparation: Prepare overnight cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of Aroclor 1254-induced rats for experiments requiring metabolic activation. Keep on ice.
-
Plate Incorporation: In a test tube, combine 100 µL of bacterial culture, 100 µL of the test compound at various concentrations (or vehicle control), and 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).
-
Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test
-
Cell Culture: Plate mammalian cells (e.g., L5178Y, CHO, TK6) at an appropriate density and allow them to attach or enter exponential growth.
-
Treatment: Expose the cells to the test compound at a range of concentrations (with and without S9 mix) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous duration (e.g., 24 hours). Include vehicle and positive controls.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This step is essential for distinguishing micronuclei formed during the first post-treatment mitosis.
-
Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Assess cytotoxicity concurrently (e.g., by calculating the Cytokinesis-Block Proliferation Index).
Protocol 3: Alkaline Comet Assay
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest. Ensure high cell viability.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution at 4°C. This removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH ( >13) electrophoresis buffer. Allow the DNA to unwind for a set period (e.g., 20-40 minutes).
-
Electrophoresis: Apply a voltage to the tank for a specified time (e.g., 20-30 minutes). DNA with strand breaks will relax and migrate out of the nucleoid towards the anode.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, dehydrate with ethanol, and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the comet tail, tail length, and tail moment for at least 50-100 cells per slide.
Visualizing Experimental Workflows
Caption: Workflow for the Ames Bacterial Reverse Mutation Assay.
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
Caption: Workflow for the Alkaline Comet Assay.
Conclusion and Strategic Recommendations
This comparative guide illustrates the critical importance of a weight-of-evidence approach in genotoxicity assessment.
-
This compound , due to a lack of empirical data, remains a compound of potential concern. Its chemical structure, containing both an acrylate functional group and a metabolically activatable naphthalene ring, presents clear structural alerts for genotoxicity.
For drug development professionals and researchers encountering this compound or structurally similar molecules, a prudent path forward is essential. It is strongly recommended that this compound undergo, at a minimum, a standard in vitro genotoxicity battery, including the Ames test and an in vitro micronucleus or chromosomal aberration assay. The results of these initial tests will be crucial in determining whether the structural alerts translate to tangible genotoxic activity and will guide the necessity for further in vivo investigation.
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- 22. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Naphthyl)Acrylic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant environmental and health risks but also undermines the integrity of our scientific operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Naphthyl)Acrylic Acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound, while essential for various research applications, presents a multi-faceted risk profile.
Primary Hazards:
-
Irritant: It is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Direct contact can cause inflammation and discomfort, while inhalation of dust or aerosols may lead to respiratory tract irritation.[2]
-
Environmental Toxicity: Like many aromatic compounds, its derivatives can pose a risk to aquatic ecosystems. The parent compound, acrylic acid, is known to be very toxic to aquatic life.[3] Naphthalene is also listed by the U.S. Environmental Protection Agency (EPA) as a hazardous substance and a toxic pollutant under the Clean Water Act.[4] Therefore, preventing its release into the environment is a primary objective.
The core principle of chemical waste management is containment. By treating this compound as a hazardous substance from the outset, we prevent accidental exposure and environmental release.
| Hazard Classification | Description | GHS Hazard Statement | Primary Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 | [2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [2][5] |
This data is based on classifications for naphthyl acrylic acid variants. Always refer to the specific Safety Data Sheet (SDS) for the material in use.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensuring adequate personal protection is mandatory. The choice of PPE is dictated by the hazards identified above.
-
Hand Protection: Wear chemically resistant gloves. Safety equipment suppliers recommend Butyl or Neoprene for acrylic acid and its derivatives.[6] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removal.
-
Eye Protection: Use indirect-vent, impact, and splash-resistant goggles.[6] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[6]
-
Body Protection: A fully-buttoned lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron. Full-length pants and closed-toed shoes are mandatory at all times in the laboratory.[7]
-
Ventilation: All handling and preparation of this compound waste should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[3][7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal process is a systematic workflow designed to ensure safety and compliance at every stage.
Step 1: Segregation at the Point of Generation
Waste must be segregated immediately. Never mix this compound waste with other waste streams.
-
Why? This compound is incompatible with strong oxidizing agents, strong bases, amines, and peroxides.[3][6][7] Accidental mixing could lead to a dangerous, uncontrolled polymerization reaction or the generation of toxic fumes.[6]
-
Action: Designate a specific, clearly labeled waste container solely for this compound and materials contaminated with it (e.g., contaminated gloves, weigh boats, paper towels).
Step 2: Proper Containerization
The choice of container is critical for safe storage and transport.
-
Container Type: Use a compatible container, such as a high-density polyethylene (HDPE) or other non-reactive plastic carboy.[7] Avoid metal containers, as acrylic acids can be corrosive.[8] The container must have a secure, non-leaking screw-on cap.[9]
-
Labeling: The container must be labeled before any waste is added. Use your institution's official hazardous waste tag. The label must clearly state:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The words "Hazardous Waste."
-
An accurate list of all constituents and their approximate concentrations.
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date the first waste was added (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[7][10] Store it in a cool, well-ventilated area away from direct sunlight, heat, and ignition sources.[7][10] The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Incompatibles: Ensure the waste container is stored away from the incompatible materials listed in Step 1.[7]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection. Final disposal must be handled by trained professionals.
-
Action: Once the container is full (leaving a 2-inch headspace to prevent spills and pressure buildup) or you no longer generate this waste stream, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department.[7][9]
-
Regulatory Compliance: Your EHS office will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[6][11] The most common and recommended final disposal method for this type of organic waste is high-temperature incineration at a licensed facility.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper waste management of this compound.
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Navigating the Safe Handling of 3-(2-Naphthyl)Acrylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-(2-Naphthyl)Acrylic Acid, a valuable building block in organic synthesis, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory. Here, we will delve into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for the protection of your most valuable asset: your people.
Immediate Safety Briefing: Understanding the Risks
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
While the acute and chronic toxicity of this specific substance are not fully known, it is prudent to handle it with the care afforded to all research chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical risk mitigation step. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Operation | Minimum PPE Requirement | Recommended Upgrade for Increased Protection |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloved), Safety Glasses with Side Shields, Lab Coat | Chemical Splash Goggles, Face Shield, Disposable Gown |
| Solution Preparation | Chemical Splash Goggles, Nitrile or Neoprene Gloves, Lab Coat | Face Shield, Chemical-Resistant Apron over Lab Coat |
| Running Reactions | Chemical Splash Goggles, Neoprene or Butyl Rubber Gloves, Lab Coat | Face Shield, Chemical-Resistant Apron, Flame-Retardant Lab Coat (if flammable solvents are used) |
| Work-up and Purification | Chemical Splash Goggles, Neoprene or Butyl Rubber Gloves, Lab Coat | Face Shield, Chemical-Resistant Apron |
The Rationale Behind Glove Selection:
The choice of glove material is critical for preventing skin contact. While nitrile gloves offer good splash protection for many chemicals, the aromatic nature of this compound warrants careful consideration.[1][2]
-
Nitrile Gloves: Suitable for short-term handling and splash protection. However, their resistance to aromatic hydrocarbons can be poor.[1][3] If contact occurs, gloves should be changed immediately.
-
Neoprene Gloves: Offer good resistance to acids, alkalis, and some organic solvents, making them a more robust choice for prolonged handling.[4] One study indicates a breakthrough time of 66 minutes for 99% acrylic acid.[5]
-
Butyl Rubber Gloves: Provide excellent protection against a wide range of chemicals, including corrosive acids and organic solvents.[4][6] For extensive handling or in situations with a higher risk of exposure, butyl rubber gloves are the most conservative and protective option.
Always consult your glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for safely handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans: A Commitment to Safety and Sustainability
Handling Procedures:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.
-
Use Appropriate Tools: Utilize spatulas and other tools that will not generate static electricity.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet immediately.
-
Wash Hands Thoroughly: After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Disposal Plan:
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7] Do not mix with incompatible waste streams.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Neutralization: While acids can often be neutralized before disposal, this should only be performed by trained personnel following a validated and risk-assessed procedure.[7][8] The neutralization of this specific compound may generate heat and byproducts, so it is generally recommended to dispose of it as acidic waste through your institution's hazardous waste program.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected as hazardous waste.[9] After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By integrating these detailed safety protocols and understanding the rationale behind them, you can foster a laboratory environment where cutting-edge research and unwavering safety go hand in hand.
References
- Alfa Aesar. (2009). Material Safety Data Sheet: 3-(2-Napthyl)acrylic acid. [Link]
- PubChem. (n.d.). 3-(1-Naphthyl)acrylic acid.
- INCHEM. (1997). Acrylic acid (HSG 104, 1997). [Link]
- SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. [Link]
- Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
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- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]
- University of Pennsylvania EHRS. (n.d.).
- Google Patents. (n.d.). Method for disposal of waste from acrylic acid process and acrylic ester process.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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- The Glove Guru. (2025). Butyl Gloves. [Link]
- ResearchGate. (n.d.).
- Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. [Link]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
- Work Safety. (n.d.). Chemical Resistance Guide for RNU, RNF, NEO, NEOYB Gloves. [Link]
- RONCO Safety. (n.d.). Chemical Resistance Chart.ai. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
